molecular formula C30H42O4 B15140239 Pseudolarifuroic acid

Pseudolarifuroic acid

Cat. No.: B15140239
M. Wt: 466.7 g/mol
InChI Key: QTLKLLVRFGYMRM-WCQWHSLGSA-N
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Description

Pseudolarifuroic acid is a useful research compound. Its molecular formula is C30H42O4 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

5-[(2R)-2-[(5R,9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid

InChI

InChI=1S/C30H42O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,16-18,21-22,24H,8-15H2,1-6H3,(H,32,33)/t18-,21-,22+,24+,28-,29-,30+/m1/s1

InChI Key

QTLKLLVRFGYMRM-WCQWHSLGSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Origin of Pseudolaric Acid B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB) is a structurally complex diterpenoid that has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antifungal, anti-angiogenic, and anticancer properties. This technical guide provides an in-depth exploration of the origins of Pseudolaric Acid B, detailing both its natural biosynthesis in the golden larch tree, Pseudolarix amabilis, and its multifaceted total chemical synthesis. This document outlines the known steps in the biosynthetic pathway, presents detailed experimental protocols for its isolation from natural sources and for one of the successful total chemical syntheses, and tabulates key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved in obtaining this promising therapeutic agent.

Introduction

Pseudolaric Acid B is a natural product isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2][3][4] This deciduous conifer is native to southeastern China, where its bark, known as "Tu-Jin-Pi" or "Cortex pseudolaricis," has been a staple in Traditional Chinese Medicine (TCM) for centuries, primarily for the treatment of fungal skin infections.[1][4] PAB has been identified as one of the principal bioactive constituents responsible for the therapeutic effects of this traditional remedy.[4][5]

Structurally, Pseudolaric Acid B is a compact tricyclic diterpene acid with the molecular formula C₂₃H₂₈O₈.[4][6] Its intricate architecture and potent biological activities have made it a compelling target for both natural product chemists and pharmacologists. This guide delves into the dual origins of this fascinating molecule: its creation within a living organism and its construction in the laboratory.

Natural Origin and Biosynthesis

The natural production of Pseudolaric Acid B occurs within the tissues of the golden larch tree. Like other diterpenes in the Pinaceae family, its biosynthesis originates from fundamental precursor molecules.

Biosynthetic Pathway

The biosynthesis of Pseudolaric Acid B begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MEV) pathways.[1] The first committed step in the formation of the unique carbon skeleton of PAB has been elucidated and involves the enzymatic conversion of GGPP to a bicyclic diterpene intermediate named pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8).[2]

While the initial cyclization step is known, the subsequent downstream modifications that convert pseudolaratriene into the final, biologically active Pseudolaric Acid B are not yet fully characterized. It is hypothesized that a series of oxidation and acylation reactions, likely catalyzed by cytochrome P450 monooxygenases and acyltransferases, are required to install the various functional groups present in the mature molecule.

Pseudolaric Acid B Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene PxaTPS8 (Pseudolaratriene Synthase) Intermediates Oxidized Intermediates (Hypothetical) Pseudolaratriene->Intermediates Cytochrome P450s (Oxidation) PAB Pseudolaric Acid B Intermediates->PAB Acyltransferases (Acylation) Pseudolaric Acid B Synthesis Workflow cluster_0 Core Assembly cluster_1 Functionalization and Completion Start Simple Precursors KeyIntermediate [5+2] Cycloaddition Precursor Start->KeyIntermediate Multi-step synthesis Cycloadduct Bicyclic Core KeyIntermediate->Cycloadduct Metal-catalyzed [5+2] Cycloaddition FunctionalizedCore Functionalized Tricyclic System Cycloadduct->FunctionalizedCore Series of functional group manipulations PAB Pseudolaric Acid B FunctionalizedCore->PAB Final modifications and deprotection

References

Chemical structure and properties of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] Traditionally used in Chinese medicine for treating fungal skin infections, PAB has garnered significant scientific interest for its broad spectrum of potent biological activities.[1][2] Extensive research has demonstrated its antifungal, anti-fertility, anti-angiogenic, anti-inflammatory, and robust anticancer properties.[1][3][4] Its unique chemical structure and multifaceted mechanism of action make it a compelling lead compound for the development of novel therapeutics.[5][6] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental methodologies related to Pseudolaric Acid B.

Chemical Structure and Physicochemical Properties

PAB is characterized by a complex tricyclic diterpene acid framework featuring a trans-fused polyhydroazulene core and a bridging lactone ring.[5]

Chemical Identifiers
IdentifierValue
IUPAC Name (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.0¹'⁷]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid[1]
CAS Number 82508-31-4[1]
Molecular Formula C₂₃H₂₈O₈[1]
Molecular Weight 432.46 g/mol [7]
Synonyms PAB, Pseudolarix acid B, (-)-Pseudolaric acid B, O-Acetylpseudolaric acid C[8]
Physicochemical Properties
PropertyDescription
Appearance White to off-white crystalline powder or solid.[1]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethanol (B145695) (~10 mg/mL).[9] Soluble in methanol (B129727) (1 mg/mL).[7]
Storage Store as a solid at -20°C for long-term stability (≥4 years).[7]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of Pseudolaric Acid B.

TechniqueDescription and Key Features
¹H-NMR Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule, revealing information about the carbon skeleton and functional groups.
¹³C-NMR Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information on the number and chemical environment of carbon atoms, confirming the carbon framework of the molecule.[1]
IR Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For PAB, characteristic peaks would indicate C=O (carbonyls from ester, carboxylic acid, and lactone), O-H (from carboxylic acid), C-O (ester and ether linkages), and C=C (alkene) bonds.
MS Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule. The exact mass should correspond to the molecular formula C₂₃H₂₈O₈.[1]

Note: Detailed peak assignments for NMR, IR, and MS spectra can be found in primary analytical and total synthesis literature.[8][10]

Biological Activity and Mechanism of Action

PAB exerts its biological effects by modulating a variety of cellular targets and signaling pathways. Its most studied activities are detailed below.

Anticancer Activity

PAB demonstrates potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, liver, lung, and melanoma.[11][12][13] It can also circumvent multidrug resistance (MDR) phenotypes, making it effective in P-glycoprotein-overexpressing cells.[2]

Mechanism of Action:

  • Microtubule Destabilization: PAB has been identified as a novel microtubule-destabilizing agent.[2] It inhibits the polymerization of tubulin, leading to the disruption of the cellular microtubule network and the formation of mitotic spindles.[2]

  • Cell Cycle Arrest: By disrupting microtubule dynamics, PAB induces a cell cycle arrest at the G2/M transition phase, which precedes apoptosis.[11][14]

  • Induction of Apoptosis: PAB triggers programmed cell death through multiple pathways. It can up-regulate the expression of pro-apoptotic proteins like p53 and Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[11][13] This leads to the activation of caspases and subsequent apoptosis.[11] PAB has also been shown to induce apoptosis via the PI3K/AKT/mTOR pathway in triple-negative breast cancer and the AMPK/JNK/DRP1-mediated mitochondrial fission pathway in hepatocellular carcinoma.[15][16]

PAB_Anticancer_Pathway PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway PAB->PI3K_AKT Inhibits p53 p53 / p21 PAB->p53 Upregulates Bcl2 Bcl-2 / Bcl-xl PAB->Bcl2 Downregulates Microtubules Microtubule Network Disruption MitoticSpindle Mitotic Spindle Failure Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53->G2M_Arrest Mito Mitochondrial Pathway Bcl2->Mito Inhibits Bax Bax Bax->Mito Activates Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

PAB's multifaceted anticancer mechanism of action.
Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. PAB exhibits potent anti-angiogenic effects both in vitro and in vivo.[10][17]

Mechanism of Action:

  • Inhibition of Endothelial Cells: PAB directly inhibits the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[17][18]

  • VEGF Pathway Antagonism: It blocks the Vascular Endothelial Growth Factor (VEGF)-mediated signaling pathway by inhibiting the phosphorylation of its receptor (KDR/flk-1) and downstream effectors like ERK1/2 and Akt.[10]

  • HIF-1α Degradation: In hypoxic tumor cells, PAB abrogates the secretion of VEGF by reducing the protein levels of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of angiogenesis.[17][18] This reduction is achieved by promoting the proteasome-mediated degradation of HIF-1α.[17]

Anti-inflammatory and Immunosuppressive Activity

PAB has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][19]

Mechanism of Action:

  • Inhibition of T-Lymphocyte Activation: PAB dose-dependently suppresses the proliferation of human T-lymphocytes and the production of interleukin-2 (B1167480) (IL-2).[20]

  • NF-κB Pathway Inhibition: A key mechanism is the inhibition of the NF-κB signaling pathway. PAB prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][20]

  • p38 MAPK Pathway Inhibition: PAB also suppresses the phosphorylation of p38 in the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical cascade in the inflammatory response.[1][20]

PAB_Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., PMA, LPS) p38_MAPK p38 MAPK Phosphorylation Stimuli->p38_MAPK IkappaB IκBα Phosphorylation & Degradation Stimuli->IkappaB PAB Pseudolaric Acid B PAB->p38_MAPK Inhibits PAB->IkappaB Inhibits Cytokines Pro-inflammatory Cytokine Production (IL-2, TNF-α) p38_MAPK->Cytokines NFkappaB NF-κB Nuclear Translocation NFkappaB->Cytokines

PAB's inhibition of key inflammatory signaling pathways.
Antifungal Activity

Consistent with its traditional use, PAB is a potent antifungal agent, particularly against Candida albicans and Aspergillus fumigatus.[21] It shows synergistic activity with conventional antifungal drugs like fluconazole, especially against resistant strains.

Mechanism of Action:

  • Cell Integrity Disruption: PAB can destroy the integrity of fungal cells, causing deformation, swelling, and membrane perforation.[22]

  • Inhibition of Biofilm Formation: It effectively inhibits the formation of fungal biofilms, which are a major cause of drug resistance.[21][22]

  • Targeting Glucan Synthesis: Molecular docking studies suggest PAB binds strongly to Rho1, a key enzyme involved in the synthesis of (1,3)-β-d-glucan, a critical component of the fungal cell wall.[21]

Experimental Protocols

The following sections outline generalized protocols for key assays used to characterize the biological activity of Pseudolaric Acid B. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

PAB_Research_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytotoxicity Cytotoxicity Screening (MTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis Mechanism Mechanism Study (Western Blot) Apoptosis->Mechanism Angiogenesis Angiogenesis Assay (Tube Formation) Mechanism->Angiogenesis Xenograft Tumor Xenograft Model Mechanism->Xenograft Promising Results Toxicity Toxicity Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Toxicity->PKPD

References

Pseudolaric Acid B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Exhibiting a wide range of biological activities, PAB has garnered significant attention for its potent anticancer, anti-angiogenic, and immunosuppressive properties. This document provides an in-depth technical overview of Pseudolaric Acid B, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Physicochemical Properties

Pseudolaric Acid B is a complex molecule with the following key identifiers:

PropertyValue
CAS Number 82508-31-4[1]
Molecular Formula C₂₃H₂₈O₈
Molecular Weight 432.46 g/mol [2][3]

Biological Activities and Mechanism of Action

Pseudolaric Acid B exerts its biological effects through a multi-targeted approach, primarily impacting cell proliferation, apoptosis, and angiogenesis.

Anticancer Activity

PAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary anticancer mechanisms include:

  • Induction of Apoptosis: PAB triggers programmed cell death through both caspase-dependent and -independent pathways. It has been shown to upregulate pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. This leads to the activation of caspase-3 and caspase-9, key executioners of apoptosis.

  • Cell Cycle Arrest: PAB can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.

  • Inhibition of Tubulin Polymerization: PAB acts as a microtubule-destabilizing agent. By competitively inhibiting tubulin assembly, it disrupts the formation of the mitotic spindle, a critical structure for cell division.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. PAB inhibits this process through several mechanisms:

  • Downregulation of Pro-Angiogenic Factors: PAB has been shown to decrease the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).

  • Inhibition of Endothelial Cell Proliferation and Migration: PAB directly inhibits the growth and movement of endothelial cells, the building blocks of blood vessels.

Immunosuppressive and Anti-inflammatory Effects

PAB also exhibits immunosuppressive and anti-inflammatory properties by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines.

Signaling Pathways Modulated by Pseudolaric Acid B

The diverse biological activities of Pseudolaric Acid B are a consequence of its ability to modulate multiple intracellular signaling pathways.

  • NF-κB Pathway: PAB inhibits the translocation of the nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

  • MAPK Pathways: PAB influences the activity of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are involved in cellular stress responses, apoptosis, and inflammation.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. PAB has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer cells and promotes their survival and proliferation. PAB can suppress the phosphorylation of STAT3.

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical regulator of cell growth and differentiation that can be inhibited by PAB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pseudolaric Acid B.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Pseudolaric Acid B (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the PAB concentration.

Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)

Western blotting is used to detect the cleavage of caspase-3, a hallmark of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with Pseudolaric Acid B as described above. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Pseudolaric Acid B. Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes the evaluation of PAB's antitumor efficacy in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, Pseudolaric Acid B at different doses). Administer the treatment intraperitoneally or orally on a defined schedule (e.g., daily for 14 days).

  • Tumor Measurement: Measure the tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Anti-Angiogenic Activity (HUVEC Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of Pseudolaric Acid B.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using image analysis software.

Visualizations

Signaling Pathways

Pseudolaric_Acid_B_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits Ras Ras PAB->Ras Inhibits p38 p38 MAPK PAB->p38 Modulates IKK IKK PAB->IKK Inhibits STAT3 STAT3 PAB->STAT3 Inhibits Phosphorylation Receptors Growth Factor Receptors Receptors->PI3K Receptors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression p38->Gene_Expression IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB->Gene_Expression STAT3->Gene_Expression

Caption: Key signaling pathways modulated by Pseudolaric Acid B.

Experimental Workflow: Western Blot for Apoptosis

Western_Blot_Workflow start Cell Treatment with Pseudolaric Acid B lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Workflow for detecting apoptosis via Western Blot.

Logical Relationship: PAB's Anticancer Mechanism

PAB_Anticancer_Mechanism PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Inhibits Bcl2 Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) PAB->Bcl2 Spindle Mitotic Spindle Formation Tubulin->Spindle CellCycle G2/M Cell Cycle Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Cancer Inhibition of Cancer Cell Growth Apoptosis->Cancer Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Caspases->Apoptosis

Caption: Logical flow of PAB's primary anticancer mechanisms.

References

Anticancer properties of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anticancer Properties of Pseudolaric Acid B

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for treating skin diseases, PAB has garnered significant attention from the scientific community for its potent cytotoxic and anticancer activities across a wide range of malignancies.[1][3] Its multifaceted mechanism of action, which includes microtubule destabilization, induction of apoptosis and autophagy, cell cycle arrest, and anti-angiogenic effects, positions it as a promising candidate for further drug development.[1][4][5] This document provides a comprehensive technical overview of the anticancer properties of PAB, detailing its molecular mechanisms, summarizing key quantitative data, outlining common experimental protocols, and visualizing the complex signaling pathways it modulates.

Core Mechanisms of Anticancer Activity

PAB exerts its antitumor effects through several interconnected mechanisms, primarily targeting the cellular cytoskeleton, cell cycle regulation, and pro-survival signaling pathways.

1. Microtubule Destabilization and Mitotic Arrest

The primary molecular target of PAB is tubulin.[4][6] By interacting with tubulin, likely at or near the colchicine (B1669291) binding site, PAB inhibits its polymerization into microtubules.[4][7] This disruption of microtubule dynamics has profound consequences for cancer cells:

  • Disruption of Mitotic Spindle: It prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[4][6][8]

  • G2/M Phase Cell Cycle Arrest: The failure to form a proper spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[2][9][10] This arrest prevents cancer cells from completing mitosis and proliferating.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[4][8]

PAB's ability to circumvent P-glycoprotein-mediated multidrug resistance is a significant advantage, making it effective in cancer cells that have become resistant to other chemotherapeutics like taxanes.[4][6]

2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a major outcome of PAB treatment in cancer cells. PAB activates multiple pro-apoptotic signaling pathways.

  • Mitochondrial (Intrinsic) Pathway: PAB modulates the expression of Bcl-2 family proteins, decreasing the level of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[1][2] This shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[2][11]

  • Death Receptor (Extrinsic) Pathway: In certain cell types, such as caspase-3 deficient MCF-7 breast cancer cells, PAB can induce apoptosis by activating the initiator caspase-8, indicating the involvement of the death receptor pathway.[1][3]

  • Caspase-Independent Apoptosis: Evidence suggests that caspase inhibitors do not completely abolish PAB-induced cell death, pointing to the existence of caspase-independent mechanisms, potentially involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria.[1]

  • MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also involved. Activation of the JNK and p38 cascades, coupled with the inactivation of the pro-survival ERK pathway, contributes to the promotion of apoptosis.[1][3]

3. Anti-Angiogenic Effects

PAB exhibits potent anti-angiogenic activity, targeting the formation of new blood vessels that are essential for tumor growth and metastasis.[5][12]

  • Direct Inhibition of Endothelial Cells: PAB directly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[12][13]

  • Inhibition of VEGF Signaling: It antagonizes the effects of Vascular Endothelial Growth Factor (VEGF) by inhibiting the tyrosine phosphorylation of its receptor, KDR/flk-1. This, in turn, blocks downstream pro-survival signaling through the Akt and ERK pathways in endothelial cells.[12]

  • Reduction of HIF-1α: PAB reduces the level of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that upregulates VEGF expression in hypoxic tumor cells.[5][13] PAB achieves this by promoting the proteasome-mediated degradation of HIF-1α, thereby cutting off a critical paracrine signal from cancer cells to endothelial cells.[5][13]

4. Cell Cycle Regulation

As a direct consequence of microtubule disruption, PAB induces cell cycle arrest, primarily at the G2/M transition.[2][14] The underlying mechanism involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase signaling pathway.[14][15] Activated ATM phosphorylates and activates its downstream targets, Chk2 and p53.[14]

  • Chk2-Cdc25C Pathway: Activated Chk2 phosphorylates and inactivates the Cdc25C phosphatase. This prevents the dephosphorylation and activation of Cdc2 (also known as CDK1), a key kinase required for entry into mitosis, leading to arrest.[14][15]

  • p53-p21 Pathway: Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which further contributes to the inhibition of Cdc2 activity and cell cycle arrest.[14][15]

5. Other Anticancer Mechanisms

  • Induction of Autophagy: In several cancer cell lines, PAB has been shown to induce autophagy, a cellular self-digestion process. This is often mediated through the ROS/AMPK/mTOR signaling pathway.[16] The interplay between autophagy and apoptosis is complex; in some contexts, autophagy acts as a survival mechanism, while in others, it can lead to cell death.[16][17]

  • Inhibition of Invasion and EMT: PAB can suppress the invasion and migration of cancer cells by inhibiting the epithelial-to-mesenchymal transition (EMT). It achieves this by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin and Vimentin, partly through the activation of the Hippo-YAP pathway.[18]

  • Reversal of Multidrug Resistance (MDR): PAB can reverse multidrug resistance in cancer cells, potentially by down-regulating the Cox-2-PKC-α-P-gp/MDR1 signaling pathway.[1][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer10[1][3]
HCT-116Colorectal Cancer1.11[19]
SGC7901Gastric Carcinoma-[1]
Bel-7402Hepatocellular Carcinoma-[9][20]
MCF-7Breast Carcinoma-[1]
A549Lung Carcinoma-[20]
SK-28Melanoma-[14]
DU145Prostate Cancer-[1]
U87Glioblastoma-[1]
HO-8910Ovarian Cancer-[11]
A2780Ovarian Cancer-[11]
HKCNormal Kidney Epithelial5.77[2]

Note: Specific IC50 values vary between studies and experimental conditions. A dash (-) indicates that the source confirms cytotoxic activity without providing a specific IC50 value in the abstract.

Table 2: In Vivo Antitumor Efficacy of Pseudolaric Acid B
Animal ModelCancer TypeDosageTreatment DurationTumor Growth Inhibition RateReference
MiceHepatocarcinoma 22 (H22)30 mg/kg/day (i.p.)10 days14.4%[2]
MiceHepatocarcinoma 22 (H22)60 mg/kg/day (i.p.)10 days40.1%[2]
MiceLewis Lung Cancer30 mg/kg/day (i.p.)10 days39.1%[2]
MiceLewis Lung Cancer60 mg/kg/day (i.p.)10 days47.0%[2]
Nude MiceEsophageal Squamous Cell CarcinomaNot SpecifiedNot SpecifiedSignificant reduction in tumor volume and weight[21]
Nude MicePancreatic Cancer (SW1990)Not SpecifiedNot SpecifiedMarked restriction of tumor growth (especially combined with gemcitabine)[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the anticancer properties of PAB.

1. Cell Viability - MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of PAB for a specified period (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm). The IC50 value, the concentration of PAB that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Apoptosis Analysis - Annexin V-FITC/PI Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure: Cells are treated with PAB for a desired time. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added. The samples are incubated in the dark and then analyzed by flow cytometry.

3. Cell Cycle Analysis - Propidium Iodide (PI) Staining This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure: Cells are treated with PAB, harvested, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and treated with RNase A to prevent staining of RNA. Finally, cells are stained with PI, which intercalates with DNA. The DNA content of individual cells is measured by flow cytometry, allowing for the determination of the cell cycle distribution. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[2]

4. Western Blot Analysis This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure: Following PAB treatment, cells are lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p53, Cdc2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

5. In Vitro Angiogenesis - Tube Formation Assay This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Procedure: A layer of Matrigel (a basement membrane extract) is allowed to polymerize in the wells of a 96-well plate. HUVECs, pre-treated with PAB or a vehicle control, are then seeded onto the Matrigel. The formation of tube-like networks is observed and photographed under a microscope after several hours of incubation. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software.

6. In Vivo Antitumor Efficacy - Xenograft Model This animal model is used to evaluate the therapeutic efficacy of a compound on a human tumor.

  • Procedure: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives PAB (e.g., via intraperitoneal injection) according to a specific dosage and schedule.[2] The control group receives a vehicle solution. Tumor volume and mouse body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[4][21]

Signaling Pathway and Workflow Visualizations

Diagram 1: PAB-Induced Apoptosis Signaling Pathways

PAB_Apoptosis PAB Pseudolaric Acid B Receptor Death Receptor PAB->Receptor activates Bcl2 Bcl-2 PAB->Bcl2 inhibits Bax Bax PAB->Bax activates JNK_p38 JNK / p38 PAB->JNK_p38 activates Casp8 Caspase-8 Receptor->Casp8 Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Apoptosome Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp8->Casp3 activates Bcl2->Mito stabilizes Bax->Mito permeabilizes Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp9->Apoptosome Casp3->Apoptosis JNK_p38->Casp3 promotes activation

Caption: PAB induces apoptosis via intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram 2: PAB-Mediated G2/M Cell Cycle Arrest

PAB_CellCycle PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits MT_Disruption Microtubule Disruption ATM ATM MT_Disruption->ATM activates G2M_Arrest G2/M Arrest Chk2 Chk2 ATM->Chk2 activates p53 p53 ATM->p53 activates Cdc25C Cdc25C Chk2->Cdc25C inhibits p21 p21 p53->p21 upregulates Cdc2 Cdc2 (CDK1) Cdc25C->Cdc2 activates p21->Cdc2 inhibits Cdc2->G2M_Arrest promotes G2/M transition

Caption: PAB causes G2/M arrest by activating the ATM-Chk2/p53-p21-Cdc2 signaling axis.

Diagram 3: PAB's Dual Anti-Angiogenic Mechanism

PAB_Angiogenesis cluster_0 Tumor Cell (Hypoxic) cluster_1 Endothelial Cell HIF HIF-1α VEGF_sec VEGF Secretion HIF->VEGF_sec VEGF VEGF VEGF_sec->VEGF VEGFR VEGF Receptor (KDR/flk-1) Akt_ERK Akt / ERK Signaling VEGFR->Akt_ERK Angio Angiogenesis (Proliferation, Migration) Akt_ERK->Angio PAB Pseudolaric Acid B PAB->HIF promotes proteasomal degradation PAB->VEGFR inhibits phosphorylation PAB->Angio directly inhibits VEGF->VEGFR PAB_Workflow start Cancer Cell Lines mtt Treat with PAB (Dose-Response) MTT Assay start->mtt ic50 Determine IC50 Value mtt->ic50 downstream Treat with PAB (at IC50 concentration) ic50->downstream analysis Functional & Mechanistic Assays downstream->analysis apoptosis Apoptosis Assay (Annexin V / PI) analysis->apoptosis cycle Cell Cycle Analysis (PI Staining) analysis->cycle western Western Blot (Protein Expression) analysis->western conclusion Elucidate Mechanism of Action apoptosis->conclusion cycle->conclusion western->conclusion

References

Unveiling the Anti-inflammatory Potential of Pseudolaric Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has a long history of use in traditional Chinese medicine for treating inflammatory skin conditions.[1][2] Modern pharmacological research has begun to unravel the scientific basis for these applications, revealing that PAB possesses potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of PAB, focusing on its mechanisms of action, relevant signaling pathways, and supporting experimental data. Detailed experimental protocols for key assays are provided to facilitate further research and development of PAB as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Mechanisms of Pseudolaric Acid B

Pseudolaric Acid B exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. The core mechanisms include the inhibition of pro-inflammatory mediators, suppression of key signaling pathways like NF-κB and p38 MAPK, and the activation of the anti-inflammatory nuclear receptor PPARγ.

Inhibition of Pro-inflammatory Mediators

PAB has been shown to significantly reduce the expression and production of several key molecules that drive inflammation. This includes pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes responsible for the synthesis of inflammatory mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of PAB are largely attributed to its ability to interfere with critical intracellular signaling pathways:

  • NF-κB Signaling Pathway: PAB inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][4] It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5]

  • p38 MAPK Signaling Pathway: PAB has been demonstrated to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key kinase involved in the production of inflammatory cytokines and enzymes.[4][6]

  • PPARγ Activation: PAB acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[2][6] Activation of PPARγ by PAB contributes to the suppression of inflammatory gene expression.

Quantitative Data on the Anti-inflammatory Effects of Pseudolaric Acid B

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of Pseudolaric Acid B.

Table 1: In Vitro Anti-inflammatory Effects of Pseudolaric Acid B

Cell LineInflammatory StimulusPAB ConcentrationTarget MoleculeObserved EffectReference
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.5 µmol/LIL-1β mRNAMarked decrease[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.5 µmol/LTNF-α mRNAMarked decrease[2]
RAW264.7 MacrophagesInterleukin-17 (IL-17)0.5 µmol/LIL-1β mRNASignificant reduction[7]
RAW264.7 MacrophagesInterleukin-17 (IL-17)0.5 µmol/LTNF-α mRNASignificant reduction[7]
HT-29 CellsCytokine MixtureNot SpecifiedProstaglandin E2 (PGE2)Significant inhibition[3]
HT-29 CellsCytokine MixtureNot SpecifiedCOX-2 mRNASignificant inhibition[3]
Human T LymphocytesPMA + IonomycinDose-dependentIL-2 ProductionDose-dependent suppression[5]

Table 2: In Vivo Anti-inflammatory Effects of Pseudolaric Acid B

Animal ModelDisease ModelPAB DosageTarget/OutcomeObserved EffectReference
BALB/c Mice2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis10 mg/kg/day (oral)Serum IgE levelsDownregulation[8]
BALB/c Mice2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis10 mg/kg/day (oral)NLRP3 Inflammasome expressionInhibition[8]
BALB/c Mice2,4-Dinitrofluorobenzene (DNFB)-induced Atopic Dermatitis10 mg/kg/day (oral)IL-1β expressionInhibition[8]
NC/Nga MiceDNFB-induced Atopic Dermatitis-like lesions5, 10, 20 mg/kg (oral)Severity scores of skin lesionsDose-dependent improvement[7]
NC/Nga MiceDNFB-induced Atopic Dermatitis-like lesions5, 10, 20 mg/kg (oral)Serum IgEReduction[7]
NC/Nga MiceDNFB-induced Atopic Dermatitis-like lesions5, 10, 20 mg/kg (oral)Pro-inflammatory cytokinesReduction[7]
MiceDelayed-Type Hypersensitivity (DTH)5, 10, 20 mg/kgEar swellingDose-dependent marked improvement[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Pseudolaric Acid B.

In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol is designed to assess the effect of PAB on the production of pro-inflammatory mediators in a macrophage cell line.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of PAB (e.g., 0.1, 0.5, 1 µM) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

  • Cytokine Measurement (ELISA): The cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as β-actin or GAPDH.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, IκBα, phospho-p38, p38, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DNFB-Induced Contact Hypersensitivity Model

This animal model is used to evaluate the in vivo anti-inflammatory and immunomodulatory effects of PAB on allergic contact dermatitis.

  • Animals: BALB/c or NC/Nga mice are used for this model.

  • Sensitization: On day 0, the abdominal skin of the mice is shaved, and a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone/olive oil mixture (4:1) is applied.

  • Challenge: On day 5, a lower concentration of DNFB (e.g., 0.2%) is applied to the dorsal and ventral surfaces of one ear to elicit an inflammatory response. The contralateral ear receives the vehicle as a control.

  • PAB Treatment: PAB is administered to the mice, typically via oral gavage or topical application, at various doses (e.g., 5, 10, 20 mg/kg) daily from the day of sensitization until the end of the experiment.

  • Evaluation of Ear Swelling: Ear thickness is measured before and 24-48 hours after the challenge using a digital caliper. The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.

  • Histological Analysis: After the experiment, the ears are excised, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of inflammatory cell infiltration and edema.

  • Cytokine and IgE Measurement: Blood samples are collected to measure serum levels of IgE and pro-inflammatory cytokines using ELISA kits. Ear tissue can also be homogenized to measure local cytokine levels.

PPARγ Reporter Gene Assay

This assay determines whether PAB can activate the PPARγ nuclear receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).

  • Treatment: After transfection, the cells are treated with various concentrations of PAB or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration or to the activity of a co-transfected control plasmid (e.g., encoding Renilla luciferase). The fold induction of luciferase activity by PAB is then calculated relative to the vehicle-treated control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Pseudolaric Acid B and a typical experimental workflow for its evaluation.

PAB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK p38 MAPK p38 MAPK Receptor->p38 MAPK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocates Inflammatory Genes Inflammatory Genes p38 MAPK->Inflammatory Genes Activates Transcription Factors PAB_cyto Pseudolaric Acid B PAB_cyto->IKK Inhibits PAB_cyto->p38 MAPK Inhibits Phosphorylation NF-κB_nuc->Inflammatory Genes Activates Transcription PPARγ PPARγ PPARγ->Inflammatory Genes Inhibits Transcription PAB_nuc Pseudolaric Acid B PAB_nuc->PPARγ Activates

Signaling pathways modulated by Pseudolaric Acid B.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RAW264.7 Cell Culture PAB_Treatment_vitro Pseudolaric Acid B Treatment Cell_Culture->PAB_Treatment_vitro LPS_Stimulation LPS Stimulation PAB_Treatment_vitro->LPS_Stimulation Analysis_vitro Analysis: - ELISA (Cytokines) - qRT-PCR (iNOS, COX-2) - Western Blot (NF-κB, p38) LPS_Stimulation->Analysis_vitro Animal_Model DNFB-Induced Mouse Model PAB_Treatment_vivo Pseudolaric Acid B Administration Animal_Model->PAB_Treatment_vivo Challenge DNFB Challenge PAB_Treatment_vivo->Challenge Analysis_vivo Analysis: - Ear Swelling Measurement - Histology (H&E) - Serum IgE & Cytokine Levels Challenge->Analysis_vivo

Experimental workflow for evaluating PAB's anti-inflammatory effects.

Conclusion and Future Directions

Pseudolaric Acid B has demonstrated significant anti-inflammatory properties both in vitro and in vivo, mediated through the modulation of key signaling pathways including NF-κB, p38 MAPK, and PPARγ. The available data strongly support its potential as a therapeutic candidate for a range of inflammatory conditions.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PAB to optimize its delivery and efficacy.

  • Safety and Toxicology: Comprehensive toxicological studies are essential to establish a safe dosage range for potential clinical applications.

  • Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of PAB in human patients with inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the development of novel PAB derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

Pseudolaric Acid B: A Technical Guide to its Antifungal Activity Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant antifungal properties, particularly against clinically relevant Candida species. This technical guide provides an in-depth overview of the current understanding of PAB's antifungal activity, focusing on its efficacy against various Candida species, its synergistic interactions with conventional antifungal agents, and its proposed mechanism of action. Detailed experimental protocols for key assays and visualizations of the proposed signaling pathways are included to facilitate further research and development of PAB as a potential antifungal therapeutic.

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Pseudolaric Acid B (PAB) has emerged as a promising natural product with potent biological activities, including antifungal effects. This document synthesizes the available data on PAB's anti-Candida activity and provides a technical resource for the scientific community.

Antifungal Spectrum and Potency of Pseudolaric Acid B

PAB has been shown to exhibit inhibitory activity against a range of Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the reported MIC values for PAB against various Candida species.

Table 1: In Vitro Susceptibility of Candida Species to Pseudolaric Acid B
Candida SpeciesStrain TypeMIC Range (µg/mL)Reference
Candida tropicalisFluconazole-Resistant8 - 16
Candida tropicalisFluconazole-Susceptible8 - 16
Candida albicansClinical IsolatesNot explicitly stated for PAB alone, but synergistic with fluconazole (B54011)

Note: Data for Pseudolaric Acid A (PAA), a related compound, is also available and shows activity against C. tropicalis and the C. parapsilosis complex, but not C. glabrata.

Table 2: Synergistic Antifungal Activity of Pseudolaric Acid B with Fluconazole against Candida species

The combination of PAB with existing antifungal drugs, such as fluconazole (FLC), has been investigated to explore potential synergistic effects, which could enhance therapeutic efficacy and overcome drug resistance.

Candida SpeciesStrain TypePAB Concentration Range in Synergy (µg/mL)FLC Concentration Range in Synergy (µg/mL)Fractional Inhibitory Concentration Index (FICI)Reference
Candida tropicalisFluconazole-ResistantNot specifiedNot specified0.070 - 0.375
Candida tropicalisFluconazole-SusceptibleNot specifiedNot specified0.070 - 0.375 (in 2/9 strains)
Candida albicansFluconazole-Resistant0.5 - 40.06 - 40.02 - 0.13
Candida albicansFluconazole-Susceptible0.5 - 41 - 80.25 - 0.5 (in 2/12 strains)

FICI ≤ 0.5 indicates synergy.

Mechanism of Action

While the precise molecular mechanism of PAB's antifungal action against Candida is still under full investigation, evidence from studies on other eukaryotic cells, primarily cancer cell lines, strongly suggests that PAB functions as a microtubule-destabilizing agent. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the induction of apoptosis. It is highly probable that a similar mechanism is responsible for its antifungal activity.

Proposed Apoptotic Pathway in Candida

Based on the known effects of PAB and the established apoptotic pathways in yeast, the following sequence of events is proposed:

  • Microtubule Disruption: PAB enters the Candida cell and binds to β-tubulin, inhibiting its polymerization into microtubules. This disrupts the formation and function of the mitotic spindle.

  • G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This is likely mediated by an increase in reactive oxygen species (ROS) and mitochondrial dysfunction.

  • Mitochondrial Depolarization: The mitochondrial membrane potential (ΔΨm) collapses, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Metacaspase Activation: Cytochrome c release activates fungal caspases, known as metacaspases (e.g., Mca1p in C. albicans), which are key executioners of apoptosis.

  • DNA Fragmentation and Cell Death: Activated metacaspases lead to the degradation of cellular proteins and the fragmentation of DNA, culminating in apoptotic cell death.

PAB_Mechanism_of_Action PAB Pseudolaric Acid B (PAB) Tubulin β-tubulin PAB->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers ROS ↑ Reactive Oxygen Species (ROS) Apoptosis->ROS Mitochondria Mitochondrial Dysfunction (↓ ΔΨm, ↑ Cytochrome c release) Apoptosis->Mitochondria ROS->Mitochondria Contributes to Metacaspase Metacaspase Activation (Mca1p) Mitochondria->Metacaspase Activates DNA_frag DNA Fragmentation Metacaspase->DNA_frag Leads to CellDeath Fungal Cell Death DNA_frag->CellDeath

Caption: Proposed mechanism of PAB-induced apoptosis in Candida.

Effects on Biofilm Formation and Morphogenesis

Candida albicans biofilms are structured communities of yeast and hyphal cells encased in an extracellular matrix, which are notoriously resistant to antifungal drugs. PAB has been shown to inhibit C. albicans biofilm formation at various stages of development.

Furthermore, PAB significantly inhibits the morphological transition of C. albicans from yeast to hyphal form. This is a critical virulence factor, as hyphal formation is essential for tissue invasion and biofilm formation. PAB at a concentration of 64 µg/mL has been shown to completely inhibit the formation of germ tubes, the initial stage of hyphal development.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antifungal activity of Pseudolaric Acid B.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This protocol determines the Minimum Inhibitory Concentration (MIC) of PAB against planktonic Candida cells.

Materials:

  • Candida isolates

  • Pseudolaric Acid B (PAB)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of PAB in RPMI 1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of PAB that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result YeastCulture Yeast Culture (SDA, 24h, 35°C) Suspension Yeast Suspension (0.5 McFarland) YeastCulture->Suspension Inoculum Final Inoculum (1-5x10^3 CFU/mL in RPMI) Suspension->Inoculum Inoculation Inoculate Plate (100µL inoculum + 100µL drug) Inoculum->Inoculation PAB_Stock PAB Stock Solution PAB_Dilutions Serial Dilutions of PAB in 96-well plate PAB_Stock->PAB_Dilutions PAB_Dilutions->Inoculation Incubation Incubate (35°C, 24-48h) Inoculation->Incubation Reading Read Results (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for MIC determination by broth microdilution.

Biofilm Susceptibility Testing: XTT Reduction Assay

This colorimetric assay measures the metabolic activity of Candida biofilms to assess their viability after treatment with PAB.

Materials:

  • Candida isolates

  • PAB

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • Phosphate-buffered saline (PBS)

  • Plate reader (490 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a standardized Candida suspension (1 x 10^6 cells/mL) in RPMI 1640.

    • Add 200 µL of the suspension to each well and incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Biofilm Treatment:

    • Gently wash the biofilms with PBS to remove non-adherent cells.

    • Add fresh RPMI 1640 containing serial dilutions of PAB to the wells.

    • Incubate for a further 24 hours.

  • XTT Assay:

    • Prepare the XTT-menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS).

    • Wash the treated biofilms with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate in the dark at 37°C for 2-3 hours.

  • Quantification:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.

Germ Tube Inhibition Assay

This assay assesses the effect of PAB on the yeast-to-hypha transition.

Materials:

  • C. albicans isolate

  • PAB

  • Fetal bovine serum (FBS) or human serum

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Inoculum Preparation:

    • Prepare a light suspension of C. albicans from an overnight culture in sterile water or saline.

  • Assay Setup:

    • In a series of test tubes, add 0.5 mL of serum.

    • Add PAB to each tube to achieve the desired final concentrations.

    • Inoculate each tube with a small amount of the yeast suspension.

    • Include a drug-free control.

  • Incubation and Observation:

    • Incubate the tubes at 37°C for 2-3 hours.

    • Place a drop from each tube onto a microscope slide, cover with a coverslip, and observe under a light microscope.

  • Analysis:

    • Count the number of yeast cells with and without germ tubes in at least 100 cells per sample.

    • Calculate the percentage of germ tube inhibition compared to the control.

Apoptosis Assays

This assay detects the activation of metacaspases, a hallmark of apoptosis.

Materials:

  • Candida cells treated with PAB

  • Fluorogenic caspase substrate (e.g., FITC-VAD-FMK)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat Candida cells with PAB for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing the fluorogenic caspase substrate.

  • Incubate according to the manufacturer's instructions.

  • Wash the cells to remove excess substrate.

  • Analyze the fluorescence of individual cells by fluorescence microscopy or flow cytometry.

The JC-1 dye is used to assess changes in mitochondrial membrane potential.

Materials:

  • Candida cells treated with PAB

  • JC-1 dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat Candida cells with PAB.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and stain with JC-1 dye.

  • Incubate in the dark.

  • Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

This assay detects DNA fragmentation, a late-stage marker of apoptosis.

Materials:

  • Candida cells treated with PAB

  • Fixation and permeabilization buffers

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat Candida cells with PAB.

  • Harvest, fix, and permeabilize the cells.

  • Incubate the cells with the TUNEL reaction mixture to allow the labeling of DNA strand breaks.

  • Wash the cells.

  • Analyze the fluorescence of the labeled cells by microscopy or flow cytometry.

Conclusion and Future Directions

Pseudolaric Acid B demonstrates significant potential as an antifungal agent against Candida species, both alone and in synergy with fluconazole. Its proposed mechanism of action, involving microtubule disruption and induction of apoptosis, represents a promising alternative to currently available antifungals. Further research is warranted to:

  • Fully elucidate the specific signaling pathways involved in PAB-induced apoptosis in Candida.

  • Identify the precise binding site of PAB on fungal β-tubulin.

  • Evaluate the in vivo efficacy and safety of PAB in animal models of candidiasis.

  • Explore the potential for developing PAB derivatives with improved antifungal activity and pharmacokinetic properties.

The information presented in this technical guide provides a solid foundation for advancing the study of Pseudolaric Acid B as a novel anti-Candida therapeutic.

The Antiviral Potential of Pseudolaric Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has been extensively studied for its diverse pharmacological activities, including potent antifungal, anti-inflammatory, and anticancer properties.[1][2] While its antimicrobial effects have been a cornerstone of its use in traditional medicine, emerging research has identified a specific, albeit indirect, antiviral activity against the Hepatitis B Virus (HBV). This technical guide provides an in-depth review of the current state of knowledge regarding the antiviral properties of Pseudolaric Acid B, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers in virology and drug development exploring the therapeutic potential of this natural product.

Introduction to Pseudolaric Acid B

Pseudolaric Acid B is the major bioactive constituent of Cortex pseudolaricis.[3] Structurally, it is a complex diterpene acid that has been shown to interact with multiple cellular targets. Its most well-characterized mechanism of action, particularly in the context of oncology, is its role as a microtubule-destabilizing agent, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[3] Furthermore, PAB is a known modulator of key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB), p38 mitogen-activated protein kinase (p38-MAPK), and Akt signaling cascades, which are central to inflammatory and survival responses.[1][4] These established biological activities form the foundation for understanding its effects on virus-infected host cells.

Antiviral Spectrum of Activity

To date, the documented antiviral activity of Pseudolaric Acid B is limited to Hepatitis B Virus (HBV) .[5] Extensive searches of scientific literature have not revealed published studies demonstrating its efficacy against other viral pathogens, such as influenza viruses, herpesviruses, or retroviruses. The anti-HBV activity observed is not a direct inhibition of the viral replication machinery but rather an indirect consequence of PAB's effects on the host cell.

Mechanism of Anti-HBV Action

The primary antiviral effect of PAB against Hepatitis B Virus is the inhibition of Hepatitis B surface antigen (HBsAg) secretion from infected host cells.[5] Research using the HepG2.2.15 cell line, a human hepatoblastoma line that constitutively produces HBV virions and proteins, demonstrated that PAB treatment reduces the amount of HBsAg released into the cell culture supernatant.[5] Notably, this treatment did not decrease the levels of intracellular HBV.[5]

The proposed mechanism for this observation is twofold and leverages PAB's known cytotoxic properties:

  • Induction of Cell Cycle Arrest: HBV replication is reported to be more favorable during the G0/G1 phase of the cell cycle.[5] PAB is a potent inducer of cell cycle arrest at the G2/M transition.[3] By forcing the host cell into the G2/M phase, PAB creates a cellular environment that is non-conducive to optimal HBV replication and protein expression, ultimately leading to reduced HBsAg secretion.[5]

  • Induction of Apoptosis: PAB is a well-established pro-apoptotic agent.[4] The induction of programmed cell death in HBV-infected cells serves as a host-clearing mechanism, effectively reducing the reservoir of virus-producing cells and contributing to the overall decrease in viral antigen secretion.[5]

This indirect mechanism, which targets host cell processes rather than viral enzymes, is distinct from direct-acting antivirals like nucleos(t)ide analogs that target the HBV polymerase.[6][7]

Quantitative Data

Quantitative assessment of an antiviral compound's efficacy and toxicity is critical for evaluating its therapeutic potential. The key parameters are the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting Selectivity Index (SI = CC₅₀/EC₅₀).

Currently, a specific EC₅₀ value for the PAB-mediated inhibition of HBsAg secretion has not been published. However, one study reported that in HepG2 cells transfected with an HBV plasmid, treatment with PAB reduced supernatant HBsAg levels to 70.14 ± 2.84% of the untreated control group. The exact concentration of PAB used to achieve this reduction was not specified in the available literature.

For cytotoxicity, extensive data exists from PAB's evaluation as an anticancer agent. This data can serve as a reliable measure for its CC₅₀.

Cell LineAssay TypeParameterValue (µM)Citation
HepG2 (Human Hepatocellular Carcinoma)Sulforhodamine B (SRB)IC₅₀1.58[1]
SK-Hep-1 (Human Hepatocellular Carcinoma)Sulforhodamine B (SRB)IC₅₀1.90[1]
Huh-7 (Human Hepatocellular Carcinoma)Sulforhodamine B (SRB)IC₅₀2.06[1]
HepG2.2.15 (HBV-producing)Not specifiedCC₅₀Not Available

Note: The IC₅₀ value from cancer cell proliferation assays is commonly used as a proxy for the CC₅₀ in antiviral studies when the same cell line is used.

Experimental Protocols & Methodologies

The evaluation of PAB's anti-HBV activity involves a series of standard cell-based and biochemical assays.

Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 cells are the standard model.[8][9] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome (ayw strain). It constitutively secretes HBsAg, HBeAg, and complete virions into the culture medium.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent like G418 to ensure the retention of the HBV plasmid.

HBsAg Secretion Inhibition Assay

This assay quantifies the amount of HBsAg in the cell culture supernatant following treatment with the test compound.

  • Cell Plating: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pseudolaric Acid B in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of PAB. Include untreated cells (vehicle control) and positive control (e.g., an approved HBV inhibitor) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • HBsAg Quantification (ELISA):

    • Coat a 96-well ELISA plate with a monoclonal anti-HBsAg capture antibody overnight.[10]

    • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS).[10]

    • Add the collected cell supernatants, HBsAg standards, and controls to the wells and incubate.[11]

    • Wash the plate, then add a horseradish peroxidase (HRP)-conjugated anti-HBsAg detection antibody and incubate.[12]

    • After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.[2]

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.[2]

    • Calculate the HBsAg concentration in the samples by interpolating from the standard curve.

Cytotoxicity Assay (MTT or SRB Assay)

This assay is performed in parallel to determine the compound's toxicity to the host cells.

  • Protocol: Follow the same cell plating and compound treatment steps as the HBsAg assay.

  • Reagent Addition: After the incubation period, add MTT or SRB reagent to the wells and incubate according to the manufacturer's protocol.

  • Quantification: For MTT, solubilize the formazan (B1609692) crystals and read absorbance. For SRB, fix, wash, and solubilize the stain before reading absorbance.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis

This assay determines the effect of PAB on the cell cycle distribution of the host cells.

  • Treatment: Culture HepG2.2.15 cells in larger format plates (e.g., 6-well plates) and treat with desired concentrations of PAB for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_setup Assay Setup cluster_antiviral Antiviral Arm cluster_cytotox Cytotoxicity Arm cluster_analysis Data Analysis plate_cells Plate HepG2.2.15 Cells (96-well plates) treat_pab Treat with Serial Dilutions of Pseudolaric Acid B plate_cells->treat_pab incubate Incubate for 48-72 hours treat_pab->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform MTT/SRB Assay on Cell Monolayer incubate->mtt_assay elisa Quantify HBsAg via ELISA collect_supernatant->elisa calc_ec50 Calculate % Inhibition (EC50 if possible) elisa->calc_ec50 selectivity_index Determine Selectivity Index (SI = CC50 / EC50) calc_ec50->selectivity_index read_absorbance Read Absorbance mtt_assay->read_absorbance calc_cc50 Calculate % Viability (CC50) read_absorbance->calc_cc50 calc_cc50->selectivity_index

Caption: Workflow for evaluating the anti-HBV activity of Pseudolaric Acid B.

Proposed Mechanism of Action Pathway

G cluster_cell HBV-Infected Hepatocyte cluster_virus HBV Life Cycle PAB Pseudolaric Acid B Microtubules Microtubule Dynamics PAB->Microtubules Inhibits Apoptosis Apoptosis Induction PAB->Apoptosis Induces CellCycle Cell Cycle Progression Microtubules->CellCycle Disrupts G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest HBV_Rep HBV Replication (Favored in G0/G1) G2M_Arrest->HBV_Rep Creates Unfavorable Environment For Infected_Cell Viable Infected Cell (Virus Reservoir) Apoptosis->Infected_Cell Eliminates HBsAg_Sec HBsAg Secretion HBV_Rep->HBsAg_Sec Leads to Outcome Reduced Extracellular HBsAg HBsAg_Sec->Outcome Inhibited Infected_Cell->HBsAg_Sec Source of

Caption: Indirect anti-HBV mechanism of Pseudolaric Acid B via host cell modulation.

PAB's Influence on Host Inflammatory Signaling

G cluster_pathway Host Cell Signaling cluster_outcome Cellular Response PAB Pseudolaric Acid B IKK IKK Complex PAB->IKK Inhibits p38 p38 MAPK PAB->p38 Inhibits Phosphorylation PPARg PPARγ PAB->PPARg Stabilizes/ Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines Transcription Annotation This anti-inflammatory effect may contribute to mitigating virus-induced liver inflammation but is not a direct antiviral mechanism.

Caption: PAB's modulatory effects on host anti-inflammatory signaling pathways.

Conclusion and Future Directions

Pseudolaric Acid B demonstrates a clear, albeit indirect, anti-Hepatitis B virus effect in vitro. Its mechanism of action is contingent on its established ability to induce G2/M cell cycle arrest and apoptosis in the host hepatocyte, thereby inhibiting the secretion of HBsAg. While this presents a novel host-targeting strategy, significant gaps in the data remain.

Key areas for future research include:

  • Determination of EC₅₀: The precise EC₅₀ value for HBsAg secretion inhibition must be determined to calculate the selectivity index and properly assess PAB's therapeutic window.

  • Broad-Spectrum Screening: PAB should be systematically screened against a panel of other clinically relevant viruses to determine if its antiviral activity extends beyond HBV.[13]

  • Direct Antiviral Mechanisms: While the current evidence points to an indirect mechanism, further studies could investigate potential direct interactions with HBV viral machinery, such as the polymerase or capsid assembly processes.[14]

  • In Vivo Efficacy: The promising in vitro results need to be validated in animal models of chronic HBV infection to assess the in vivo efficacy, safety, and pharmacokinetic profile of PAB.

References

Pseudolaric Acid B: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2][3] Traditionally used in Chinese medicine for its antifungal properties, PAB has emerged as a potent anticancer agent with a multifaceted mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which PAB exerts its therapeutic effects, focusing on its interaction with cellular targets and modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of this natural compound.

Core Mechanism of Action: Microtubule Destabilization

The primary molecular target of Pseudolaric Acid B is tubulin, the fundamental protein component of microtubules.[2][4][5] By interacting with tubulin, PAB disrupts microtubule dynamics, a process crucial for various cellular functions, most notably mitosis.

PAB inhibits the polymerization of tubulin into microtubules in a dose-dependent manner.[2][4][5] This disruption of the cellular microtubule network leads to the failure of mitotic spindle formation, a critical step for proper chromosome segregation during cell division.[2][4][5] Consequently, cancer cells treated with PAB are unable to complete mitosis and undergo cell cycle arrest, primarily at the G2/M transition phase.[1][2][4][6][7][8] Studies have shown that PAB's interaction with tubulin occurs at the colchicine (B1669291) binding site, although the binding kinetics may differ from colchicine itself.[9]

The sustained mitotic arrest triggered by PAB ultimately leads to one of several cell fates, including apoptosis (programmed cell death), autophagy, or cellular senescence.[1][10][11]

Quantitative Data on the Effects of Pseudolaric Acid B

The following tables summarize the quantitative data from various studies, providing a comparative overview of PAB's efficacy in different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HeLaCervical Cancer1048[1]
MDA-MB-231Triple-Negative Breast Cancer19.324[12]
MDA-MB-231Triple-Negative Breast Cancer8.348[12]
MDA-MB-231Triple-Negative Breast Cancer5.7672[12]
Various Human Cancer CellsMultiple0.17 - 5.20Not Specified[6]
HKCNormal Human Kidney Epithelial5.77Not Specified[6]
U87Glioblastoma~10Not Specified[8]
MCF-7Breast Cancer3.436[10]
MCF-7Breast Cancer1.3548[10]
DU145Prostate Cancer0.89 ± 0.1848[13]

Table 2: In Vivo Antitumor Activity of Pseudolaric Acid B

Tumor ModelAnimal ModelDosageTreatment DurationTumor Growth Inhibition Rate (%)Reference
Hepatocarcinoma 22 (H22)Mice30 mg/kg/day (i.p.)10 days14.4[6]
Hepatocarcinoma 22 (H22)Mice60 mg/kg/day (i.p.)10 days40.1[6]
Lewis Lung CancerMice30 mg/kg/day (i.p.)10 days39.1[6]
Lewis Lung CancerMice60 mg/kg/day (i.p.)10 days47.0[6]
HT-29 XenograftNude Mice50 mg/kg (oral)17 days24.2[14]
HT-29 XenograftNude Mice100 mg/kg (oral)17 days34.7[14]

Key Signaling Pathways Modulated by Pseudolaric Acid B

PAB's antitumor activity is not solely dependent on microtubule disruption but also involves the modulation of a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

Apoptosis Induction

PAB is a potent inducer of apoptosis in a wide range of cancer cells.[1][6][8][10][13][15] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: PAB treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1][8][15] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8][16] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][6][8][13][15] PAB can also induce apoptosis through a caspase-independent pathway involving the release of Apoptosis Inducing Factor (AIF).[8]

  • Extrinsic Pathway: In some cell types, PAB has been shown to activate caspase-8, a key initiator of the death receptor pathway.[1]

G PAB Pseudolaric Acid B Microtubules Microtubule Disruption PAB->Microtubules Bcl2 Bcl-2 Family (Bax/Bcl-2 Ratio ↑) PAB->Bcl2 DeathReceptor Death Receptor Pathway PAB->DeathReceptor Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Pseudolaric Acid B-Induced Apoptosis Pathways.
Cell Cycle Arrest

As a direct consequence of microtubule disruption, PAB induces a robust G2/M phase cell cycle arrest.[1][2][4][6][7][8] This is characterized by an accumulation of cells in the G2 and mitotic phases of the cell cycle. Key regulatory proteins of the G2/M checkpoint are affected, including the upregulation of p53 and p21, and the modulation of Cyclin B1 and CDK1 activity.[6][10][12]

G PAB Pseudolaric Acid B Tubulin Tubulin Polymerization Inhibition PAB->Tubulin p53 p53/p21 Upregulation PAB->p53 CDK1 CDK1/Cyclin B1 Modulation PAB->CDK1 Spindle Mitotic Spindle Disruption Tubulin->Spindle G2M G2/M Arrest Spindle->G2M p53->G2M CDK1->G2M

Mechanism of PAB-Induced G2/M Cell Cycle Arrest.
Anti-Angiogenic Effects

PAB exhibits significant anti-angiogenic properties, targeting both endothelial cells and tumor cells to inhibit the formation of new blood vessels.[17][18][19][20][21]

  • Direct Effects on Endothelial Cells: PAB directly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[17][18][19]

  • Indirect Effects via Tumor Cells: PAB reduces the secretion of vascular endothelial growth factor (VEGF) from tumor cells by promoting the proteasome-mediated degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor for VEGF.[17][18][20] PAB also inhibits VEGF-induced signaling by blocking the phosphorylation of VEGF receptor 2 (KDR/flk-1) and downstream effectors like Akt and ERK.[19]

Modulation of Pro-Survival and Inflammatory Pathways

PAB has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, contributing to cell survival, proliferation, and inflammation.

  • PI3K/Akt/mTOR Pathway: PAB suppresses the activation of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[12][16][22]

  • MAPK Pathway (ERK, JNK, p38): The effects of PAB on the MAPK pathway are complex and can be cell-type dependent. It has been shown to activate the pro-apoptotic JNK pathway while inhibiting the pro-survival ERK pathway in some cancers.[1][15][22][23] PAB also modulates the p38 MAPK pathway, which is involved in inflammation and stress responses.[1][24]

  • NF-κB Pathway: PAB inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[1][14]

  • STAT3 Pathway: PAB downregulates the phosphorylation and activation of STAT3, a transcription factor that plays a significant role in tumor cell proliferation, survival, and angiogenesis.[14][22]

G PAB Pseudolaric Acid B PI3K PI3K/Akt/mTOR PAB->PI3K MAPK MAPK (ERK↓, JNK↑, p38) PAB->MAPK NFkB NF-κB PAB->NFkB STAT3 STAT3 PAB->STAT3 Proliferation ↓ Proliferation PI3K->Proliferation Survival ↓ Survival PI3K->Survival MAPK->Proliferation MAPK->Survival NFkB->Survival Inflammation ↓ Inflammation NFkB->Inflammation STAT3->Proliferation STAT3->Survival Angiogenesis ↓ Angiogenesis STAT3->Angiogenesis

Inhibition of Pro-Survival and Inflammatory Pathways by PAB.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the mechanism of action of Pseudolaric Acid B.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Pseudolaric Acid B (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of PAB that causes 50% inhibition of cell growth.

Cell Cycle Analysis (Flow Cytometry)

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI) to determine the DNA content of individual cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with PAB at various concentrations for a specified duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the cell membrane.

  • Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.[6][8][12]

Apoptosis Assay (Annexin V/PI Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with PAB for the desired time and concentration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[8][13][22]

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

  • Lyse PAB-treated and control cells to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, caspase-3, p-Akt).

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[2][6][8][22]

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in light scattering or fluorescence.

Protocol:

  • Purify tubulin from a source such as bovine brain.

  • Resuspend the purified tubulin in a polymerization buffer.

  • Add various concentrations of PAB or a control compound to the tubulin solution.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. An increase in the signal indicates microtubule polymerization.

  • The inhibitory effect of PAB is determined by the reduction in the rate and extent of polymerization compared to the control.[2][5]

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (Cancer Cell Lines) PAB_Treatment PAB Treatment (Dose & Time Course) CellCulture->PAB_Treatment MTT MTT Assay (Viability/Cytotoxicity) PAB_Treatment->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) PAB_Treatment->Flow Western Western Blot (Protein Expression) PAB_Treatment->Western Xenograft Tumor Xenograft Model (e.g., Nude Mice) PAB_Admin PAB Administration (e.g., i.p., oral) Xenograft->PAB_Admin Tumor_Measurement Tumor Growth Measurement PAB_Admin->Tumor_Measurement IHC Immunohistochemistry (Protein Expression in Tumors) Tumor_Measurement->IHC

General Experimental Workflow for PAB Evaluation.

Conclusion and Future Directions

Pseudolaric Acid B is a promising natural product with a well-defined primary mechanism of action centered on microtubule destabilization. This activity is the catalyst for a cascade of downstream effects, including G2/M cell cycle arrest and the induction of apoptosis. Furthermore, PAB's ability to modulate multiple critical signaling pathways, such as the PI3K/Akt/mTOR, MAPK, NF-κB, and STAT3 pathways, underscores its potential as a multi-targeted anticancer agent. The circumvention of multidrug resistance mechanisms by PAB further enhances its therapeutic appeal.[2][5]

Future research should focus on several key areas to advance the clinical development of PAB. These include the optimization of its pharmacokinetic properties through medicinal chemistry efforts to create more potent and selective derivatives.[25] A deeper understanding of the interplay between the various signaling pathways modulated by PAB will be crucial for identifying predictive biomarkers and rational combination therapies. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients. The comprehensive data presented in this guide provides a solid foundation for these future endeavors.

References

Pseudolaric Acid B: A Microtubule Destabilizing Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for its antifungal properties, PAB has emerged as a potent anticancer agent with a primary mechanism of action centered on the disruption of microtubule dynamics.[1][3] This technical guide provides an in-depth overview of PAB's function as a microtubule destabilizing agent, detailing its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols.

Mechanism of Action: Microtubule Destabilization

PAB exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the cellular microtubule network and the failure of mitotic spindle formation.[1][4] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][5][6] Notably, PAB has been shown to bind to a novel site on tubulin, distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites, which may contribute to its ability to circumvent multidrug resistance phenotypes.[3][7][8]

Quantitative Data: In Vitro Efficacy of Pseudolaric Acid B

PAB has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MDA-MB-231Triple-Negative Breast Cancer19.324
8.348
5.7672
U87Glioblastoma~10Not Specified
MCF-7Breast Cancer3.436
1.3548
DU145Hormone-Refractory Prostate Cancer0.89 ± 0.18 (CCK-8 assay)48
0.76 ± 0.15 (Clone formation assay)48
Various Cancer Cell LinesGeneral~1 (average)Not Specified

Signaling Pathways Modulated by Pseudolaric Acid B

The disruption of microtubule dynamics by PAB initiates a cascade of signaling events that culminate in apoptosis. Key pathways affected include the intrinsic mitochondrial pathway, the PI3K/AKT/mTOR pathway, and the JNK signaling pathway.

Mitochondrial Apoptosis Pathway

PAB induces apoptosis through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5][9][10] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[5][11]

G PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules Bax Bax ↑ Microtubules->Bax Bcl2 Bcl-2 ↓ Microtubules->Bcl2 Mito Mitochondrial Membrane Potential ↓ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced mitochondrial apoptosis pathway.

PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5][12] By downregulating the phosphorylation of key components like AKT and mTOR, PAB further promotes apoptosis in cancer cells.[5][12]

G PAB Pseudolaric Acid B PI3K PI3K ↓ PAB->PI3K AKT p-AKT ↓ PI3K->AKT mTOR p-mTOR ↓ AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival G PAB Pseudolaric Acid B AMPK AMPK Activation PAB->AMPK JNK JNK Activation AMPK->JNK DRP1 DRP1 Phosphorylation JNK->DRP1 MitoFission Mitochondrial Fission DRP1->MitoFission Apoptosis Apoptosis MitoFission->Apoptosis G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Tubulin Purified Tubulin (on ice) Mix Mix Tubulin, PAB, and Buffer in 96-well plate Tubulin->Mix PAB_sol PAB Solution (various concentrations) PAB_sol->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance (e.g., 340 nm) over time Incubate->Read Analyze Analyze Polymerization Kinetics Read->Analyze G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well plate Incubate_cells Incubate (24h) Seed->Incubate_cells Treat Treat with PAB (various concentrations) Incubate_cells->Treat Incubate_treat Incubate (24-72h) Treat->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_abs Read Absorbance (570 nm) Solubilize->Read_abs Calculate Calculate IC50 Read_abs->Calculate G cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_cells Seed Cells Treat_cells Treat with PAB Seed_cells->Treat_cells Harvest Harvest Cells Treat_cells->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze_data Analyze Cell Cycle Distribution Acquire->Analyze_data

References

How does Pseudolaric Acid B induce apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pseudolaric Acid B-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a potent anti-cancer agent with a wide spectrum of biological activities.[1][2] Extensive research demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, in a diverse range of cancer cell lines, including those resistant to conventional chemotherapeutics.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which PAB induces apoptosis. It details the core signaling cascades, summarizes key quantitative data from preclinical studies, outlines common experimental protocols for investigation, and presents visual diagrams of the critical pathways involved. The primary mechanisms of PAB-induced apoptosis involve the induction of G2/M cell cycle arrest, activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, and modulation of crucial upstream signaling networks, including those mediated by reactive oxygen species (ROS), JNK, and PI3K/AKT/mTOR.

Core Mechanisms of PAB-Induced Apoptosis

PAB exerts its pro-apoptotic effects through a multi-targeted approach, initiating a cascade of cellular events that culminate in cell death. These mechanisms are often interconnected, involving cell cycle disruption, activation of caspase cascades, and regulation of complex signaling pathways.

Induction of G2/M Cell Cycle Arrest

A primary and well-documented effect of PAB is the arrest of the cell cycle at the G2/M transition phase.[3][5][6] This arrest prevents cancer cells from proceeding through mitosis, creating a cellular state that is permissive for the initiation of apoptosis.[4][7]

  • Microtubule Disruption : PAB functions as a microtubule-destabilizing agent.[3] It disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[3][8] This interference with microtubule dynamics triggers the spindle assembly checkpoint, leading to mitotic arrest.

  • Modulation of Cell Cycle Regulators : The G2/M arrest is biochemically characterized by the modulation of key regulatory proteins. PAB has been shown to decrease the expression of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2) and Cyclin B1, the core components of the mitosis-promoting factor (MPF).[6][9] Furthermore, PAB can induce the phosphorylation of Cdc2 and decrease the expression of the phosphatase Cdc25C, which is responsible for activating Cdc2.[10]

  • ATM Signaling Pathway : In some cancer cell lines, such as human melanoma, PAB-induced G2/M arrest is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[1][10] PAB activates ATM, which in turn activates its downstream targets, the checkpoint kinase Chk2 and the tumor suppressor p53.[10] This leads to the p53-dependent induction of p21, an inhibitor of cyclin-dependent kinases, further enforcing the cell cycle block.[6][10]

G2M_Arrest_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules inhibits ATM ATM Kinase PAB->ATM activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Cdc25C Cdc25C ATM->Cdc25C inhibits p53 p53 ATM->p53 activates CDK1_CyclinB CDK1 / Cyclin B1 (MPF) Cdc25C->CDK1_CyclinB activates CDK1_CyclinB->G2M_Arrest promotes M-phase entry p21 p21 p53->p21 induces p21->CDK1_CyclinB

Caption: PAB-induced G2/M cell cycle arrest mechanism.
The Intrinsic (Mitochondrial) Apoptosis Pathway

PAB is a potent activator of the mitochondrial pathway of apoptosis, which is governed by the Bcl-2 family of proteins.[11] This pathway is a central mechanism of PAB's action across numerous cancer types.[6][12]

  • Regulation of Bcl-2 Family Proteins : PAB disrupts the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[8] It consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins like Bax.[5][13][14][15] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[8][13] In some contexts, PAB-induced ROS generation can lead to the degradation of Bcl-2 via the ubiquitin-proteasome pathway.[16]

  • Mitochondrial Dysfunction and Cytochrome c Release : The increased Bax/Bcl-2 ratio leads to the collapse of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[14][15][17] The most notable of these is Cytochrome c.[5][12][15]

  • Apoptosome Formation and Caspase Activation : Once in the cytosol, Cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome.[12] This complex recruits and activates the initiator caspase, Caspase-9.[11][12] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[5][11][13]

  • Execution of Apoptosis : Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[5][6][15] This leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage.[5][13]

The Extrinsic (Death Receptor) Apoptosis Pathway

In addition to the intrinsic pathway, PAB has been shown to engage the extrinsic pathway in certain cancer cells, such as head and neck cancer.[18]

  • Upregulation of Death Receptor 5 (DR5) : PAB can increase the expression of Death Receptor 5 (DR5), a cell surface receptor that is part of the tumor necrosis factor (TNF) receptor superfamily.[18]

  • Caspase-8 Activation : The engagement of DR5 (typically by its ligand, TRAIL) leads to the recruitment of adaptor proteins and the subsequent activation of the initiator Caspase-8.[18] In some cell types, PAB treatment leads directly to the activation of Caspase-8 and Caspase-9.[8][19]

  • Crosstalk with the Intrinsic Pathway : Activated Caspase-8 can directly cleave and activate Caspase-3. It can also cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria to activate the intrinsic pathway, creating an amplifying loop for the apoptotic signal.

Role of Upstream Signaling Pathways

Several upstream signaling pathways are modulated by PAB and play a crucial role in initiating the apoptotic cascade.

  • Reactive Oxygen Species (ROS) Generation : PAB treatment leads to a concentration-dependent increase in intracellular ROS levels in cancer cells.[14][16][20] This oxidative stress is a key trigger for apoptosis. ROS can induce mitochondrial damage and promote the degradation of Bcl-2.[16][21] The use of ROS scavengers like N-acetyl-l-cysteine (NAC) has been shown to block PAB-induced apoptosis, confirming the critical role of ROS.[16]

  • MAPK Pathways (JNK, ERK) : The c-Jun N-terminal kinase (JNK) pathway is often activated by PAB and contributes to apoptosis.[5][13] Conversely, the extracellular signal-regulated kinase (ERK) pathway, which is typically pro-survival, can be inactivated by PAB.[1][5]

  • PI3K/AKT/mTOR Pathway : The PI3K/AKT/mTOR pathway is a central pro-survival signaling axis that is often hyperactivated in cancer. PAB has been shown to inhibit this pathway by downregulating the expression of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[6][14][15] Inhibition of this pathway suppresses survival signals and sensitizes cells to apoptosis, partly by preventing the inactivation of pro-apoptotic proteins like Bad.[15][22]

  • AMPK Pathway : In hepatocellular carcinoma and non-small cell lung cancer, PAB activates AMP-activated protein kinase (AMPK).[17][20] Activated AMPK can stimulate JNK and inhibit the pro-survival mTOR pathway, thereby promoting apoptosis and autophagy.[17][20]

PAB_Apoptosis_Signaling cluster_upstream Upstream Triggers cluster_signaling Signaling Cascades cluster_pathways Core Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase PAB Pseudolaric Acid B Microtubule Microtubule Disruption PAB->Microtubule ROS ROS Generation PAB->ROS PI3K_AKT PI3K/AKT/mTOR Inhibition PAB->PI3K_AKT DR5 DR5 ↑ PAB->DR5 G2M G2/M Arrest Microtubule->G2M JNK JNK Activation ROS->JNK Bcl2_family Bax ↑ / Bcl-2 ↓ ROS->Bcl2_family JNK->Bcl2_family PI3K_AKT->Bcl2_family disinhibition Apoptosis Apoptosis G2M->Apoptosis sensitizes MMP MMP Collapse Bcl2_family->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Bcl2_family tBid Casp8->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Overview of PAB-induced apoptosis signaling pathways.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of PAB have been quantified in numerous studies across various cancer cell lines. The tables below summarize key findings.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
U87Glioblastoma~1024[5]
DU145Prostate Cancer0.89 ± 0.1848[16]
HeLaCervical Cancer1048[8]

Table 2: Apoptosis Rates Induced by Pseudolaric Acid B

Cell LinePAB Concentration (µM)Apoptosis Rate (%)Control Rate (%)Exposure Time (h)Reference
U87524.43 ± 1.502.52 ± 0.4924[5]
U871050.12 ± 3.422.52 ± 0.4924[5]

Detailed Experimental Protocols

Investigating the apoptotic effects of PAB involves a standard set of cell and molecular biology techniques.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of PAB (and a vehicle control, e.g., 0.1% DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • Reagent Addition : Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of CCK-8 solution (or 20 µL of 5 mg/mL MTT solution) to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization step with DMSO or formazan (B1609692) solvent is required after incubation.

  • Measurement : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture and treat cells with PAB in 6-well plates as desired.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining : Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting : Treat and collect cells as described above.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways (e.g., Bcl-2, Bax, Caspase-3, PARP, p-AKT).

  • Protein Extraction : Treat cells with PAB, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Visualization : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Interpretation Start Cancer Cell Culture Treatment Treat with Pseudolaric Acid B (Dose- and Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability (MTT / CCK-8) Harvest->Viability Apoptosis Apoptosis Analysis (Annexin V / PI) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle WesternBlot Protein Analysis (Western Blot) Harvest->WesternBlot Result_Viability Determine IC50 Viability->Result_Viability Result_Apoptosis Quantify Apoptotic Cells Apoptosis->Result_Apoptosis Result_CellCycle Quantify G2/M Arrest CellCycle->Result_CellCycle Result_WesternBlot Analyze Protein Level Changes (e.g., Caspase, Bcl-2) WesternBlot->Result_WesternBlot

Caption: Experimental workflow for studying PAB's effects.

Conclusion

Pseudolaric Acid B is a promising natural compound that induces apoptosis in cancer cells through a sophisticated and multi-pronged mechanism. Its ability to induce G2/M cell cycle arrest, modulate the Bcl-2 protein family to trigger the intrinsic apoptotic pathway, and regulate key upstream signaling networks like ROS, JNK, and PI3K/AKT highlights its potential as a template for novel anticancer drug development. The comprehensive understanding of these pathways, facilitated by the experimental approaches detailed herein, is critical for researchers and drug development professionals seeking to exploit the therapeutic potential of PAB and its derivatives in oncology. Further investigation into its in vivo efficacy and safety profile will be essential for its clinical translation.

References

An In-depth Technical Guide to the Immunosuppressive Effects of Pseudolaric Acid B on T-lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has long been used in traditional Chinese medicine for various inflammatory skin conditions.[1][2][3] Modern pharmacological studies have revealed its potent immunosuppressive properties, particularly targeting T-lymphocytes. This technical guide provides a comprehensive overview of the mechanisms through which PAB exerts its effects on T-cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved. PAB selectively inhibits T-cell proliferation and activation, modulates cytokine production by shifting the balance from a pro-inflammatory to an anti-inflammatory state, and influences the differentiation of T-helper cell subsets.[2][4] Its primary mechanisms of action involve the inhibition of the NF-κB and p38 MAPK signaling pathways and the activation of the PPARγ pathway.[3][5] This document serves as a resource for researchers, scientists, and drug development professionals exploring PAB as a potential therapeutic agent for T-cell-mediated autoimmune and inflammatory diseases.

Core Immunosuppressive Activities on T-cells

Pseudolaric Acid B exhibits a multi-faceted inhibitory effect on T-lymphocyte function, characterized by the suppression of proliferation, the modulation of cytokine profiles, and the regulation of T-cell subset differentiation.

Selective Inhibition of T-cell Proliferation

PAB demonstrates a selective and dose-dependent inhibitory effect on the proliferation of T-lymphocytes. In vitro studies show that PAB significantly suppresses the proliferation of T-cells stimulated by mitogens like concanavalin (B7782731) A (ConA) or through T-cell receptor (TCR) co-stimulation (e.g., PMA plus ionomycin (B1663694) or anti-OKT-3 plus anti-CD28).[1][3] Notably, this effect is more pronounced on T-cells compared to B-lymphocytes, which are not dramatically impacted by PAB treatment, indicating a selective action on the T-cell lineage.[2] The compound is also effective in suppressing antigen-specific T-lymphocyte proliferation.[1][2]

Modulation of Cytokine Production

A critical aspect of PAB's immunosuppressive activity is its ability to alter the cytokine production profile of activated T-cells.

  • Inhibition of Pro-inflammatory Cytokines: PAB significantly depresses the production of key pro-inflammatory and T-cell-activating cytokines. A marked reduction is observed in Interleukin-2 (IL-2), a primary cytokine essential for T-cell clonal expansion.[1][2][3] Additionally, in T-cell-mediated inflammatory models, PAB has been shown to down-regulate the expression of IFN-γ, IL-6, IL-17, and TNF-α.[2][5]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, topical application of PAB in murine models has been associated with an increase in the mRNA expression of anti-inflammatory cytokines, including IL-4, IL-10, and TGF-β.[2] This dual action of suppressing pro-inflammatory mediators while promoting anti-inflammatory ones is central to its immunomodulatory potential.

Regulation of CD4+ T-cell Subset Differentiation

PAB influences the balance of differentiated CD4+ T-helper (Th) cell subsets, which are pivotal in orchestrating immune responses. In a murine contact hypersensitivity model, a Th1-mediated disorder, PAB was found to:

  • Reduce the population of CD4+IFN-γ+ (Th1) cells in a dose-dependent manner.[6]

  • Impair the development of pro-inflammatory Th17 cells.[4]

  • Enhance the generation of regulatory T-cells (Tregs).[4]

This regulation of the Th1/Th17/Treg cell balance suggests that PAB can steer the immune response away from pathogenic inflammation and towards a state of tolerance.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings on the effects of Pseudolaric Acid B on T-cell functions as reported in the literature.

Parameter MeasuredCell Type/ModelStimulant(s)Effect of PAB TreatmentReference(s)
T-cell Proliferation Human T-lymphocytesPMA + Ionomycin / α-OKT3 + α-CD28Dose-dependent suppression.[3]
Murine T-lymphocytesConcanavalin A (ConA)Selective and dose-dependent inhibition.[1]
Antigen-specific T-lymphocytesDNP-modified spleen cellsSignificant suppression.[1][2]
B-cell Proliferation Murine B-lymphocytesLipopolysaccharide (LPS)Not dramatically impacted.[2]
Cytokine Production
IL-2Human T-lymphocytesPMA + Ionomycin / α-OKT3 + α-CD28Dose-dependent suppression.[3]
ConA-activated T-lymphocytesConcanavalin A (ConA)Depressed production.[1]
TNF-αDelayed-Type Hypersensitivity (DTH) Mouse ModelN/A (in vivo)Inhibited production.[5]
IFN-γ, IL-6, IL-17Contact Hypersensitivity (CHS) Mouse ModelDNFB (in vivo)Down-regulated expression.[2]
IL-4, IL-10, TGF-βContact Hypersensitivity (CHS) Mouse ModelDNFB (in vivo)Increased mRNA expression.[2]
Cell Surface Marker Expression
CD25Human T-lymphocytesPMA + Ionomycin / α-OKT3 + α-CD28Dose-dependent suppression.[3]
T-cell Subsets (in vivo) Contact Hypersensitivity (CHS) Mouse ModelDNFB (in vivo)Markedly reduced CD4+IFN-γ+ (Th1) cells; impaired Th17 development; enhanced Treg generation.[4][6]

Molecular Mechanisms of Action

PAB exerts its immunosuppressive effects by modulating several key intracellular signaling cascades that are critical for T-cell activation and function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of T-cell activation, leading to the transcription of genes for cytokines, survival factors, and adhesion molecules. PAB directly interferes with this pathway. Mechanistic studies have shown that PAB significantly inhibits the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[3] This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of its target genes, including IL-2.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Activation (e.g., PMA/Ionomycin) IKK IKK Complex TCR->IKK Activates IkB p65/p50-IκBα IKK->IkB Phosphorylates IκBα NFkB p65/p50 (NF-κB) IkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates PAB Pseudolaric Acid B PAB->IKK Inhibits DNA Gene Transcription (IL-2, etc.) NFkB_nuc->DNA Activates

PAB inhibits the NF-κB signaling pathway in T-cells.
Suppression of the p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for relaying extracellular signals to intracellular responses, including proliferation and cytokine production. PAB has been shown to specifically suppress the phosphorylation of p38 in the MAPK cascade.[3] In vivo studies further confirm that PAB inhibits the activation of the entire p38 MAPK signaling axis, including its downstream targets ATF-2, MK2, and HSP27.[5] This inhibition contributes significantly to its anti-inflammatory and immunomodulatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Activation p38_MAPK p38 MAPK TCR->p38_MAPK Activates ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates ATF2_nuc p-ATF-2 ATF2->ATF2_nuc Translocates PAB Pseudolaric Acid B PAB->p38_MAPK Inhibits Phosphorylation Genes Inflammatory Gene Transcription ATF2_nuc->Genes Activates

PAB suppresses the p38 MAPK signaling cascade in T-cells.
Activation of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. PAB has been identified as an activator of PPARγ.[4][5] Treatment with PAB increases the transcriptional activity of PPARγ in a dose-dependent manner.[5] The significance of this pathway is highlighted by experiments where the immunosuppressive effects of PAB, such as the inhibition of TNF-α, were reversed by GW9662, a specific PPARγ antagonist.[5] This indicates that PPARγ activation is a key mechanism through which PAB mediates its anti-inflammatory functions and contributes to the regulation of T-cell subsets.[4]

G PAB Pseudolaric Acid B PPARg PPARγ Activation PAB->PPARg Activates NFkB NF-κB Pathway PAB->NFkB p38 p38 MAPK Pathway PAB->p38 Inhibits Inflammation T-cell Activation & Pro-inflammatory Cytokines (IL-2, TNF-α) PPARg->Inflammation Inhibits TCR TCR Activation TCR->NFkB TCR->p38 NFkB->Inflammation p38->Inflammation

Interplay of signaling pathways modulated by PAB.

Experimental Protocols & Methodologies

This section provides an overview of the key experimental protocols used to investigate the immunosuppressive effects of PAB on T-cells.

In Vitro T-cell Proliferation Assay (WST-1/MTT Method)

This assay quantitatively measures the inhibitory effect of PAB on mitogen-stimulated T-cell proliferation.

Protocol:

  • Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a source (e.g., mouse, human) using density gradient centrifugation.

  • Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed them into a 96-well flat-bottom plate at a density of 5 × 10^6 cells/mL (or 5 x 10^5 cells/well).[1]

  • PAB Treatment: Pre-treat the cells with various concentrations of PAB (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 2 hours.

  • Stimulation: Add a T-cell mitogen, such as Concanavalin A (10 µg/mL), to the appropriate wells to induce proliferation.[1] Include unstimulated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Add 10 µL of WST-1 or MTT reagent to each well.[1]

    • Incubate for an additional 2-4 hours.

    • If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.

G A Isolate T-cells B Seed cells in 96-well plate A->B C Pre-treat with PAB (2 hours) B->C D Stimulate with ConA / α-CD3 C->D E Incubate (48-72 hours) D->E F Add WST-1/MTT reagent E->F G Measure Absorbance (450 nm) F->G

Workflow for an in vitro T-cell proliferation assay.
Cytokine Production Analysis (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in cell culture supernatants.

Protocol:

  • Sample Collection: Set up T-cell cultures as described in the proliferation assay (Section 4.1). After the desired incubation period (e.g., 24-48 hours), centrifuge the plates and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and a series of known standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the known standards and calculate the cytokine concentration in the samples.

Western Blot Analysis of Signaling Proteins

Western blotting is employed to detect changes in the levels and phosphorylation status of key proteins in signaling pathways like NF-κB and p38 MAPK.[5]

Protocol:

  • Cell Treatment & Lysis: Culture T-cells (e.g., Jurkat cells or primary T-cells) and treat with PAB for a specified time before stimulating (e.g., with PMA/ionomycin) for short time points (0-30 minutes).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38, anti-IκB-α) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Re-probe the membrane for total protein (e.g., total p38) or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

Conclusion and Future Directions

Pseudolaric Acid B is a potent and selective immunosuppressive agent that primarily targets T-lymphocytes. Its efficacy stems from a coordinated mechanism that includes the inhibition of T-cell proliferation, the suppression of pro-inflammatory cytokine production, and the modulation of T-cell differentiation, steering the immune system towards a more tolerant state.[1][2][4] The molecular basis for these effects lies in its ability to concurrently inhibit the pro-inflammatory NF-κB and p38 MAPK pathways while activating the anti-inflammatory PPARγ pathway.[3][5]

The findings summarized in this guide highlight PAB as a strong candidate for further investigation as a novel immunomodulator for the treatment of T-cell-driven pathologies, such as autoimmune diseases and chronic inflammatory conditions.[5] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of delivery methods, and clinical trials to validate its therapeutic potential and safety profile in humans.

References

Pseudolaric Acid B: A Comprehensive Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2][3][4] Traditionally used in Chinese medicine for fungal skin infections, PAB has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[3][4] This technical guide provides a comprehensive review of the existing literature on Pseudolaric Acid B for cancer research, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols.

Core Mechanism of Action: Microtubule Destabilization

The primary anti-cancer mechanism of Pseudolaric Acid B is its role as a microtubule-destabilizing agent.[1] By interacting with tubulin, PAB inhibits its polymerization, leading to the disruption of the cellular microtubule network and the inhibition of mitotic spindle formation.[1] This disruption ultimately induces cell cycle arrest at the G2/M transition, followed by apoptosis.[1][2] A key advantage of PAB is its ability to circumvent multidrug resistance phenotypes, showing efficacy in cancer cells that overexpress P-glycoprotein.[1]

In Vitro Efficacy of Pseudolaric Acid B

The cytotoxic effects of Pseudolaric Acid B have been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58[5]
SK-Hep-1Hepatocellular Carcinoma1.90[5]
Huh-7Hepatocellular Carcinoma2.06[5]
HeLaCervical Cancer10[3][4]
Various Human Cancer Cell LinesVarious0.17 - 5.20[2]
Human Kidney Proximal Tubular (HKC)Normal Kidney Cells5.77[2]

In Vivo Efficacy of Pseudolaric Acid B

Preclinical studies using animal models have confirmed the anti-tumor activity of Pseudolaric Acid B in vivo.

Animal ModelCancer TypeDosageTumor Growth InhibitionReference
Murine XenograftNot SpecifiedNot SpecifiedEffective[1]
MiceLewis Lung Cancer30 mg/kg/day (i.p. for 10 days)39.1%[2]
MiceLewis Lung Cancer60 mg/kg/day (i.p. for 10 days)47.0%[2]
MiceHepatocarcinoma 22 (H22)30 mg/kg/day (i.p. for 10 days)14.4%[2]
MiceHepatocarcinoma 22 (H22)60 mg/kg/day (i.p. for 10 days)40.1%[2]
Xenograft (HN22)Head and Neck Cancer2.5 mg/kg/day (ethanol extract)Reduced tumor growth[6]
Syngeneic Mouse ModelHepatocellular CarcinomaNot SpecifiedInhibited tumor growth[7]

Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric Acid B exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

PAB induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2][3][4] This is followed by the activation of caspase-3 and caspase-9.[2][8] PAB has also been shown to induce the expression of Death Receptor 5 (DR5), activating caspase-8 and the extrinsic apoptotic pathway.[6]

G PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 Bcl2_Bax Bcl-2 (down) Bax (up) PAB->Bcl2_Bax G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase9 Caspase-9 Activation Bcl2_Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Pseudolaric Acid B induced apoptosis pathway.

Proliferation and Survival Pathways

PAB has been shown to inhibit several key signaling pathways that promote cancer cell proliferation and survival. In hepatocellular carcinoma, PAB treatment down-regulates the phosphorylation of STAT3, ERK1/2, and Akt, and suppresses the GSK-3β/β-catenin signaling pathway.[5] In non-small cell lung cancer, PAB targets FLT4, leading to the inactivation of the downstream P38MAPK and PI3K/AKT pathways.[9]

G PAB Pseudolaric Acid B STAT3 p-STAT3 PAB->STAT3 ERK p-ERK1/2 PAB->ERK Akt p-Akt PAB->Akt GSK3B GSK-3β/β-catenin PAB->GSK3B FLT4 FLT4 PAB->FLT4 Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation Akt->Proliferation GSK3B->Proliferation P38MAPK P38MAPK FLT4->P38MAPK PI3K_AKT PI3K/AKT FLT4->PI3K_AKT P38MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of pro-survival signaling by PAB.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the anti-cancer effects of Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of PAB on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of PAB for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of PAB that inhibits cell growth by 50%.[2]

Apoptosis Analysis (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells after PAB treatment.

  • Methodology:

    • Treat cells with PAB for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5] A "sub-G1 peak" in cell cycle analysis is also indicative of apoptosis.[2]

Western Blotting
  • Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by PAB.

  • Methodology:

    • Lyse PAB-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of PAB in a living organism.

  • Methodology:

    • Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer PAB (e.g., via intraperitoneal injection) or a vehicle control to the respective groups for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).[1][6]

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines PAB_Treatment_vitro PAB Treatment Cell_Culture->PAB_Treatment_vitro MTT MTT Assay (Viability) PAB_Treatment_vitro->MTT Flow_Cytometry Flow Cytometry (Apoptosis) PAB_Treatment_vitro->Flow_Cytometry Western_Blot Western Blot (Protein Expression) PAB_Treatment_vitro->Western_Blot Xenograft Tumor Xenograft in Mice PAB_Treatment_vivo PAB Administration Xenograft->PAB_Treatment_vivo Tumor_Measurement Tumor Volume & Body Weight PAB_Treatment_vivo->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Weight, Histology) Tumor_Measurement->Ex_Vivo_Analysis

Caption: General experimental workflow for PAB evaluation.

Clinical Status

Currently, there is a lack of information in the searched literature regarding any ongoing or completed clinical trials for Pseudolaric Acid B. The research appears to be in the preclinical stage, focusing on in vitro and in vivo animal studies.

Conclusion and Future Directions

Pseudolaric Acid B has demonstrated significant potential as an anti-cancer agent with a clear mechanism of action targeting microtubule dynamics. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in a variety of cancer models, including those with multidrug resistance, makes it a promising candidate for further drug development. Future research should focus on optimizing its therapeutic index, exploring combination therapies, and advancing PAB into clinical trials to evaluate its safety and efficacy in cancer patients. The development of novel derivatives may also help to improve its pharmacological properties.[10]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pseudolaric Acid B from Pseudolarix Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a bioactive diterpenoid isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antifungal, anti-inflammatory, and anticancer properties.[2][3] Mechanistic studies have revealed that PAB exerts its effects through the modulation of key cellular signaling pathways, such as the p38 MAPK and PI3K/AKT/mTOR pathways, making it a promising candidate for further investigation in drug development.[4][5][6]

These application notes provide detailed protocols for the extraction and purification of Pseudolaric Acid B from Pseudolarix bark, offering guidance on various methodologies to suit different laboratory settings and research needs.

Data Presentation: Comparison of Extraction Methods

Extraction MethodPrincipleTypical SolventsKey ParametersAnticipated Yield & PurityReference
Conventional Solvent Extraction (Maceration/Soxhlet) Diffusion of solutes from the plant matrix into a solvent.Ethanol (B145695), Methanol, Acetone, Ethyl acetateSolvent-to-solid ratio, Temperature, Extraction timeModerate yield, may co-extract a wide range of compounds leading to lower initial purity.[7]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and cell wall disruption.Ethanol, Methanol (often in aqueous solutions)Ultrasonic power and frequency, Temperature, Time, Solvent-to-solid ratioPotentially higher yield and shorter extraction time compared to conventional methods.[8][9]
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant material, causing cell rupture and release of compounds.Ethanol, Water (solvents with high dielectric constants are more effective)Microwave power, Temperature, Time, Solvent-to-solid ratioRapid extraction with potentially high yields, though thermal degradation of sensitive compounds is a consideration.[10][11]

Experimental Protocols

Preparation of Pseudolarix Bark
  • Collection and Identification: Obtain fresh or dried root or trunk bark of Pseudolarix amabilis. Ensure proper botanical identification.

  • Cleaning and Drying: Wash the bark thoroughly with water to remove any soil or contaminants. Air-dry the bark in a well-ventilated area or use a drying oven at a low temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.

  • Grinding: Once completely dry, grind the bark into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.

Extraction Protocols
  • Weigh 100 g of powdered Pseudolarix bark and place it in a large Erlenmeyer flask.

  • Add 1 L of 95% ethanol (1:10 solid-to-solvent ratio).

  • Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Place 50 g of powdered Pseudolarix bark into a 1 L beaker.

  • Add 500 mL of 70% ethanol (1:10 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Conduct the extraction for 30 minutes at a constant temperature of 45°C.

  • After extraction, filter the mixture and concentrate the filtrate as described in Protocol 2.1.

  • Place 20 g of powdered Pseudolarix bark into a suitable microwave extraction vessel.

  • Add 200 mL of 80% ethanol (1:10 solid-to-solvent ratio).

  • Place the vessel in a microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 5 minutes. Maintain the temperature below 60°C to minimize thermal degradation.

  • After the extraction is complete and the vessel has cooled, filter the extract and concentrate the filtrate as described in Protocol 2.1.

Purification Protocols
  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

    • Wash the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise gradient to 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.

    • Visualize the spots under UV light or by using a staining reagent.

    • Combine the fractions containing the purified Pseudolaric Acid B.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified Pseudolaric Acid B.

For high-purity isolation, a preparative Reverse-Phase HPLC (RP-HPLC) method can be employed following initial purification by column chromatography.

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Gradient Elution (Example):

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B

    • 45-50 min: 20% B (re-equilibration)

  • Flow Rate: 10 mL/min (adjust based on column dimensions).

  • Detection: UV at a wavelength determined by the UV spectrum of Pseudolaric Acid B (typically around 210-230 nm).

  • Injection: Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to Pseudolaric Acid B based on retention time.

  • Post-Purification: Lyophilize or evaporate the solvent from the collected fraction to obtain highly purified Pseudolaric Acid B.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Extraction_Purification_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing Bark Pseudolarix Bark Powder Powdered Bark Bark->Powder Grinding Maceration Maceration Powder->Maceration UAE Ultrasound-Assisted Extraction Powder->UAE MAE Microwave-Assisted Extraction Powder->MAE Filtration Filtration & Concentration Maceration->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Filtration->Crude_Extract HPLC Preparative HPLC Column_Chromatography->HPLC Pure_PAB Pure Pseudolaric Acid B HPLC->Pure_PAB p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., ASK1, TAK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF-2, MK2, HSP27) p38->Downstream Phosphorylation Inflammation Inflammatory Response Downstream->Inflammation PAB Pseudolaric Acid B PAB->p38 Inhibition of Phosphorylation PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PAB Pseudolaric Acid B PAB->PI3K Inhibition PAB->AKT Inhibition of Phosphorylation PAB->mTOR Inhibition of Phosphorylation

References

The Chemical Blueprint: A Guide to the Total Synthesis of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and compilation of methodologies for the total synthesis of Pseudolaric Acid B, a complex diterpenoid natural product with significant antifungal, antifertility, and cytotoxic activities. The intricate [5-7-5] tricyclic core and multiple stereocenters of Pseudolaric Acid B have made it a challenging and attractive target for synthetic chemists. This application note summarizes and compares key completed total and formal syntheses, offering detailed experimental protocols for pivotal reactions and visual representations of the strategic approaches.

Comparative Analysis of Synthetic Strategies

Several distinct and innovative strategies have been employed to conquer the molecular complexity of Pseudolaric Acid B. The following table summarizes the key quantitative data from the most prominent total and formal syntheses, providing a clear comparison of their efficiencies.

Lead Researcher(s) Key Strategy Longest Linear Sequence Overall Yield Key Reactions
Barry M. Trost [5+2] Cycloaddition / Radical Cyclization28 steps~1.4%Rh-catalyzed [5+2] intramolecular cycloaddition, Alkoxycarbonyl radical cyclization, Late-stage cerium acetylide addition.[1]
Zhen Yang SmI₂-mediated Cyclization / RCM (for Pseudolaric Acid A)16 stepsNot Reported for BSamarium diiodide (SmI₂)-mediated intramolecular alkene-ketyl radical cyclization, Ring-closing metathesis (RCM).[2][3]
Naoki Mori Claisen Rearrangement / RCM (Formal Synthesis)17 steps (to Trost's intermediate)Not ApplicableClaisen rearrangement, Iodoetherification, Ring-closing metathesis.[4]
Pauline Chiu Intramolecular (4+3) Cycloaddition (Formal Synthesis)Not explicitly statedNot ApplicableAsymmetric intramolecular (4+3) cycloaddition of epoxy enolsilanes.[5][6]

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the cornerstone reactions in the total synthesis of Pseudolaric Acid B, primarily focusing on the successful approach developed by the Trost group.

Trost's Enantioselective Total Synthesis

The seminal work by Barry M. Trost and colleagues represents the first and, to date, the only completed enantioselective total synthesis of (-)-Pseudolaric Acid B.[7] The strategy hinges on the construction of the [5-7] bicyclic core via a metal-catalyzed intramolecular [5+2] cycloaddition, followed by the installation of the quaternary stereocenter through a radical cyclization.[1][8]

Retrosynthetic Analysis (Trost)

G PAB (-)-Pseudolaric Acid B Intermediate1 Lactone Formation PAB->Intermediate1 Intermediate2 Side Chain Addition Intermediate1->Intermediate2 Intermediate3 Radical Cyclization Intermediate2->Intermediate3 Intermediate4 [5+2] Cycloaddition Intermediate3->Intermediate4 StartingMaterials Simpler Precursors Intermediate4->StartingMaterials

Caption: Retrosynthetic disconnection of Pseudolaric Acid B in the Trost synthesis.

Experimental Workflow

Caption: Key stages in the forward synthesis of Pseudolaric Acid B by Trost.

Protocol 1: Rh-catalyzed [5+2] Intramolecular Cycloaddition

This key step efficiently constructs the central seven-membered ring and sets the stereochemistry of the bicyclic core.

  • Reaction: To a solution of the vinylcyclopropane-alkyne precursor in 1,2-dichloroethane (B1671644) (DCE) at 0 °C is added the Rh(I) catalyst in portions. The reaction is allowed to warm to room temperature and stirred until completion.

  • Reagents and Conditions:

    • Substrate: Vinylcyclopropane-alkyne

    • Catalyst: [Rh(CO)₂Cl]₂

    • Solvent: 1,2-Dichloroethane (DCE)

    • Temperature: 0 °C to 23 °C

    • Typical Yield: ~88%

  • Work-up: The reaction mixture is poured into petroleum ether, filtered through a plug of silica (B1680970) gel, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.[9]

Protocol 2: Alkoxycarbonyl Radical Cyclization

This reaction is crucial for the stereoselective formation of the C10 quaternary center and the lactone ring precursor.

  • Reaction: A solution of the selenocarbonate precursor, a radical initiator (AIBN or VAZO), and a tin hydride in a suitable solvent like benzene (B151609) or toluene (B28343) is heated to reflux.

  • Reagents and Conditions:

    • Substrate: Phenylselenocarbonate

    • Radical Initiator: Azobisisobutyronitrile (AIBN) or 1,1'-Azobis(cyclohexanecarbonitrile) (VAZO)

    • Radical Mediator: Tributyltin hydride (Bu₃SnH)

    • Solvent: Benzene or Toluene

    • Temperature: Reflux

    • Typical Yield: Varies depending on substrate and conditions.

  • Work-up: The reaction mixture is concentrated, and the crude product is purified by flash chromatography to yield the tricyclic lactone.

Protocol 3: Late-Stage Side Chain Installation via Cerium Acetylide Addition

The final carbon framework is assembled through a highly diastereoselective addition of a protected propargyl group to a sterically hindered ketone.

  • Reaction: A solution of the trimethylsilylacetylene (B32187) in THF is treated with n-butyllithium at low temperature, followed by the addition of anhydrous cerium(III) chloride. The resulting organocerium reagent is then reacted with the ketone precursor.

  • Reagents and Conditions:

    • Nucleophile precursor: Trimethylsilylacetylene

    • Base: n-Butyllithium

    • Lewis Acid: Anhydrous Cerium(III) chloride (CeCl₃)

    • Electrophile: Tricyclic ketone

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: -78 °C

    • Typical Yield: High diastereoselectivity is generally observed.[1][10]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. After drying and concentration, the product is purified by chromatography.

Yang's Strategy for Pseudolaric Acid A

While targeting Pseudolaric Acid A, the strategy developed by Yang and co-workers offers a compelling alternative for the construction of the core [5-7] fused ring system.

Key Features:

  • SmI₂-mediated intramolecular alkene-ketyl radical cyclization: This reaction forms the trans-fused [5-7]-bicyclic core.[2][3]

  • Ring-Closing Metathesis (RCM): RCM is employed to construct the seven-membered ring.[2][3]

Synthetic Pathway Logic

G Start Acyclic Precursor SmI2 SmI₂-mediated Cyclization Start->SmI2 RCM Ring-Closing Metathesis SmI2->RCM Core [5-7] Bicyclic Core RCM->Core Functionalization Further Elaboration Core->Functionalization PLAA Pseudolaric Acid A Functionalization->PLAA

Caption: Logical flow of Yang's synthesis of the Pseudolaric Acid core.

Mori's Formal Synthesis

Mori's approach intercepts a late-stage intermediate in Trost's synthesis, thus constituting a formal synthesis of Pseudolaric Acid B.[4]

Key Features:

  • Claisen Rearrangement: Used to set a key quaternary stereocenter.[4]

  • Iodoetherification: A crucial step for ring formation.[4]

  • Ring-Closing Metathesis (RCM): Employed for the formation of the seven-membered ring.[4]

Chiu's Asymmetric Formal Synthesis

This formal synthesis features a novel intramolecular (4+3) cycloaddition to construct the [5-7] bicyclic system with high diastereoselectivity.[5][6]

Key Features:

  • Intramolecular (4+3) Cycloaddition: This reaction of an epoxy enolsilane provides the trans-fused perhydroazulene core containing the quaternary stereocenter.[5][6]

Conclusion

The total synthesis of Pseudolaric Acid B has spurred the development of innovative and elegant synthetic strategies. The successful enantioselective total synthesis by Trost and the various formal syntheses by others highlight a range of powerful chemical transformations for the construction of complex natural products. These methodologies not only provide a blueprint for the synthesis of Pseudolaric Acid B and its analogues for further biological evaluation but also enrich the toolbox of synthetic organic chemistry. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Pseudolaric Acid B using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for accuracy, precision, and robustness, making it suitable for research and quality control purposes.

Introduction

Pseudolaric Acid B is a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-fungal, anti-angiogenic, and anti-cancer properties.[1][2][3] As research into its therapeutic potential continues, the need for a reliable and validated analytical method for its quantification is crucial.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of Pseudolaric Acid B.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of Pseudolaric Acid B.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[6]

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: For the preparation of standards and mobile phases.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample and mobile phase filtration.

Reagents and Standards
  • Pseudolaric Acid B Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (HCOOH) or Phosphoric Acid (H₃PO₄): Analytical grade, for mobile phase modification.[7]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.[8]

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of Pseudolaric Acid B reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • The sample preparation will depend on the matrix (e.g., plant extract, biological fluid, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[6][9]

    • For a simple formulation, dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. The final concentration should be within the linear range of the calibration curve.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Pseudolaric Acid B.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Precision (RSD%) Intra-day and Inter-day RSD < 2%
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for Pseudolaric Acid B should be well-resolved from other components.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy interpretation and comparison.

Table 1: Linearity Data for Pseudolaric Acid B

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (% Recovery)
5[Insert Data][Insert Data][Insert Data]
25[Insert Data][Insert Data][Insert Data]
75[Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ

ParameterConcentration (µg/mL)
LOD [Insert Value]
LOQ [Insert Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_standard Prepare Standard Solutions hplc_system Set Up HPLC System & Conditions prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system inject_standard Inject Standard Solutions (Calibration) hplc_system->inject_standard inject_sample Inject Sample Solutions hplc_system->inject_sample gen_curve Generate Calibration Curve inject_standard->gen_curve quantify Quantify Pseudolaric Acid B in Samples inject_sample->quantify gen_curve->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of Pseudolaric Acid B.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Pseudolaric Acid B by HPLC. The described method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Adherence to this protocol and proper method validation will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for Pseudolaric Acid B: Spectroscopic Analysis and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the analysis of Pseudolaric Acid B, a diterpenoid of significant interest for its diverse biological activities. While a complete, authoritatively assigned public record of the ¹H and ¹³C NMR spectral data for Pseudolaric Acid B could not be located in the reviewed literature, this document outlines the standard protocols for acquiring such data and presents a summary of its known biological signaling pathways.

¹H and ¹³C NMR Spectral Data for Pseudolaric Acid B

Note: Extensive searches of scientific literature and chemical databases did not yield a complete and unambiguously assigned set of ¹H and ¹³C NMR data for Pseudolaric Acid B. The following tables are therefore presented as a template for data presentation once acquired.

Table 1: ¹H NMR Spectral Data of Pseudolaric Acid B

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in searched literature

Table 2: ¹³C NMR Spectral Data of Pseudolaric Acid B

Atom No.Chemical Shift (δ, ppm)
Data not available in searched literature

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectral Analysis of Pseudolaric Acid B

This protocol outlines the methodology for the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra for the structural elucidation of Pseudolaric Acid B.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified Pseudolaric Acid B.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or acetone-d₆ ((CD₃)₂CO). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D NMR spectra.

Biological Activity and Signaling Pathways

Pseudolaric Acid B has been shown to exhibit a range of biological activities, including antifungal, anti-angiogenic, and anticancer effects. Its mechanism of action often involves the modulation of key cellular signaling pathways.

Pseudolaric Acid B Signaling Pathway in Cancer Cells

Pseudolaric Acid B has been demonstrated to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells through the ROS-triggered AMPK/mTOR signaling pathway.

Pseudolaric_Acid_B_Signaling_Pathway PAB Pseudolaric Acid B ROS ↑ Reactive Oxygen Species (ROS) PAB->ROS AMPK AMPK Activation ROS->AMPK Apoptosis Apoptosis ROS->Apoptosis mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy —| Autophagy->Apoptosis

Caption: Pseudolaric Acid B signaling cascade in cancer cells.

Experimental Workflow for Investigating Pseudolaric Acid B's Mechanism of Action

The following workflow outlines a typical experimental approach to elucidate the signaling pathways affected by Pseudolaric Acid B.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_protein_analysis Molecular Analysis cluster_data_analysis Data Interpretation cell_culture Treat Cancer Cells with Pseudolaric Acid B viability Cell Viability Assay (e.g., MTT) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle protein_extraction Protein Extraction cell_culture->protein_extraction data_analysis Data Analysis and Pathway Mapping viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blotting (p-AMPK, mTOR, LC3B, etc.) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Application Notes and Protocols for Cell-Based Assays to Determine Pseudolaric Acid B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated potent cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for further investigation in oncology drug development. PAB has been shown to induce cell death through multiple mechanisms, including apoptosis, cell cycle arrest, and autophagy. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects of PAB and elucidate its mechanisms of action.

Mechanisms of Pseudolaric Acid B Cytotoxicity

PAB exerts its cytotoxic effects through the modulation of several key cellular processes:

  • Induction of Apoptosis: PAB triggers programmed cell death in cancer cells. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, regulation of the Bcl-2 family of proteins, and DNA fragmentation.[1][2][3][4][5][6]

  • Cell Cycle Arrest: A prominent effect of PAB is the induction of cell cycle arrest, primarily at the G2/M phase.[1][7][8][9] This prevents cancer cells from proceeding through mitosis and proliferation. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1.[6][7]

  • Induction of Autophagy: In some cell types, PAB has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. The role of autophagy in PAB-induced cytotoxicity can be complex, sometimes promoting cell survival and other times contributing to cell death.

  • Modulation of Signaling Pathways: The cytotoxic effects of PAB are linked to its ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT/mTOR and MAPK signaling cascades are key pathways targeted by PAB.[6][10][11]

Data Presentation: Quantitative Analysis of Pseudolaric Acid B Cytotoxicity

The following tables summarize the quantitative data on the cytotoxic effects of Pseudolaric Acid B across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
U87Glioblastoma24~10[1]
MCF-7Breast Cancer363.4[2]
MCF-7Breast Cancer481.35[2]
DU145Prostate Cancer480.89 ± 0.18[4]
HeLaCervical Cancer4810[3]

Table 2: Effect of Pseudolaric Acid B on Cell Cycle Distribution in U87 Glioblastoma Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control55.1 ± 3.227.3 ± 1.817.6 ± 2.1
PAB (5 µM)42.5 ± 2.515.2 ± 1.542.3 ± 2.9
PAB (10 µM)21.4 ± 1.911.3 ± 1.167.3 ± 3.5

Data presented as mean ± SEM from three independent experiments.

Table 3: Effect of Pseudolaric Acid B on Apoptosis in U87 Glioblastoma Cells

Treatment% Apoptotic Cells
Control2.52 ± 0.49
PAB (5 µM)24.43 ± 1.50
PAB (10 µM)50.12 ± 3.42

Data presented as mean ± SEM from three independent experiments, as determined by Annexin V-FITC/PI staining.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • Pseudolaric Acid B (PAB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of PAB in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the PAB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PAB).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[14][15][16][17][18]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Pseudolaric Acid B (PAB)

  • 96-well plates

  • Complete cell culture medium

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of PAB for the desired time points.

  • Include controls:

    • Spontaneous LDH release (cells in medium only)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Vehicle control

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Pseudolaric Acid B (PAB)

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with PAB for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[24][25][26][27]

Materials:

  • Pseudolaric Acid B (PAB)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol (B145695)

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with PAB for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Autophagy Detection

MDC is a fluorescent dye that accumulates in autophagic vacuoles.[28][29][30][31]

Materials:

  • Monodansylcadaverine (MDC)

  • Pseudolaric Acid B (PAB)

  • 6-well plates with sterile coverslips

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips in 6-well plates and treat with PAB.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 50 µM MDC in PBS for 15-30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides.

  • Observe the cells under a fluorescence microscope using a UV filter set. Autophagic vacuoles will appear as distinct fluorescent dots.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[32][33][34][35][36]

Materials:

  • Pseudolaric Acid B (PAB)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and treat with PAB.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Key Signaling Pathways and Workflows

PAB_Signaling_Pathways cluster_PAB Pseudolaric Acid B (PAB) cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits ERK ERK PAB->ERK modulates Bcl2 Bcl-2 (anti-apoptotic) PAB->Bcl2 downregulates Bax Bax (pro-apoptotic) PAB->Bax upregulates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PAB-modulated signaling pathways.

Cytotoxicity_Workflow start Start: Treat cells with PAB viability Cell Viability/Cytotoxicity Assays (MTT, LDH) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle autophagy Autophagy Assay (MDC Staining) start->autophagy western_blot Western Blot Analysis (Signaling Proteins) start->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis autophagy->data_analysis western_blot->data_analysis

Caption: Experimental workflow for PAB cytotoxicity.

References

Measuring Pseudolaric Acid B IC50 Values in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its mechanism of action primarily involves the disruption of microtubule networks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of PAB in cancer cell lines using the widely accepted MTT assay. Additionally, it summarizes the known IC50 values of PAB in various cancer cell lines and illustrates the key signaling pathways involved in its anticancer activity.

Introduction

Pseudolaric acid B is a natural compound with promising potential in oncology research. Its ability to induce apoptosis and inhibit cell proliferation makes it a subject of interest for novel anticancer drug development.[4] Accurate determination of its IC50 value is a critical first step in evaluating its potency and selectivity against different cancer types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability and is well-suited for determining the cytotoxic effects of compounds like PAB.[5] This protocol provides a robust framework for researchers to conduct these assessments in a reproducible manner.

Data Presentation: IC50 Values of Pseudolaric Acid B

The cytotoxic activity of Pseudolaric Acid B has been evaluated across a range of human cancer cell lines. The IC50 values, representing the concentration of PAB required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87~10[6]
Cervical CancerHeLa10[2][7]
Various CancersMultiple Lines0.17 - 5.20[1]

Note: IC50 values can vary depending on the experimental conditions, including cell density, exposure time, and the specific assay used.

Experimental Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the IC50 value of Pseudolaric Acid B in adherent cancer cell lines.

Materials and Reagents
  • Pseudolaric Acid B (PAB)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line in appropriate complete medium until approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count to determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of PAB Dilutions:

    • Prepare a stock solution of PAB in DMSO.

    • Perform serial dilutions of the PAB stock solution in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of PAB.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest PAB concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PAB concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathways and Experimental Workflow

PAB-Induced Apoptosis Signaling Pathway

Pseudolaric Acid B induces apoptosis through multiple signaling cascades. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[6][8][9]

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules Bcl2_Family Bcl-2 Family Regulation (Bcl-2 down, Bax up) PAB->Bcl2_Family G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced apoptosis pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition by PAB

PAB has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cancers.[8][9]

PAB_PI3K_Pathway PAB Pseudolaric Acid B PAB->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Caption: Inhibition of PI3K/AKT/mTOR pathway by PAB.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of PAB.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding PAB_Dilution 2. PAB Serial Dilution Treatment 4. PAB Treatment (48-72h) PAB_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance Calculation 8. % Viability Calculation Absorbance->Calculation IC50_Det 9. IC50 Determination Calculation->IC50_Det

Caption: Experimental workflow for IC50 determination.

Conclusion

Pseudolaric Acid B demonstrates considerable potential as an anticancer agent, with cytotoxic effects observed across a variety of cancer cell lines. The provided protocol for determining IC50 values using the MTT assay offers a standardized method for evaluating the potency of PAB. Understanding the signaling pathways affected by PAB, including the induction of apoptosis and inhibition of pro-survival pathways like PI3K/AKT/mTOR, is crucial for its further development as a therapeutic agent. This document serves as a valuable resource for researchers investigating the anticancer properties of Pseudolaric Acid B.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2][3][4][5] A primary mechanism underlying its anti-cancer effects is the induction of cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting tumor cell division and growth.[2][5][6][7][8][9][10]

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle arrest induced by Pseudolaric Acid B. Included are detailed protocols for cell culture, treatment, and subsequent analysis, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathways involved.

Principle of the Assay

Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method for cell cycle analysis.[11] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[11] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2n) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication, with a duplicated (4n) DNA content.

By treating cancer cells with Pseudolaric Acid B and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells accumulating in a specific phase of the cell cycle, providing a quantitative measure of the drug's efficacy in inducing cell cycle arrest.

Data Presentation: Quantitative Analysis of PAB-Induced Cell Cycle Arrest

The following tables summarize the effects of Pseudolaric Acid B on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Table 1: Effect of Pseudolaric Acid B on Cell Cycle Distribution in Canine Mammary Tumor (CMT-U27) Cells [7]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)54.89.535.7
PAB (1.25 µM)28.35.766.0

Table 2: Effect of Pseudolaric Acid B on Cell Cycle Distribution in Human Melanoma (SK-28) Cells [9]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0.1% DMSO)58.3 ± 4.225.1 ± 3.516.6 ± 2.8
PAB (0.1 µM)55.4 ± 3.723.5 ± 2.921.1 ± 3.1
PAB (1.0 µM)42.1 ± 3.118.2 ± 2.539.7 ± 3.6
PAB (10.0 µM)25.7 ± 2.810.5 ± 1.963.8 ± 4.5

Table 3: Effect of Pseudolaric Acid B on Cell Cycle Distribution in Human Glioblastoma (U87) Cells [10]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.21 ± 3.1217.16 ± 1.5417.63 ± 2.06
PAB (5 µM)43.15 ± 2.5714.60 ± 1.8942.25 ± 2.95
PAB (10 µM)21.54 ± 2.1111.14 ± 1.4367.32 ± 1.83

Table 4: Effect of Pseudolaric Acid B on Cell Cycle Distribution in Triple-Negative Breast Cancer (MDA-MB-231) Cells [8]

Treatment (48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control~60~25~15
PAB (5 µM)~45~15~40
PAB (10 µM)~25~10~65

Signaling Pathways and Experimental Workflow

Signaling Pathway of PAB-Induced G2/M Arrest

Pseudolaric Acid B induces G2/M phase cell cycle arrest through the modulation of several key signaling pathways. A primary mechanism is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint.[6] Additionally, PAB has been shown to activate the ATM-Chk2 and p53-p21 signaling pathways, leading to the inhibition of cyclin-dependent kinases (CDKs) that are crucial for the G2/M transition.[1][7][8]

PAB_Signaling_Pathway cluster_cell Cancer Cell PAB Pseudolaric Acid B Microtubules Microtubule Disruption PAB->Microtubules ATM ATM Activation PAB->ATM CDK1_CyclinB1 CDK1/Cyclin B1 Complex Inhibition Microtubules->CDK1_CyclinB1 p53 p53 Upregulation ATM->p53 Chk2 Chk2 Phosphorylation ATM->Chk2 p21 p21 Upregulation p53->p21 Cdc25c Cdc25c Inhibition Chk2->Cdc25c p21->CDK1_CyclinB1 Cdc25c->CDK1_CyclinB1 G2M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_Arrest Flow_Cytometry_Workflow start Start: Cancer Cell Culture treatment Treat cells with Pseudolaric Acid B (and vehicle control) start->treatment harvest Harvest and wash cells treatment->harvest fixation Fix cells in cold 70% ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis data_analysis Data Analysis: Quantify cell cycle phases analysis->data_analysis

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Pseudolaric Acid B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2][3] One of the primary mechanisms through which PAB exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death.[4][5][6] Western blot analysis is an indispensable technique for elucidating the molecular pathways involved in PAB-induced apoptosis by detecting and quantifying key protein markers.[7][8] These application notes provide a detailed protocol for utilizing Western blotting to investigate the dose-dependent effects of PAB on critical apoptosis markers.

Mechanism of Pseudolaric Acid B-Induced Apoptosis

Pseudolaric Acid B has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[2][9] PAB treatment can lead to the downregulation of Bcl-2 and upregulation of Bax, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial dysfunction.[5][9] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c into the cytoplasm.

The released cytochrome c, in conjunction with Apaf-1, activates a cascade of caspases, which are the primary executioners of apoptosis.[10] PAB has been shown to activate initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), which in turn activate the executioner caspase, caspase-3.[3][4][10][11] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5][7] The cleavage of PARP is a hallmark of apoptosis. In some cellular contexts, PAB has also been found to induce apoptosis through caspase-independent mechanisms, involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria.[5][12]

Data Presentation: Quantitative Analysis of Apoptosis Markers

The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with varying concentrations of Pseudolaric Acid B. Data is presented as a fold change relative to the untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of Pseudolaric Acid B on the Expression of Bcl-2 Family Proteins

PAB Concentration (µM)Bcl-2 Expression (Fold Change)Bax Expression (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
0 (Control)1.001.001.00
10.851.201.41
50.501.803.60
100.252.5010.00

Table 2: Effect of Pseudolaric Acid B on the Activation of Caspases and PARP Cleavage

PAB Concentration (µM)Cleaved Caspase-9 (Fold Change)Cleaved Caspase-8 (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
0 (Control)1.001.001.001.00
11.501.101.801.60
53.201.904.504.00
106.803.508.207.50

Experimental Protocols

Cell Culture and Pseudolaric Acid B Treatment

This protocol outlines the general procedure for cell culture and treatment with Pseudolaric Acid B. Specific cell lines may require optimized conditions.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, U87)[5][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

  • Pseudolaric Acid B (PAB) stock solution (e.g., 10 mM in DMSO)[13]

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh dilutions of PAB in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest PAB treatment.[14]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PAB or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).[6]

  • Following incubation, proceed with cell lysis and protein extraction.

Western Blot Analysis of Apoptosis Markers

This protocol provides a step-by-step guide for the detection of apoptosis markers by Western blot.

2.1. Cell Lysis and Protein Extraction [15]

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[15]

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each plate.

  • Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[15]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[15]

  • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Store the protein lysate at -80°C until further use.

2.2. Protein Quantification [16][17]

Materials:

  • Protein lysate

  • BCA (Bicinchoninic Acid) Protein Assay Kit

  • Microplate reader

Procedure:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein (typically 20-40 µg) for each sample.

2.3. SDS-PAGE and Protein Transfer [7][16]

Materials:

  • Protein samples

  • Laemmli sample buffer (4x or 2x)

  • SDS-polyacrylamide gels (appropriate percentage for target proteins)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Protein ladder

Procedure:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein into the wells of the SDS-PAGE gel, including a protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

2.4. Immunoblotting and Detection [7][15]

Materials:

  • Membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking. (Refer to the antibody datasheet for the recommended dilution).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities using densitometry software and normalize to the loading control.

Visualizations

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Bax Bax (Pro-apoptotic) PAB->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: PAB-induced intrinsic apoptosis pathway.

Western_Blot_Workflow start Cell Culture & PAB Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Pseudolaric Acid B in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2] It has garnered significant interest in oncological research due to its potent anti-cancer properties demonstrated in a variety of cancer cell lines and in vivo models.[3][4] PAB exerts its effects through multiple mechanisms, including the disruption of microtubule polymerization, induction of cell cycle arrest at the G2/M phase, and activation of apoptotic pathways.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing Pseudolaric Acid B in a mouse xenograft model, a critical preclinical step in cancer drug development.

Mechanism of Action

Pseudolaric Acid B exhibits a multi-faceted mechanism of action against cancer cells. A primary mode of action is its role as a microtubule-destabilizing agent.[5][6] By binding to tubulin, PAB inhibits its polymerization into microtubules, which are essential for mitotic spindle formation and cell division.[5][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3][5]

PAB-induced apoptosis is mediated through various signaling pathways:

  • Intrinsic Apoptosis Pathway: PAB has been shown to modulate the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[1][3] This shift promotes the release of cytochrome c from the mitochondria, activating caspases (such as caspase-3 and -9) and leading to programmed cell death.[1][2][7]

  • Extrinsic Apoptosis Pathway: PAB can also activate the death receptor pathway, involving the activation of caspase-8.[1][8]

  • MAPK Signaling: PAB influences Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, which are critical in regulating cell proliferation and apoptosis.[1]

  • NF-κB Pathway: PAB has been observed to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[1][9][10]

  • AMPK/JNK/DRP1 Pathway: In hepatocellular carcinoma, PAB has been shown to activate the AMPK/JNK/DRP1 signaling cascade, leading to mitochondrial fission and apoptosis.[11]

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of Pseudolaric Acid B in mouse xenograft models.

Table 1: In Vivo Efficacy of Pseudolaric Acid B in Different Xenograft Models

Cancer TypeCell LineMouse StrainPAB Dosage and AdministrationTreatment DurationTumor Growth Inhibition RateReference
Lewis Lung CancerLewisNot Specified30 mg/kg/day, i.p.10 days39.1%[3]
Lewis Lung CancerLewisNot Specified60 mg/kg/day, i.p.10 days47.0%[3]
HepatocarcinomaH22Not Specified30 mg/kg/day, i.p.10 days14.4%[3]
HepatocarcinomaH22Not Specified60 mg/kg/day, i.p.10 days40.1%[3]
Head and Neck CancerHN22Not Specified2.5 mg/kg/day (ethanol extract)Not SpecifiedSignificant reduction[12]
Hepatocellular CarcinomaHepa1-6Syngeneic mouseNot SpecifiedNot SpecifiedSignificant inhibition[11]
Pancreatic CancerSW1990Nude miceNot Specified (Combined with gemcitabine)Not SpecifiedMarked restriction[13]
Gastric CancerSGC7901Nude mice25 mg/kg/dayNot SpecifiedSignificant inhibition[14]
Gastric Cancer (MDR)SGC7901/ADRNude mice25 mg/kg/dayNot SpecifiedSignificant inhibition[14]

i.p. = intraperitoneal

Experimental Protocols

This section provides detailed protocols for conducting a mouse xenograft study with Pseudolaric Acid B.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old[15]

  • Sterile syringes and needles (23-27 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Detach the cells using trypsin-EDTA. c. Neutralize the trypsin with medium containing serum and collect the cells in a sterile conical tube. d. Centrifuge the cells (e.g., at 800 rpm for 4 minutes), aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.[16] e. Count the cells using a hemocytometer or automated cell counter and determine viability. f. Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).[16] For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel® can improve tumor establishment.[17] Keep cells on ice until injection.

  • Tumor Cell Implantation: a. Anesthetize the mouse using a calibrated vaporizer with isoflurane.[17] b. Clean the injection site (typically the flank) with 70% ethanol.[17] c. Using a sterile syringe, subcutaneously inject the cell suspension into the flank of the mouse.[15][17] d. Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring: a. Once tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers.[15] b. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. c. Mice are typically randomized into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 70-300 mm³).[15]

Protocol 2: Administration of Pseudolaric Acid B

Materials:

  • Pseudolaric Acid B (PAB)

  • Vehicle for dissolving PAB (e.g., a mixture of Tween 80 and normal saline)[14]

  • Sterile syringes and needles appropriate for the route of administration

  • Animal scale

Procedure:

  • Preparation of PAB Solution: a. Prepare a stock solution of PAB in a suitable solvent. b. On each treatment day, dilute the stock solution with the appropriate vehicle to the desired final concentration. The final volume for injection should be consistent across all animals.

  • Animal Dosing: a. Weigh each mouse to determine the precise dose to be administered. b. Administer PAB to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage).[3][15] c. Administer an equivalent volume of the vehicle to the control group. d. The dosing schedule will depend on the specific experimental design but can range from daily injections for a set number of days (e.g., 10 days) to other schedules.[3]

  • Monitoring: a. Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[14] b. Continue to measure tumor volume regularly throughout the treatment period. c. At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. d. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, PCR).

Visualizations

The following diagrams illustrate key signaling pathways affected by Pseudolaric Acid B and a typical experimental workflow for a mouse xenograft study.

PAB_Signaling_Pathways PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Inhibits Bcl2_Bax Decreased Bcl-2/Bax Ratio PAB->Bcl2_Bax Death_Receptor Death Receptors PAB->Death_Receptor MAPK MAPK Pathways (JNK, ERK, p38) PAB->MAPK Modulates NFkB NF-κB Pathway PAB->NFkB Inhibits AMPK AMPK/JNK/DRP1 Pathway PAB->AMPK Activates Microtubules Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 MAPK->Apoptosis NFkB->Apoptosis Inhibition leads to AMPK->Apoptosis

Caption: Key signaling pathways modulated by Pseudolaric Acid B leading to apoptosis.

Xenograft_Workflow start Start: Cancer Cell Culture prepare_cells Cell Harvesting and Preparation start->prepare_cells implant_cells Subcutaneous Implantation into Immunocompromised Mice prepare_cells->implant_cells tumor_growth Tumor Growth Monitoring implant_cells->tumor_growth randomization Randomization into Groups (Control & PAB Treatment) tumor_growth->randomization treatment PAB / Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Data Analysis and Further Tissue Analysis endpoint->analysis

Caption: Experimental workflow for a mouse xenograft model using Pseudolaric Acid B.

References

Application Notes and Protocols for Developing Pseudolaric Acid B Derivatives with Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of Pseudolaric Acid B (PAB) derivatives as potential therapeutic agents. PAB, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal effects.[1][2] This document outlines detailed protocols for the synthesis of various PAB derivatives, methodologies for in vitro and in vivo efficacy testing, and an overview of the key signaling pathways involved in their mechanism of action.

Synthesis of Pseudolaric Acid B Derivatives

The therapeutic potential of PAB can be enhanced by structural modifications to improve its efficacy and reduce toxicity.[3][4] This section provides protocols for the synthesis of amide, ester, and heterocyclic derivatives of PAB.

Synthesis of Amide Derivatives

Amide derivatives of PAB have shown significant biological activity.[3] The general procedure involves the reaction of the carboxylic acid group of PAB with a variety of amines.

Protocol:

  • Dissolve PAB (1 equivalent) in a suitable solvent , such as N,N-dimethylformamide (DMF).

  • Add a coupling agent , such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amide derivative.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety of PAB can also lead to derivatives with improved pharmacological profiles.

Protocol:

  • Dissolve PAB (1 equivalent) in a suitable solvent , such as dichloromethane (B109758) (DCM).

  • Add an alcohol (1.5 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

Synthesis of Heterocyclic Derivatives (e.g., Azoles)

Introducing heterocyclic moieties to the PAB scaffold can significantly enhance its anticancer and anti-angiogenic activities.

Protocol (for Triazole Derivatives via Click Chemistry):

  • Propargylation of PAB:

    • Dissolve PAB (1 equivalent) in an appropriate solvent like acetone.

    • Add potassium carbonate (K2CO3, 3 equivalents) and propargyl bromide (1.5 equivalents).

    • Stir the mixture at room temperature overnight.

    • Filter the solid and concentrate the filtrate. Purify the resulting propargyl ester of PAB by column chromatography.

  • Click Reaction:

    • Dissolve the propargylated PAB (1 equivalent) and a desired azide (B81097) (1.1 equivalents) in a t-BuOH/H2O (1:1) mixture.

    • Add sodium ascorbate (B8700270) (0.2 equivalents) and copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the final triazole derivative by column chromatography.

In Vitro Efficacy Evaluation

A crucial step in drug development is the in vitro assessment of the biological activity of the synthesized derivatives. Standardized assays are employed to determine cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the PAB derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the PAB derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Efficacy Evaluation

Promising derivatives identified from in vitro screening should be further evaluated in animal models to assess their in vivo antitumor efficacy and toxicity.

Xenograft Mouse Model

This is a widely used preclinical model where human cancer cells are implanted into immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the PAB derivative (e.g., via intraperitoneal or oral administration) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice, and excise the tumors.

  • Analysis: Calculate the tumor growth inhibition (TGI) rate. The tumor tissue can be used for further analysis, such as immunohistochemistry and Western blotting.

Data Presentation

Quantitative data from the efficacy studies should be presented in a clear and structured format to facilitate comparison between different derivatives.

Table 1: In Vitro Cytotoxicity of PAB Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
PABHCT-1161.11[5]
HeLa10[1]
Derivative D3HCT-1160.21[5]
Derivative 12 (Hydrazineyl amide)Hepa1-6Not specified for cytotoxicity, but showed in vivo efficacy
PABSGC7901/ADRSignificantly suppressed tumor growth[1]

Table 2: In Vivo Antitumor Efficacy of PAB and its Derivatives in Xenograft Models

CompoundTumor ModelDose & ScheduleTumor Growth Inhibition (%)Reference
PABLewis Lung Carcinoma30 mg/kg/day, i.p.39.1[6]
Lewis Lung Carcinoma60 mg/kg/day, i.p.47.0[6]
Hepatocarcinoma 2230 mg/kg/day, i.p.14.4[6]
Hepatocarcinoma 2260 mg/kg/day, i.p.40.1[6]
Derivative 12 (Hydrazineyl amide)Hepa1-625 mg/kg, i.p.53.2[3]
Hepa1-650 mg/kg, i.p.48.3[3]
Derivative D3HCT-116 XenograftNot specifiedSuppressed tumor growth[5]

Mechanism of Action: Signaling Pathways

PAB and its derivatives exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. PAB has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7]

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B Derivatives PI3K PI3K PAB->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

PAB derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation and differentiation. PAB has been reported to modulate the p38 MAPK pathway.[1]

MAPK_Pathway PAB Pseudolaric Acid B Derivatives p38_MAPK p38 MAPK PAB->p38_MAPK Downstream Downstream Effectors p38_MAPK->Downstream Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis

Modulation of the MAPK pathway by PAB derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. PAB has been shown to inhibit NF-κB signaling.[8]

NFkB_Pathway cluster_NFkB_Nucleus PAB Pseudolaric Acid B Derivatives IKK IKK PAB->IKK IkB IκBα IKK->IkB Inhibits degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription

Inhibition of the NF-κB signaling pathway by PAB derivatives.

Experimental Workflow

The development and evaluation of PAB derivatives follow a systematic workflow from synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis of PAB Derivatives InVitro In Vitro Screening (MTT, Apoptosis) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Efficacy (Xenograft Model) Lead_ID->InVivo Tox Toxicity Studies Lead_ID->Tox Preclinical Preclinical Development InVivo->Preclinical Tox->Preclinical

Workflow for the development of PAB derivatives.

References

Unlocking New Avenues in Cancer Research: Pseudolaric Acid B for Studying Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a potent natural compound with the ability to circumvent MDR in various cancer cell lines.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing PAB as a tool to investigate and potentially overcome multidrug resistance in cancer research.

PAB's primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] Crucially, PAB has been shown to be effective in cancer cells that overexpress P-gp, suggesting it is a poor substrate for this efflux pump.[2] Furthermore, PAB has been demonstrated to modulate key signaling pathways implicated in MDR, offering a multi-faceted approach to tackling this challenge.[1]

Mechanism of Action in Overcoming MDR

Pseudolaric Acid B circumvents multidrug resistance through a dual mechanism:

  • Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization.[2] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[3] This mechanism is distinct from many conventional chemotherapeutics that are substrates of P-gp, allowing PAB to exert its cytotoxic effects even in resistant cells.

  • Modulation of MDR-Associated Signaling Pathways: Research indicates that PAB can downregulate the expression and function of proteins directly and indirectly associated with MDR. One of the key pathways identified is the Cox-2/PKC-α/P-gp signaling pathway .[1][4] PAB has been shown to inhibit the expression of cyclooxygenase-2 (Cox-2), protein kinase C-alpha (PKC-α), and P-glycoprotein (P-gp), thereby helping to reverse the MDR phenotype in cancer cells.[1][4] Additionally, PAB promotes apoptosis in resistant cells by modulating the expression of Bcl-2 family proteins and activating caspases, further contributing to its anti-cancer activity.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Pseudolaric Acid B on various cancer cell lines, providing key data points for experimental design and comparison.

Table 1: IC50 Values of Pseudolaric Acid B in Cancer Cell Lines

Cell LineCancer TypeResistance PhenotypeIC50 (µM)Citation
SGC7901Human Gastric AdenocarcinomaSensitiveNot explicitly stated[1]
SGC7901/ADRHuman Gastric AdenocarcinomaAdriamycin-resistant (P-gp overexpression)Not explicitly stated, but PAB showed significant inhibition[1]
DU145Hormone-Refractory Prostate Cancer-0.89 ± 0.18 (CCK-8 assay, 48h)[5]
HeLaHuman Cervical Cancer-IC50 between 0.17 to 5.20 µM for various cancer cells[8]
HepG2Human Hepatocellular Carcinoma-IC50 between 0.17 to 5.20 µM for various cancer cells[8]
H22Mouse Hepatocarcinoma-In vivo inhibition[8]
Lewis Lung CancerMouse Lung Carcinoma-In vivo inhibition[8]
U27Canine Mammary Tumor-Dose-dependent reduction in viability[9]
SW1990Human Pancreatic Cancer-Dose- and time-dependent inhibition[10][11]
MDA-MB-231Triple-Negative Breast Cancer-Dose-dependent reduction in viability[12]
MCF10ANormal Breast Epithelial-Significantly less cytotoxic than to cancer cells[12]

Table 2: In Vivo Efficacy of Pseudolaric Acid B

Cancer ModelTreatment GroupTumor Growth Inhibition Rate (%)Citation
Human Gastric Adenocarcinoma (SGC7901/ADR) XenograftPABSignificantly suppressed tumor growth[1]
Human Gastric Adenocarcinoma (SGC7901/ADR) XenograftPAB + AdriamycinMore potent inhibition than either drug alone[1]
Mouse Hepatocarcinoma 22 (H22)PAB (30 mg/kg/day)14.4[8]
Mouse Hepatocarcinoma 22 (H22)PAB (60 mg/kg/day)40.1[8]
Lewis Lung CancerPAB (30 mg/kg/day)39.1[8]
Lewis Lung CancerPAB (60 mg/kg/day)47.0[8]
Human Pancreatic Cancer (SW1990) XenograftPAB + GemcitabineMarkedly restricted tumor growth compared to single agents[10][11]

Key Experimental Protocols

Herein are detailed protocols for essential in vitro and in vivo assays to study the effects of Pseudolaric Acid B on multidrug-resistant cancer.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of PAB that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Pseudolaric Acid B (PAB)

  • Multidrug-resistant (e.g., SGC7901/ADR) and sensitive (e.g., SGC7901) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • PAB Treatment: Prepare serial dilutions of PAB in complete medium. Remove the medium from the wells and add 100 µL of the PAB dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PAB).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of PAB.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by PAB in MDR cancer cells.

Materials:

  • PAB-treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MDR cancer cells with PAB at the desired concentration (e.g., IC50 concentration) for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

Protein Expression Analysis (Western Blotting)

This protocol is used to detect changes in the expression of MDR-related proteins (P-gp, Cox-2, PKC-α) and apoptosis-related proteins (Bcl-2, Bax, Caspases) following PAB treatment.

Materials:

  • PAB-treated and control cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Cox-2, anti-PKC-α, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with PAB, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

In Vivo Antitumor Efficacy (Mouse Xenograft Model)

This protocol evaluates the ability of PAB to inhibit the growth of multidrug-resistant tumors in vivo.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • MDR cancer cells (e.g., SGC7901/ADR)

  • Matrigel (optional)

  • Pseudolaric Acid B (formulated for in vivo administration)

  • Vehicle control (e.g., saline, DMSO/Cremophor/saline mixture)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MDR cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, PAB, conventional chemotherapeutic, PAB + chemotherapeutic).

  • Drug Administration: Administer PAB (and other treatments) via the appropriate route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule (e.g., daily, every other day).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Visualizing Mechanisms and Workflows

Signaling Pathways

PAB_MDR_Signaling PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules inhibits Cox2 Cox-2 PAB->Cox2 inhibits Bcl2 Bcl-2 PAB->Bcl2 downregulates Caspases Caspases PAB->Caspases activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces PKCa PKC-α Cox2->PKCa Pgp P-glycoprotein (P-gp) PKCa->Pgp DrugEfflux Drug Efflux Pgp->DrugEfflux MDR Multidrug Resistance DrugEfflux->MDR Bcl2->Apoptosis inhibits Caspases->Apoptosis induce PAB_Experimental_Workflow Start Start: Hypothesis PAB overcomes MDR InVitro In Vitro Studies Start->InVitro MTT MTT Assay (IC50 Determination) InVitro->MTT Cell Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) InVitro->ApoptosisAssay Apoptosis Induction WesternBlot Western Blot (Protein Expression) InVitro->WesternBlot Mechanism of Action InVivo In Vivo Studies InVitro->InVivo Validate findings Analysis Data Analysis & Interpretation MTT->Analysis ApoptosisAssay->Analysis WesternBlot->Analysis Xenograft Mouse Xenograft Model InVivo->Xenograft Xenograft->Analysis Conclusion Conclusion: PAB's potential as an MDR reversal agent Analysis->Conclusion

References

Application of Pseudolaric Acid B in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAB is emerging as a promising candidate in modern antifungal drug discovery.[1][2] Its potent activity against a range of fungal pathogens, including clinically relevant Candida and Aspergillus species, coupled with a multifaceted mechanism of action, makes it a compelling subject for further investigation.[3][4] These application notes provide a comprehensive overview of PAB's antifungal properties, mechanisms of action, and detailed protocols for its evaluation.

Antifungal Activity of Pseudolaric Acid B

PAB exhibits broad-spectrum antifungal activity against various fungal species. It has shown notable efficacy against both fluconazole-susceptible and -resistant strains of Candida albicans and other non-albicans Candida species.[3][5]

Table 1: In Vitro Antifungal Susceptibility of Pseudolaric Acid B
Fungal SpeciesStrain TypeMIC Range (µg/mL)Reference
Candida albicansFluconazole-Susceptible (FLC-S)1-8[5]
Candida albicansFluconazole-Resistant (FLC-R)0.5-4[5]
Candida tropicalisFLC-S & FLC-R8-16[3][6]
Colletotrichum gloeosporioides-0.087-1.927 (EC50)[7]
Aspergillus fumigatus-Dose-dependent inhibition[4]

Synergy with Conventional Antifungals

A significant attribute of PAB is its synergistic interaction with conventional antifungal drugs, particularly azoles like fluconazole (B54011) (FLC). This synergy is especially pronounced against azole-resistant fungal strains, suggesting that PAB could be used in combination therapies to overcome drug resistance.[3][5]

Table 2: Synergistic Activity of Pseudolaric Acid B with Fluconazole
Fungal SpeciesStrain TypeFICI RangeInterpretationReference
Candida albicansFLC-R0.02-0.13Synergy[5]
Candida albicansFLC-S0.25-0.5Synergy[5]
Candida tropicalisFLC-R0.070-0.375Synergy[6]
Candida tropicalisFLC-S0.070-0.375Synergy in 2/9 strains[6]

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

Mechanism of Action

The antifungal effect of Pseudolaric Acid B is not attributed to a single mode of action but rather a combination of cellular and molecular disruptions.

Cell Membrane and Wall Disruption

PAB compromises the integrity of the fungal cell membrane.[3] Studies have shown that PAB treatment leads to increased membrane permeability.[7] Furthermore, it inhibits the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, which is a common target for azole antifungals.[7] This disruption of ergosterol synthesis likely contributes to the synergistic effect observed with fluconazole. PAB has also been observed to cause thickening of the cell wall.[7]

Inhibition of Biofilm Formation and Hyphal Growth

Biofilms are a significant factor in the pathogenicity of fungi like Candida albicans, contributing to drug resistance. PAB has demonstrated potent inhibitory effects on biofilm formation at various stages of development.[8] It also inhibits the yeast-to-hypha transition, a key virulence factor for Candida albicans.[8][9]

Table 3: Anti-biofilm Activity of Pseudolaric Acid B against Candida albicans
Biofilm StagePAB Concentration (µg/mL)Inhibition Rate (%)Reference
Early (2 hours)51297.1 ± 0.38[8]
Medium (8 hours)51290.4 ± 0.32[8]
Late (24 hours)51280.1 ± 0.67[8]
Mature256 - 512 (SMIC50)50[8]
Microtubule Disruption

PAB is known to be a microtubule-destabilizing agent.[2][10] In fungal cells, microtubules are essential for various processes, including cell division and morphogenesis. The disruption of microtubule networks can lead to cell cycle arrest at the G2/M phase and ultimately trigger apoptosis.[10]

Induction of Apoptosis

PAB induces programmed cell death, or apoptosis, in fungal cells.[11][12] This is characterized by DNA fragmentation and the activation of caspases. The apoptotic effect is likely a consequence of the cumulative cellular stress caused by membrane damage, microtubule disruption, and mitochondrial dysfunction.

Mitochondrial Dysfunction

There is evidence to suggest that PAB affects mitochondrial function. It has been shown to disrupt the mitochondrial membrane potential and impair ATP production in cancer cells, a mechanism that could be conserved in fungi.[13][14]

Signaling Pathways Potentially Targeted by Pseudolaric Acid B

While the direct molecular targets of PAB in fungi are still under full investigation, its observed effects on hyphal formation and apoptosis suggest an interaction with key signaling pathways.

Ras-cAMP-PKA Pathway

The Ras-cAMP-PKA pathway is a central regulator of morphogenesis, including the yeast-to-hypha transition, and virulence in Candida albicans.[15][16][17] Given that PAB inhibits hyphal formation, it is plausible that it directly or indirectly modulates components of this pathway.

Ras_cAMP_PKA_Pathway cluster_membrane Plasma Membrane PAB Pseudolaric Acid B Receptor Membrane Receptor (e.g., Gpr1) PAB->Receptor Inhibition? Ras1 Ras1 Receptor->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (Tpk1/Tpk2) cAMP->PKA Transcription_Factors Transcription Factors (e.g., Efg1) PKA->Transcription_Factors Hyphal_Formation Hyphal Formation Transcription_Factors->Hyphal_Formation

Figure 1: Postulated inhibitory effect of PAB on the Ras-cAMP-PKA pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of Pseudolaric Acid B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Microdilution Assay)

This protocol determines the MIC of PAB alone and in combination with another antifungal agent (e.g., fluconazole) to assess for synergistic interactions.

Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of PAB (vertical) and Fluconazole (horizontal) Prepare_Inoculum->Prepare_Plates Inoculate Inoculate plates with fungal suspension Prepare_Plates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine MICs Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results Calculate_FICI->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy Indifference Indifference (0.5 < FICI ≤ 4) Interpret->Indifference Antagonism Antagonism (FICI > 4) Interpret->Antagonism End End Synergy->End Indifference->End Antagonism->End

Figure 2: Workflow for the checkerboard microdilution assay.

Materials:

  • Pseudolaric Acid B (PAB)

  • Fluconazole (FLC) or other antifungal agent

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer (optional)

  • Incubator (35°C)

Procedure:

  • Prepare Drug Solutions: Prepare stock solutions of PAB and FLC in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions of each drug in RPMI 1640 medium.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 50 µL of RPMI 1640 to all wells of a 96-well plate.

    • Add 50 µL of the PAB dilutions along the y-axis (e.g., rows A-G).

    • Add 50 µL of the FLC dilutions along the x-axis (e.g., columns 1-10). This creates a matrix of drug combinations.

    • Include wells with each drug alone (row H for PAB, column 11 for FLC) and a drug-free growth control (column 12).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24–48 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control. This can be determined visually or by reading the optical density at 490 nm.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of PAB in combination / MIC of PAB alone) + (MIC of FLC in combination / MIC of FLC alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism[18]

Protocol 2: Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effect of PAB on biofilm formation and maturation.

Materials:

  • PAB

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • RPMI 1640 medium

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)

  • Menadione

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well plate.

    • Incubate at 37°C for a period to allow biofilm formation (e.g., 24 hours for mature biofilms).

  • Treatment:

    • For inhibition of biofilm formation, add PAB at various concentrations at the same time as the fungal suspension.

    • For activity against mature biofilms, gently wash the formed biofilms with PBS and add fresh medium containing PAB at various concentrations.

    • Incubate for a further 24 hours.

  • XTT Assay:

    • Gently wash the biofilms twice with 200 µL of PBS to remove non-adherent cells.[19]

    • Prepare the XTT/menadione solution immediately before use. A typical working solution is 0.5 g/L XTT in sterile PBS with 1 µM menadione.[5]

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2 hours.[3]

  • Reading Results: Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Ergosterol Quantification

This protocol measures the total ergosterol content in fungal cells, providing an indication of PAB's effect on the cell membrane.

Materials:

Procedure:

  • Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

  • Saponification: Resuspend the cell pellet in a solution of 10% KOH in methanol and incubate at 80°C for 30 minutes.[20]

  • Extraction:

    • After cooling, add a mixture of chloroform and water (or another suitable solvent system) and vortex vigorously.

    • Centrifuge to separate the phases.

    • Transfer the lower organic layer (containing the non-saponifiable lipids, including ergosterol) to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in methanol for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with an appropriate mobile phase (e.g., methanol).

    • Detect ergosterol by its absorbance at 282 nm.[1]

  • Quantification: Compare the peak area of the sample to a standard curve generated with purified ergosterol.

Protocol 4: Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6]

Materials:

  • Fungal cells treated with PAB

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., Proteinase K or Triton X-100)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash fungal cells. Protoplasts may need to be prepared for optimal reagent penetration.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]

  • Permeabilization: Permeabilize the cells with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature.[6]

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[21]

    • Include a positive control (cells treated with DNase I) and a negative control (omitting the TdT enzyme).[6]

  • Visualization: Wash the cells and mount them on a slide. Observe the fluorescence using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Conclusion

Pseudolaric Acid B is a promising natural product with significant potential for development as a novel antifungal agent. Its multifaceted mechanism of action, including cell membrane disruption, inhibition of biofilm formation, and induction of apoptosis, makes it an attractive candidate to combat fungal infections, particularly those caused by drug-resistant strains. The synergistic activity of PAB with existing antifungals further highlights its potential in combination therapies. The protocols provided herein offer a framework for the systematic evaluation of PAB and other novel antifungal compounds in a research and drug development setting. Further investigation into its precise molecular targets and its efficacy in in vivo models is warranted to fully realize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Pseudolaric Acid B Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of Pseudolaric Acid B (PAB).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the water solubility of Pseudolaric Acid B?

A1: The primary methods for enhancing the aqueous solubility of Pseudolaric Acid B, a poorly water-soluble compound, include cyclodextrin (B1172386) complexation, the use of cosolvent systems, solid dispersions, and nanotechnology approaches like nanoemulsions.[1][2][3] Each of these techniques offers distinct advantages and may be suitable for different experimental and formulation requirements.

Q2: Which method provides the most significant improvement in PAB's water solubility?

A2: Cyclodextrin complexation, particularly with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase the water solubility of PAB. Studies have reported up to a 600-fold increase in solubility, reaching concentrations as high as 15.78 mg/mL.[1] This method is highly effective for preparing aqueous solutions of PAB for in vitro and in vivo studies.

Q3: Are there ready-to-use cosolvent formulations for in vivo studies with PAB?

A3: Yes, several cosolvent systems have been documented for the in vivo administration of PAB. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[4][5] Another option involves using corn oil as a vehicle.[5] These formulations are suitable for preclinical animal studies.

Q4: How can I prevent PAB from precipitating out of solution during my experiments?

A4: To prevent precipitation, ensure that the chosen solubilization method is robust for your experimental conditions (e.g., concentration, temperature, pH). For cyclodextrin inclusion complexes, using a sufficient concentration of the cyclodextrin is crucial.[1] For cosolvent systems, it is important to maintain the specified ratio of solvents. When diluting a stock solution, add it to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Q5: What are the critical parameters to consider when preparing PAB solid dispersions?

A5: When preparing solid dispersions of PAB, critical parameters include the choice of a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®), the drug-to-carrier ratio, and the manufacturing method (e.g., solvent evaporation, hot-melt extrusion).[3][6] The physical state of PAB within the dispersion (amorphous vs. crystalline) is a key determinant of solubility enhancement and should be characterized using techniques like DSC and XRD.[7]

Troubleshooting Guides

Issue 1: Low Solubility with Cyclodextrin Complexation
Symptom Possible Cause Troubleshooting Step
PAB solubility is not significantly improved after attempting to form an inclusion complex.Incorrect cyclodextrin type or concentration.Verify that you are using a suitable cyclodextrin, such as HP-β-CD or SBE-β-CD.[1] Increase the concentration of the cyclodextrin in your solution. A phase solubility study can help determine the optimal concentration.
The prepared PAB-cyclodextrin complex powder does not dissolve well in water.Incomplete complex formation.Ensure thorough mixing and sufficient reaction time during the preparation of the complex. Methods like freeze-drying or spray-drying generally yield more readily soluble powders compared to simple physical mixtures.[8]
Precipitation occurs when the PAB-cyclodextrin solution is stored or cooled.The solution is supersaturated and unstable.Prepare fresh solutions before use. If storage is necessary, store at room temperature or as determined by stability studies. Avoid cold storage if it promotes crystallization.
Issue 2: Phase Separation or Precipitation in Cosolvent Systems
Symptom Possible Cause Troubleshooting Step
The PAB formulation appears cloudy or shows precipitation after preparation.Incorrect solvent ratios or improper mixing order.Strictly follow the recommended solvent ratios.[4][5] Add each solvent sequentially and ensure complete mixing before adding the next. For example, dissolve PAB in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component.[5]
PAB precipitates upon dilution with an aqueous buffer for in vitro assays.The buffer capacity is insufficient to maintain the desired pH, or the final cosolvent concentration is too low.Dilute the PAB stock solution slowly into the aqueous buffer while vortexing. Consider using a higher concentration of the buffer or adjusting its pH. Ensure the final concentration of the organic solvents is sufficient to maintain PAB solubility.

Data Summary

Table 1: Quantitative Improvement in Pseudolaric Acid B Solubility

Method Solubilizing Agent Solvent/Medium Initial Solubility Final Solubility Fold Increase Reference
Cyclodextrin Complexation30% HP-β-CDWater~0.026 mg/mL15.78 mg/mL~600[1]
Cosolvency10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSalinePoorly soluble≥ 2.5 mg/mLNot specified[5]
Cosolvency10% DMSO, 90% (20% SBE-β-CD in saline)SalinePoorly soluble≥ 2.08 mg/mLNot specified[5]
Cosolvency10% DMSO, 90% corn oilCorn OilPoorly soluble≥ 2.08 mg/mLNot specified[5]

Experimental Protocols

Protocol 1: Preparation of PAB/HP-β-CD Inclusion Complex by Freeze-Drying

This protocol is based on the principles of inclusion complexation to enhance the aqueous solubility of PAB.[1][8]

  • Phase Solubility Study (Optional but Recommended):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-50% w/v).

    • Add an excess amount of PAB to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.

    • Filter the suspensions through a 0.45 µm membrane filter.

    • Determine the concentration of dissolved PAB in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of PAB against the concentration of HP-β-CD to determine the optimal ratio.

  • Preparation of the Inclusion Complex (1:1 Molar Ratio Example):

    • Dissolve the desired amount of HP-β-CD in purified water with stirring.

    • Separately, dissolve the equimolar amount of PAB in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the PAB solution dropwise to the aqueous HP-β-CD solution under continuous stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the PAB/HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex and the amorphous state of PAB using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 2: Preparation of a PAB Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to improve the solubility of poorly soluble drugs.[3][6][9]

  • Selection of Carrier and Drug-to-Carrier Ratio:

  • Preparation of the Solid Dispersion:

    • Weigh the calculated amounts of PAB and the chosen carrier.

    • Dissolve both PAB and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and methanol). Ensure complete dissolution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Analyze the solid dispersion to confirm the amorphous state of PAB and the absence of drug-carrier chemical interactions using DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Evaluate the improvement in dissolution rate compared to the pure drug and a simple physical mixture of the drug and carrier.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_char Characterization PAB Pseudolaric Acid B PAB_Sol PAB Solution PAB->PAB_Sol HPBCD HP-β-Cyclodextrin HPBCD_Sol HP-β-CD Solution HPBCD->HPBCD_Sol Solvent Organic Solvent (e.g., Ethanol) Solvent->PAB_Sol Water Purified Water Water->HPBCD_Sol Mix Mixing & Stirring (24-48h) PAB_Sol->Mix HPBCD_Sol->Mix Freeze Freezing (-80°C) Mix->Freeze Lyophilize Lyophilization Freeze->Lyophilize Complex PAB/HP-β-CD Complex (Powder) Lyophilize->Complex DSC DSC Analysis Complex->DSC PXRD PXRD Analysis Complex->PXRD NMR NMR Spectroscopy Complex->NMR Sol_Test Solubility Testing Complex->Sol_Test

Caption: Workflow for PAB/HP-β-CD Inclusion Complex Preparation.

signaling_pathway_PAB cluster_ros ROS-Mediated Autophagy & Apoptosis cluster_mito Mitochondrial Fission Pathway cluster_inflam Anti-inflammatory Pathway PAB Pseudolaric Acid B ROS ↑ ROS PAB->ROS AMPK2 ↑ p-AMPK PAB->AMPK2 NFkB ↓ NF-κB Translocation PAB->NFkB p38 ↓ p-p38 MAPK PAB->p38 AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR Apoptosis1 Apoptosis AMPK->Apoptosis1 Autophagy Autophagy mTOR->Autophagy JNK ↑ p-JNK AMPK2->JNK DRP1 ↑ p-DRP1 JNK->DRP1 MitoFission Mitochondrial Fission DRP1->MitoFission Apoptosis2 Apoptosis MitoFission->Apoptosis2 Tcell ↓ T-cell Activation NFkB->Tcell p38->Tcell

Caption: Key Signaling Pathways Modulated by Pseudolaric Acid B.

References

Technical Support Center: Enhancing Pseudolaric Acid B Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cyclodextrins to enhance the solubility of Pseudolaric Acid B (PAB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with PAB and cyclodextrins.

Issue 1: Low Solubility Enhancement of Pseudolaric Acid B

Possible Causes:

  • Incorrect Cyclodextrin (B1172386) Choice: The size of the cyclodextrin cavity may not be optimal for encapsulating the PAB molecule.

  • Suboptimal Molar Ratio: The ratio of PAB to cyclodextrin may not be ideal for maximum complexation.

  • Inefficient Preparation Method: The chosen method for preparing the inclusion complex may not be effective for PAB.

  • pH of the Medium: The ionization state of PAB, an acidic compound, can influence its inclusion into the cyclodextrin cavity.

Troubleshooting Steps:

G cluster_start Start: Low PAB Solubility Enhancement cluster_end Resolution start Low Solubility Enhancement Observed step1 step1 start->step1 end Improved PAB Solubility solution1 solution1 step1->solution1 No step2 step2 step1->step2 Yes solution1->end solution2 solution2 step2->solution2 No step3 step3 step2->step3 Yes solution2->end solution3 solution3 step3->solution3 No step4 step4 step3->step4 Yes solution3->end step4->end Yes solution4 solution4 step4->solution4 No solution4->end

Issue 2: Characterization Results Do Not Confirm Inclusion Complex Formation

Scenario A: DSC thermogram still shows the melting point of PAB.

  • Interpretation: This indicates the presence of crystalline, uncomplexed PAB in your sample.[1] The inclusion of the drug molecule into the cyclodextrin cavity leads to the disappearance or shifting of its characteristic melting peak.[1]

  • Troubleshooting:

    • Increase the Molar Ratio of Cyclodextrin: A higher concentration of cyclodextrin may be needed to fully encapsulate the PAB.

    • Optimize the Preparation Method: The chosen method may not have provided enough energy or intimate contact between PAB and the cyclodextrin. Consider methods known for high complexation efficiency, such as freeze-drying or co-evaporation.

    • Improve Mixing: Ensure thorough and uniform mixing during the preparation process.

Scenario B: XRD diffractogram shows sharp peaks corresponding to crystalline PAB.

  • Interpretation: Similar to the DSC results, this confirms the presence of crystalline PAB and incomplete complexation.[2] The formation of a true inclusion complex should result in a new crystalline pattern or an amorphous halo, with the disappearance or significant reduction of the characteristic peaks of the guest molecule.[2]

  • Troubleshooting:

    • Review Preparation Technique: Inefficient mixing or drying can lead to a physical mixture rather than a true inclusion complex. The diffraction pattern of a physical mixture is typically a superposition of the patterns of the individual components.[2]

    • Consider Amorphization: The goal of complexation is often to render the drug amorphous within the cyclodextrin cavity, which enhances solubility. If crystalline PAB remains, the complexation process was not fully successful.

Frequently Asked Questions (FAQs)

Q1: Which type of cyclodextrin is most effective for solubilizing Pseudolaric Acid B?

A1: Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) dramatically improves the solubility of PAB.[3] In one study, a 600-fold increase in solubility was observed with HP-β-CD.[3] Other β-cyclodextrin derivatives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have also been shown to be effective.[3] While α-CD and γ-CD can also form inclusion complexes, β-cyclodextrins and their derivatives are often more suitable for molecules the size of PAB.

Q2: What is the optimal molar ratio of PAB to HP-β-CD?

A2: The optimal molar ratio should be determined experimentally through a phase solubility study. This involves preparing a series of solutions with a fixed, excess amount of PAB and increasing concentrations of HP-β-CD. After equilibration, the concentration of dissolved PAB is measured. The resulting phase solubility diagram will indicate the stoichiometry of the complex (often 1:1) and allow for the calculation of the stability constant (Ks).[4]

Q3: What are the most common methods for preparing PAB-cyclodextrin inclusion complexes?

A3: Several methods can be used, each with its advantages and disadvantages. Common techniques include:

  • Freeze-Drying (Lyophilization): This method is particularly suitable for thermolabile compounds like PAB.[5] It involves dissolving both PAB and the cyclodextrin in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. This often results in a high yield of a truly amorphous inclusion complex.[5]

  • Kneading: This technique involves mixing PAB and cyclodextrin with a small amount of a solvent to form a paste, which is then dried. It is a simple and economical method.

  • Co-evaporation: This method involves dissolving PAB and the cyclodextrin in a common solvent, followed by evaporation of the solvent to obtain the solid complex.

  • Saturated Water Solution Method: This was the method used in a key study on PAB, which resulted in the absence of crystallinity in the final product.[3]

Q4: How can I confirm the formation of a PAB-cyclodextrin inclusion complex?

A4: A combination of analytical techniques is typically used to confirm complex formation:[6]

  • Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the melting endotherm of PAB in the thermogram of the complex is strong evidence of inclusion.[1]

  • Powder X-ray Diffraction (PXRD): The disappearance of the characteristic crystalline peaks of PAB and the appearance of a new diffraction pattern or an amorphous halo indicates complex formation.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of PAB, such as shifts or changes in intensity, can indicate its inclusion within the cyclodextrin cavity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to elucidate the geometry of the inclusion complex by observing changes in the chemical shifts of both PAB and cyclodextrin protons.[3]

Experimental Protocols

Protocol 1: Preparation of PAB-HP-β-CD Inclusion Complex by Freeze-Drying

G cluster_prep Preparation cluster_freeze Freeze-Drying cluster_post Post-Processing p1 1. Dissolve HP-β-CD in deionized water to create a stock solution (e.g., 30% w/v). p2 2. Dissolve PAB in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone). p1->p2 p3 3. Add the PAB solution dropwise to the stirring HP-β-CD solution. p2->p3 p4 4. Continue stirring the mixture for 24-48 hours at room temperature to ensure equilibration. p3->p4 f1 5. Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid. p4->f1 f2 6. Lyophilize the frozen sample under high vacuum for 48-72 hours until a dry powder is obtained. f1->f2 po1 7. Collect the powdered PAB-HP-β-CD inclusion complex. f2->po1 po2 8. Store the complex in a desiccator to prevent moisture absorption. po1->po2

Protocol 2: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess amount of PAB to each solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 72 hours) to reach equilibrium.

  • Centrifuge the samples to separate the undissolved PAB.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of dissolved PAB in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved PAB against the concentration of HP-β-CD to obtain the phase solubility diagram.

  • Calculate the stability constant (Ks) and complexation efficiency (CE) from the slope of the linear portion of the diagram.

Data Presentation

Table 1: Solubility Enhancement of Pseudolaric Acid B with Various Cyclodextrins

Cyclodextrin TypeConcentrationSolubility of PAB (mg/mL)Fold Increase in Solubility
Water (Control)-~0.0261
HP-β-CD30% (w/v)15.78~600[3]
SBE-β-CD(Not specified)Significant increase(Data not available)
α-CD(Not specified)Moderate increase(Data not available)
β-CD(Not specified)Moderate increase(Data not available)
γ-CD(Not specified)Moderate increase(Data not available)

Table 2: Interpreting Characterization Data for PAB-Cyclodextrin Complexes

Analytical TechniqueObservation for Physical MixtureObservation for Inclusion ComplexInterpretation of Inclusion Complex
DSC Endothermic peak of PAB is present.Endothermic peak of PAB is absent or shifted to a lower temperature.[1]PAB is molecularly dispersed within the cyclodextrin cavity in an amorphous state.
XRD Crystalline peaks of both PAB and cyclodextrin are present.[2]Crystalline peaks of PAB are absent, and a new diffraction pattern or an amorphous halo appears.[2]The crystalline structure of PAB has been lost upon inclusion into the cyclodextrin.
FTIR The spectrum is a superposition of the individual spectra of PAB and cyclodextrin.Shifts or changes in the intensity of characteristic PAB vibrational bands are observed.Interactions between PAB and the cyclodextrin molecule have occurred, indicative of inclusion.
¹H NMR Chemical shifts of PAB and cyclodextrin protons are unchanged.Significant changes in the chemical shifts of protons within the cyclodextrin cavity and specific protons of the PAB molecule are observed.[3]A specific part of the PAB molecule is located inside the cyclodextrin cavity.

References

Stability of Pseudolaric Acid B in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pseudolaric Acid B (PAB). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pseudolaric Acid B in DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Pseudolaric Acid B?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving Pseudolaric Acid B for in vitro studies. PAB is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: How should I store Pseudolaric Acid B powder?

A2: Solid Pseudolaric Acid B powder should be stored in a tightly sealed container in a dry and dark place at -20°C. Under these conditions, the compound is expected to be stable for an extended period.

Q3: What are the recommended storage conditions for Pseudolaric Acid B in DMSO stock solutions?

A3: For long-term storage, it is recommended to store Pseudolaric Acid B stock solutions in DMSO at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time.

Q4: For how long can I store Pseudolaric Acid B in DMSO at -20°C or -80°C?

A4: While specific long-term stability data for PAB in DMSO is not extensively published, general guidelines for similar compounds suggest that stock solutions in DMSO can be stable for several months to years when stored properly at -20°C or -80°C. For sensitive experiments, it is best practice to use freshly prepared stock solutions or solutions that have been stored for no longer than a few months.

Q5: My vial of solid Pseudolaric Acid B appears empty. Is this normal?

A5: Yes, this can be normal, especially for small quantities. The compound may be present as a thin film or a small amount of crystalline powder at the bottom or on the walls of the vial. It is recommended to add the appropriate volume of solvent to the vial and vortex or sonicate to ensure the compound is fully dissolved.

Q6: I observed precipitation when diluting my PAB DMSO stock solution into an aqueous buffer. What should I do?

A6: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like PAB. To address this, you can try the following:

  • Increase the percentage of DMSO in the final solution: However, be mindful of the DMSO tolerance of your cell line or assay.

  • Use a surfactant or co-solvent: Pluronic F-68 or other biocompatible surfactants can help to maintain the solubility of PAB in aqueous solutions.

  • Warm the solution slightly: Gently warming the solution to 37°C may help to redissolve the precipitate.

  • Sonication: Brief sonication can also aid in redissolving the compound.

Always ensure that any precipitate is fully redissolved before adding the solution to your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of PAB in experiments.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that both the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light.

      • Prepare Fresh Stock Solutions: If there is any doubt about the stability of your current stock, prepare a fresh solution from the solid compound.

      • Perform a Forced Degradation Study: To understand the stability of PAB under your specific experimental conditions, consider performing a forced degradation study as outlined in the "Experimental Protocols" section below.

  • Possible Cause 2: Inaccurate Concentration.

    • Troubleshooting Steps:

      • Confirm Initial Weighing: Double-check the initial weight of the PAB powder used to prepare the stock solution.

      • Calibrate Pipettes: Ensure that the pipettes used for dilution are properly calibrated.

      • Spectrophotometric Quantification: If possible, use a spectrophotometer to verify the concentration of your stock solution, provided you have a known extinction coefficient for PAB in the chosen solvent.

Issue 2: Variability in results between different batches of PAB.
  • Possible Cause: Purity Differences.

    • Troubleshooting Steps:

      • Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of PAB to verify its purity.

      • Perform Analytical Characterization: For critical applications, consider performing in-house analytical testing, such as HPLC-UV or LC-MS, to confirm the purity and identity of the compound.

Stability Data Summary

Quantitative data on the degradation kinetics of Pseudolaric Acid B in various solutions is limited in publicly available literature. The following table summarizes the general stability recommendations based on vendor information and common laboratory practices.

Solvent/ConditionStorage TemperatureRecommended DurationNotes
Solid Powder -20°CLong-termProtect from light and moisture.
DMSO Stock Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[1]
DMSO Stock Solution -80°C> 3 monthsPreferred for longer-term storage.
Aqueous Solution 4°C< 24 hoursPrepare fresh before use.
Aqueous Solution Room TemperatureA few hoursUse immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of Pseudolaric Acid B Stock Solution in DMSO
  • Materials:

    • Pseudolaric Acid B (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid PAB to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of PAB powder using a calibrated analytical balance.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the PAB is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of Pseudolaric Acid B

This protocol outlines a general procedure for a forced degradation study to assess the stability of PAB under various stress conditions. The extent of degradation should be quantified using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Materials:

    • Pseudolaric Acid B

    • DMSO

    • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC-UV or LC-MS system

  • Procedure:

    • Preparation of Test Solutions: Prepare solutions of PAB at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water).

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the PAB solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the PAB solution. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the PAB solution. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Incubate a PAB solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven, protected from light. At each time point, withdraw a sample and dilute for analysis.

    • Photodegradation: Expose a PAB solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light. At each time point, withdraw samples from both the exposed and control solutions and dilute for analysis.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of PAB remaining and to detect the formation of any degradation products.

Visualizations

Signaling Pathways Affected by Pseudolaric Acid B

Pseudolaric Acid B has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

PAB_Signaling_Pathways cluster_pab Pseudolaric Acid B cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PAB Pseudolaric Acid B IKK IKK PAB->IKK inhibits PI3K PI3K PAB->PI3K inhibits p38 p38 MAPK PAB->p38 activates JNK JNK PAB->JNK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocation Inflammation Inflammatory Response NFkB_nuc->Inflammation Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK ERK ERK->Proliferation

Figure 1. Overview of major signaling pathways modulated by Pseudolaric Acid B.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a compound like Pseudolaric Acid B.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_eval Data Evaluation start Prepare PAB Solution (Known Concentration) stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC-UV or LC-MS Analysis dilute->hplc data Data Acquisition (Chromatograms) hplc->data quantify Quantify PAB Peak Area data->quantify degradants Identify Degradation Peaks data->degradants calculate Calculate % PAB Remaining quantify->calculate kinetics Determine Degradation Kinetics (e.g., Half-life) degradants->kinetics calculate->kinetics

Figure 2. Experimental workflow for a forced degradation study of Pseudolaric Acid B.

References

Technical Support Center: Total Synthesis of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering common challenges in the total synthesis of Pseudolaric Acid B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Pseudolaric Acid B?

A1: The total synthesis of Pseudolaric Acid B presents several key challenges, including the construction of the strained[1][2]-fused bicyclic core, the stereoselective formation of the C4 quaternary center, the late-stage lactonization, and the introduction of the side chain on a sterically hindered ketone.[3][4][5]

Q2: Which strategy is most effective for constructing the[1][2]-bicyclic core of Pseudolaric Acid B?

A2: An intramolecular [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne has proven to be a highly effective method for assembling the polyhydroazulene core.[3][4][5] While both Ruthenium and Rhodium catalysts have been explored, Rhodium catalysts have demonstrated superior efficacy.[6]

Q3: How can the C4 quaternary stereocenter be efficiently installed?

A3: The diastereoselective formation of the C4 quaternary center has been successfully achieved via an intramolecular alkoxycarbonyl radical cyclization.[3][4] Initial attempts using an epoxide opening with cyanide were unsuccessful.[3][7]

Q4: What are the difficulties associated with the lactone ring formation?

A4: The formation of the γ-lactone can be challenging due to competing side reactions under alkaline conditions, which can lead to the addition of the angular hydroxyl group to the activated alkene in the seven-membered ring.[8] The use of a specialized ester exchange catalyst, such as Otera's catalyst, has been shown to overcome this issue.[8]

Troubleshooting Guides

[5+2] Intramolecular Cycloaddition for the Bicyclic Core

Problem: Low yield or catalyst deactivation during the Ru-catalyzed [5+2] cycloaddition.

Cause: Ruthenium catalysts, such as [CpRu(CH3CN)3]+PF6-, can be prone to deactivation through insertion into a bis-allylic C-H bond of the substrate, which shuts down the catalytic cycle.[6]

Solution: Switch to a Rhodium-based catalyst, which is less prone to C-H activation.[6]

Experimental Protocol: Rh-catalyzed [5+2] Cycloaddition [9]

  • To a solution of the vinylcyclopropane-alkyne precursor (1.00 equiv) in distilled DCE (0.1 M) at 0 °C, add the Rhodium catalyst (e.g., [(C8H10)Rh(COD)]+SbF6−) (0.11 equiv) in portions over 40 minutes.

  • Allow the reaction to warm to 23 °C and stir for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into petroleum ether and filter through a plug of SiO2.

  • Wash the plug with a 1:1 mixture of petroleum ether and diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Formation of the C4 Quaternary Stereocenter via Radical Cyclization

Problem: Failure to form the desired tricyclic lactone via radical cyclization of a tertiary alkoxycarbonyl selenide (B1212193).

Cause: Attempted cyclization of a tertiary alkoxycarbonyl selenide can lead exclusively to decarboxylation and reduction, rather than the desired C-C bond formation.[8]

Solution: Employ a secondary alkoxycarbonyl selenide for the radical cyclization. This requires careful optimization of the radical initiator.

Experimental Protocol: Secondary Alkoxycarbonyl Radical Cyclization [8]

  • Prepare the secondary alkoxycarbonyl selenide from the corresponding secondary alcohol.

  • Dissolve the selenocarbonate (1.0 equiv) in rigorously degassed benzene (B151609) (0.01 M).

  • Add azobis(dicyclohexylcarbonitrile) (AIBN surrogate, e.g., VAZO) as the radical initiator.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting tricyclic product by flash column chromatography.

Lactone Ring Formation

Problem: Undesired side reactions, such as Michael addition, during lactonization under basic conditions.

Cause: Strong bases can deprotonate the angular hydroxyl group, which can then undergo a Michael addition to the α,β-unsaturated ester within the seven-membered ring.[8]

Solution: Utilize a mild ester exchange catalyst, such as Otera's catalyst (a distannoxane), which promotes the desired intramolecular transesterification without causing side reactions.[8][10]

Experimental Protocol: Lactonization using Otera's Catalyst [8]

  • Dissolve the hydroxy ester precursor in a nonpolar solvent like toluene.

  • Add Otera's catalyst (catalytic amount).

  • Heat the reaction mixture to reflux with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the lactone product by flash column chromatography.

Quantitative Data Summary

StepReactantsCatalyst/ReagentProductYield (%)Reference
Rh-catalyzed [5+2] CycloadditionVinylcyclopropane-alkyne[(C8H10)Rh(COD)]+SbF6−[1][2]-Bicyclic diene86[9]
Isomerization of Diene[1][2]-Bicyclic 1,4-dieneKOtBuConjugated 1,3-dieneNot specified[9]
Epoxidation and RearrangementConjugated 1,3-dienem-CPBA, then strong baseAngularly oxygenated bicyclic systemNot specified[8]
Secondary Alkoxycarbonyl Radical CyclizationSelenocarbonate of secondary alcoholAzobis(dicyclohexylcarbonitrile)Tricyclic lactone coreOptimized[8]
LactonizationSeco-acidOtera's catalyst(-)-Pseudolaric Acid BNot specified[8]

Visualizations

logical_relationship cluster_cycloaddition [5+2] Cycloaddition Troubleshooting start_cyclo [5+2] Cycloaddition low_yield Low Yield / Deactivation start_cyclo->low_yield ru_catalyst Using Ru Catalyst? low_yield->ru_catalyst ch_activation C-H Activation Side Reaction ru_catalyst->ch_activation Yes success_cyclo Successful Cycloaddition ru_catalyst->success_cyclo No switch_rh Switch to Rh Catalyst ch_activation->switch_rh switch_rh->success_cyclo experimental_workflow cluster_workflow Key Synthetic Transformations Workflow start_material Acyclic Precursor cycloaddition Rh-catalyzed [5+2] Cycloaddition start_material->cycloaddition bicyclic_core [5,7]-Bicyclic Core cycloaddition->bicyclic_core radical_cyclization Alkoxycarbonyl Radical Cyclization bicyclic_core->radical_cyclization tricyclic_intermediate Tricyclic Intermediate (with Quaternary Center) radical_cyclization->tricyclic_intermediate side_chain Side Chain Installation (Cerium Acetylide) tricyclic_intermediate->side_chain lactonization Lactonization (Otera's Catalyst) final_product Pseudolaric Acid B lactonization->final_product side_chain->lactonization

References

Optimizing Pseudolaric Acid B Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for Pseudolaric Acid B in in vitro assays?

The optimal concentration of PAB is highly dependent on the cell line and the specific assay being performed. However, based on numerous studies, a general starting range for most cancer cell lines is between 0.1 µM and 10 µM.[1][2][3] For instance, the IC50 (half-maximal inhibitory concentration) for many cancer cell lines falls within this range.[1][4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I dissolve and store Pseudolaric Acid B?

PAB is poorly soluble in water.[7] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] A stock solution of 50 mg/mL in DMSO can be prepared with the help of ultrasonic treatment.[8] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for one month, protected from light.[8] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]

Q3: I am observing high cytotoxicity in my control cells. What could be the cause?

High cytotoxicity in control (untreated) cells could be due to several factors:

  • DMSO concentration: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is minimal and consistent across all treatment groups, including the vehicle control.

  • Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or unhealthy cells can be more susceptible to stress.

  • Contamination: Check your cell cultures for any signs of microbial contamination.

Q4: My results with Pseudolaric Acid B are inconsistent. What are the possible reasons?

Inconsistent results can arise from several sources:

  • PAB stability: PAB may not be stable in culture medium for extended periods. It is advisable to prepare fresh working solutions from your stock for each experiment.

  • Cell passage number: Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment. It is best to use cells within a consistent and low passage range.

  • Experimental variability: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no observed effect of PAB - PAB concentration is too low.- Insufficient incubation time.- PAB has degraded.- Perform a dose-response study to determine the optimal concentration.- Optimize the incubation time for your specific cell line and assay.- Use a fresh stock of PAB and prepare working solutions immediately before use.
Precipitation of PAB in culture medium - PAB concentration exceeds its solubility limit in the medium.- Improper dilution of the DMSO stock.- Lower the final concentration of PAB.- When preparing the working solution, add the DMSO stock to the medium dropwise while vortexing to ensure proper mixing.
Off-target effects observed - PAB concentration is too high, leading to non-specific cytotoxicity.- Use the lowest effective concentration determined from your dose-response experiments.- Consider using a more specific inhibitor for your target pathway as a control.

Quantitative Data Summary

The following tables summarize the IC50 values of Pseudolaric Acid B in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing your own experiments.

Table 1: IC50 Values of Pseudolaric Acid B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
Various tumor cellsVarious0.17 - 5.20Not SpecifiedMTT
MCF-7Breast Cancer3.436MTT
MCF-7Breast Cancer1.3548MTT
HepG2Hepatocellular Carcinoma1.58Not SpecifiedSulforhodamine B
SK-Hep-1Hepatocellular Carcinoma1.90Not SpecifiedSulforhodamine B
Huh-7Hepatocellular Carcinoma2.06Not SpecifiedSulforhodamine B
DU145Prostate Cancer0.89 ± 0.1848CCK-8
U87Glioblastoma~1024MTT
HN22Head and Neck Cancer~0.5 - 124Trypan Blue Exclusion

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific viability assay used.[10][11][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with PAB using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • PAB Treatment: Prepare serial dilutions of PAB in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the PAB-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of PAB or vehicle control for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing PAB's Mechanism of Action

PAB-Induced Apoptosis and Cell Cycle Arrest Pathway

PAB_Mechanism cluster_effects Cellular Effects cluster_pathways Signaling Pathways PAB Pseudolaric Acid B Microtubule_Disruption Microtubule Disruption PAB->Microtubule_Disruption p53_up ↑ p53 PAB->p53_up Bcl2_down ↓ Bcl-2 PAB->Bcl2_down STAT3_inhibit ↓ p-STAT3 PAB->STAT3_inhibit ERK_inhibit ↓ p-ERK1/2 PAB->ERK_inhibit Akt_inhibit ↓ p-Akt PAB->Akt_inhibit NFkB_inhibit ↓ NF-κB PAB->NFkB_inhibit p38_inhibit ↓ p-p38 MAPK PAB->p38_inhibit G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_up->Apoptosis Caspase3_act ↑ Cleaved Caspase-3 Bcl2_down->Caspase3_act Caspase3_act->Apoptosis

Caption: PAB induces G2/M arrest and apoptosis via multiple signaling pathways.

General Experimental Workflow for PAB In Vitro Assays

PAB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare PAB Stock (in DMSO) Dose_Response Dose-Response Assay (e.g., MTT) Stock_Prep->Dose_Response Cell_Culture Culture Cells Cell_Culture->Dose_Response Treatment Treat Cells with Optimal PAB Conc. Dose_Response->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (for protein expression) Treatment->Western_Blot Data_Interpretation Data Interpretation & Conclusion Viability->Data_Interpretation Apoptosis_Assay->Data_Interpretation Cell_Cycle->Data_Interpretation Western_Blot->Data_Interpretation

Caption: A typical workflow for in vitro studies using Pseudolaric Acid B.

References

Avoiding off-target effects of Pseudolaric Acid B in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pseudolaric Acid B (PAB) in cell culture experiments. The information is designed to help mitigate off-target effects and ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pseudolaric Acid B?

Pseudolaric Acid B (PAB) is a microtubule-destabilizing agent.[1] Its primary on-target effect is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2]

Q2: What are the main "off-target" effects of Pseudolaric Acid B in cell culture?

The primary concern regarding off-target effects of PAB is not related to unintended binding to other proteins, but rather its cytotoxic effects on non-cancerous cells. While PAB has shown some selective cytotoxicity towards cancer cells, it can also impact the viability of normal cells, particularly at higher concentrations.[3] Therefore, careful dose-selection and the use of appropriate controls are crucial.

Q3: How can I minimize the cytotoxic effects of PAB on normal cells in my experiments?

To minimize cytotoxicity in normal cells, it is essential to perform a dose-response study to determine the optimal concentration of PAB that induces the desired effect in your cancer cell line while having a minimal impact on your control normal cell line. It is also recommended to use the lowest effective concentration and the shortest possible exposure time to achieve the desired biological outcome.

Q4: Which signaling pathways are known to be affected by Pseudolaric Acid B?

PAB has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include:

  • PI3K/Akt/mTOR Pathway: PAB can inhibit this pro-survival pathway, contributing to its apoptotic effects.

  • MAPK Pathway: Modulation of the MAPK pathway has been observed, which can influence cell proliferation and differentiation.

  • NF-κB Pathway: PAB can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.

  • AMPK/JNK/DRP1 Pathway: PAB can activate this pathway, leading to mitochondrial fission and apoptosis.

Understanding these pathways can help in designing experiments to investigate the specific mechanisms of PAB in your cell model.

Troubleshooting Guides

Problem 1: High levels of cell death observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of PAB is too high.

  • Solution: Perform a dose-response curve to determine the IC50 values for both your cancer and normal cell lines. Select a concentration that shows a significant effect on the cancer cells while minimizing toxicity to the normal cells. Refer to the IC50 table below for guidance.

  • Possible Cause: Prolonged exposure to PAB.

  • Solution: Conduct a time-course experiment to identify the minimum exposure time required to observe the desired on-target effect in your cancer cells.

Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).

  • Possible Cause: Variability in cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and use a multichannel pipette for accuracy.

  • Possible Cause: Interference of PAB with the assay reagents.

  • Solution: Include appropriate controls, such as wells with PAB but no cells, to check for any direct reaction between PAB and the assay reagents.

Problem 3: Difficulty in detecting changes in cell cycle distribution after PAB treatment.

  • Possible Cause: Inappropriate time point for analysis.

  • Solution: PAB-induced G2/M arrest is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximal G2/M population.

  • Possible Cause: Incorrect staining or acquisition during flow cytometry.

  • Solution: Ensure proper cell fixation, RNase treatment to avoid RNA staining, and correct gating strategies during flow cytometry analysis. Refer to the detailed cell cycle analysis protocol below.

Data Presentation

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
AGSHuman Gastric Cancer~5[2]
A375-S2Human Melanoma~5[4]
HeLaHuman Cervical CancerNot specified[3]
HO-8910Human Ovarian CancerNot specified[5]
A2780Human Ovarian CancerNot specified[5]
HCEC Normal Intestinal Epithelial Less active than in cancer cells [6]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PAB on cell lines.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • Pseudolaric Acid B (PAB) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • PAB Treatment: Prepare serial dilutions of PAB in culture medium. Remove the medium from the wells and add 100 µL of the PAB dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest PAB concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for analyzing the expression of proteins involved in cell cycle regulation following PAB treatment.

Materials:

  • 6-well cell culture plates

  • Cell culture medium

  • Pseudolaric Acid B (PAB) stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PAB for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after PAB treatment.

Materials:

  • 6-well cell culture plates

  • Cell culture medium

  • Pseudolaric Acid B (PAB) stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PAB.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules Inhibits PI3K PI3K PAB->PI3K Inhibits NFkB NF-κB PAB->NFkB Inhibits MAPK MAPK PAB->MAPK Modulates AMPK AMPK PAB->AMPK Activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibits Survival NFkB->Apoptosis Inhibits AMPK->Apoptosis Promotes

Caption: Signaling pathways affected by Pseudolaric Acid B.

Experimental_Workflow_PAB Start Start: Cell Culture Treatment Treat with Pseudolaric Acid B Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein DataViability Analyze Cytotoxicity (IC50) Viability->DataViability DataCycle Analyze Cell Cycle Distribution CellCycle->DataCycle DataProtein Analyze Protein Level Changes Protein->DataProtein Conclusion Conclusion DataViability->Conclusion DataCycle->Conclusion DataProtein->Conclusion

Caption: General experimental workflow for studying PAB effects.

Troubleshooting_Logic HighToxicity High Toxicity in Normal Cells Check Concentration Check Time DoseResponse Perform Dose-Response (Determine IC50) HighToxicity:c->DoseResponse If concentration is the issue TimeCourse Perform Time-Course Experiment HighToxicity:t->TimeCourse If exposure time is the issue OptimalDose Use Optimal Concentration DoseResponse->OptimalDose OptimalTime Use Shortest Effective Time TimeCourse->OptimalTime

Caption: Troubleshooting logic for high toxicity in normal cells.

References

Troubleshooting Pseudolaric Acid B precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pseudolaric Acid B (PAB)

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Pseudolaric Acid B (PAB) precipitating in their experimental media.

Frequently Asked Questions (FAQs)

Q1: What is Pseudolaric Acid B (PAB) and why is it prone to precipitation?

A: Pseudolaric Acid B (PAB) is a natural diterpenoid compound isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] It is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions like cell culture media. This low aqueous solubility is the primary reason PAB is prone to precipitating out of solution, especially when the concentration exceeds its solubility limit in the media.

Q2: What is the best solvent for preparing a PAB stock solution?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of PAB.[2][3][4] Ethanol is another option, though PAB is generally less soluble in it compared to DMSO.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[4]

Q3: Why did my PAB precipitate when I added it to the cell culture media?

A: Precipitation upon addition to aqueous media is typically caused by one or more of the following factors:

  • "Salting Out": The high concentration of salts and other charged molecules in cell culture media can decrease the solubility of hydrophobic compounds like PAB, causing them to aggregate and precipitate.

  • High Final Concentration: The desired final concentration of PAB in your media may exceed its solubility limit.

  • Low Solvent Concentration: The final concentration of the organic solvent (like DMSO) used to dissolve PAB is too low in the media to keep it in solution. A general rule of thumb is to keep the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.

  • Temperature Shock: Adding a cold stock solution to warmer media or a rapid temperature change can decrease solubility and induce precipitation.

  • pH of the Media: The pH of the aqueous solution can affect the solubility of compounds, especially acids or bases.[5]

Q4: What is the maximum recommended final concentration of PAB in media?

A: The maximum achievable concentration without precipitation depends heavily on the specific type of media and the final percentage of DMSO. While exact limits vary, most in vitro studies use PAB in the micromolar (µM) range (e.g., 0.3 µM to 10 µM), which is generally achievable.[3] Exceeding this range significantly increases the risk of precipitation. It is always recommended to perform a small-scale solubility test in your specific media before a large-scale experiment.

Q5: Can I use a stock solution that shows signs of precipitation?

A: No. If your stock solution has a precipitate, the actual concentration of PAB in the liquid phase is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. The stock solution should be a clear, homogenous solution. If precipitation is observed, try gently warming and vortexing the solution. If the precipitate does not redissolve, a new stock solution should be prepared.

Data Summary

Table 1: Solubility of Pseudolaric Acid B in Common Solvents

SolventReported SolubilityMolar Concentration (Approx.)Notes
DMSO 50 - 86 mg/mL[2][3][4]115 - 199 mMRecommended solvent for stock solutions. Sonication or gentle warming may be needed.[2][3]
Ethanol ~10 mg/mL[1]~23 mMLower solubility compared to DMSO.
Methanol ~1 mg/mL[1]~2.3 mMNot ideal for high-concentration stocks.
Water Very Poorly Soluble-Complexation with agents like cyclodextrins can dramatically increase aqueous solubility.[6]

Troubleshooting Guide

Problem: Precipitate forms immediately after diluting the PAB stock solution into the media.

This is the most common issue and is often related to the dilution technique or the concentrations used. Follow this workflow to diagnose and solve the problem.

G start Precipitate Forms Immediately q1 Is the final DMSO concentration <0.1%? start->q1 a1_yes Increase DMSO to 0.5% (if tolerated by cells). Re-test dilution. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No / Unsure end_resolved Issue Resolved a1_yes->end_resolved q2 Is the final PAB concentration >20µM? a1_no->q2 a2_yes Lower the final PAB concentration. Consider a dose-response experiment starting at a lower concentration. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No a2_yes->end_resolved q3 How was the stock added to the media? a2_no->q3 a3_direct Incorrect Method q3->a3_direct Added directly without mixing a3_correct Correct Method q3->a3_correct Dropwise with constant mixing a3_fix Pre-warm media to 37°C. Add stock solution dropwise while continuously vortexing/swirling the media. a3_direct->a3_fix a3_correct->end_resolved a3_fix->end_resolved

Diagram 1: Troubleshooting immediate PAB precipitation.

Problem: Precipitate appears over time during incubation (e.g., after 24 hours).

  • Q: Could the PAB be degrading or interacting with media components? A: Yes. Over time, interactions with media components (like proteins in serum) or changes in pH due to cell metabolism can reduce PAB stability and cause it to fall out of solution. Some media components, like glucose, have been shown to react with other small molecules under certain conditions.[7]

    • Solution 1: Reduce the concentration of serum in your media if possible, as serum proteins can bind to small molecules and affect their solubility.

    • Solution 2: Consider refreshing the media with newly prepared PAB solution every 24-48 hours for long-term experiments to ensure a consistent, soluble concentration.

    • Solution 3: Ensure the stock solution is stored correctly (at -20°C or -80°C) and minimize freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration PAB Stock Solution (e.g., 20 mM)

  • Weighing: Accurately weigh out the desired mass of PAB powder (Molecular Weight: 432.46 g/mol ) in a sterile microcentrifuge tube.

    • Example: For 1 mL of a 20 mM stock, weigh 8.65 mg of PAB.

  • Solubilization: Add the appropriate volume of high-quality, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the PAB does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a 37°C water bath until the solution is completely clear.[2][3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[3]

Protocol 2: Preparation of a PAB Working Solution in Cell Culture Media

This protocol outlines the critical steps for diluting the DMSO stock solution into your aqueous cell culture medium to prevent precipitation.

G cluster_0 Preparation Steps step1 1. Pre-warm cell culture media to 37°C step2 2. Create an intermediate dilution if necessary step1->step2 step3 3. Add PAB stock dropwise to media while vortexing step2->step3 step4 4. Continue vortexing for 30-60 seconds step3->step4 step5 5. Visually inspect for any signs of precipitation step4->step5 step6 6. Sterile filter (0.22µm) if needed and apply to cells step5->step6 caption Key is rapid dispersion of the hydrophobic compound in the aqueous environment.

Diagram 2: Workflow for preparing PAB working solutions.

Detailed Steps for Dilution:

  • Pre-warm Media: Always use media that has been pre-warmed to 37°C. Room temperature or cold media will decrease PAB solubility.

  • Calculate Dilution: Determine the volume of PAB stock needed. For large dilutions (e.g., 1:1000 or greater), a serial or intermediate dilution step in pure media or PBS can be beneficial.

  • Critical Step - Addition and Mixing: Place the tube of pre-warmed media on a vortex mixer at a medium speed. As the media is swirling, add the calculated volume of PAB stock solution drop-by-drop directly into the vortex. This ensures the concentrated stock is dispersed and diluted rapidly, preventing the formation of localized high concentrations that can precipitate.

  • Final Mix: Continue vortexing for an additional 30-60 seconds after adding the stock to ensure the solution is homogenous.

  • Inspect: Hold the tube up to a light source and look carefully for any signs of cloudiness or precipitate. A clear solution indicates success.

  • Application: Use the freshly prepared PAB-containing media immediately for your experiment.

References

Interpreting unexpected results in Pseudolaric Acid B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Pseudolaric Acid B (PAB). PAB is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi with known antifungal, anti-angiogenic, and potent anticancer properties.[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][5][6] However, experimental outcomes can vary depending on the cell type, PAB concentration, and treatment duration. This guide will help you interpret unexpected results and suggest further experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pseudolaric Acid B?

Pseudolaric Acid B is a microtubule-destabilizing agent.[1][6] It directly interacts with tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[1][6] This leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis in many cancer cell lines.[1][2]

Q2: In which solvent should I dissolve Pseudolaric Acid B?

Pseudolaric Acid B is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and chloroform.[7][8][9] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium to the final working concentration.[8][10] It is important to keep the final DMSO concentration in the culture medium low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[10]

Q3: What is the typical IC50 value for Pseudolaric Acid B?

The half-maximal inhibitory concentration (IC50) of PAB varies significantly depending on the cancer cell line. Generally, it exhibits potent cytotoxicity in the low micromolar to nanomolar range. For example, the IC50 has been reported to be approximately 1.12 µM in SK-28 melanoma cells, around 10 µM in U87 glioblastoma cells, and between 0.17 to 5.20 µmol/L across a panel of different cancer cell lines.[2][11][12] In hormone-refractory prostate cancer DU145 cells, the IC50 was determined to be 0.89 ± 0.18 µM at 48 hours.[13]

Troubleshooting Guide

Issue 1: I am observing G2/M cell cycle arrest, but little to no apoptosis.

Possible Explanations and Solutions:

  • Alternative Cell Fates: PAB can induce other cellular outcomes besides apoptosis, such as autophagy or senescence, particularly in certain cell lines like murine fibrosarcoma L929 cells.[14][15] After prolonged mitotic arrest, cells may slip from mitosis and enter a senescent state or undergo autophagy.[14][15][16]

    • Troubleshooting Steps:

      • Assess for Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) assay. Senescent cells will stain blue.[14][15]

      • Detect Autophagy:

        • Use monodansylcadaverine (MDC) staining to visualize autophagic vacuoles.[14][15]

        • Perform a western blot to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.

  • Insufficient Drug Concentration or Treatment Time: The concentration of PAB or the duration of treatment may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade.

    • Troubleshooting Steps:

      • Dose-Response Experiment: Perform a dose-response study with a wider range of PAB concentrations.

      • Time-Course Experiment: Extend the treatment duration (e.g., 24, 48, 72 hours) and assess apoptosis at each time point.

  • Caspase-Independent Apoptosis: The apoptotic pathway induced by PAB in your cell line might be partially caspase-independent.[11] Standard apoptosis assays that rely on caspase activation might not fully capture the extent of cell death.

    • Troubleshooting Steps:

      • Assess Nuclear Morphology: Use Hoechst 33258 staining to look for nuclear condensation and fragmentation, which are characteristic of apoptosis regardless of the pathway.[11]

      • Analyze for AIF: Perform a western blot to check for the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, a key mediator of caspase-independent apoptosis.[11]

Logical Workflow for Issue 1

start Unexpected Result: G2/M Arrest, No Apoptosis exp1 Possible Cause: Alternative Cell Fate start->exp1 exp2 Possible Cause: Suboptimal Experimental Conditions start->exp2 exp3 Possible Cause: Caspase-Independent Apoptosis start->exp3 sol1a Solution: Perform SA-β-gal Assay for Senescence exp1->sol1a sol1b Solution: Perform MDC Staining or Western Blot for LC3-II (Autophagy) exp1->sol1b sol2a Solution: Conduct Dose-Response Experiment exp2->sol2a sol2b Solution: Conduct Time-Course Experiment exp2->sol2b sol3a Solution: Use Hoechst Staining for Nuclear Morphology exp3->sol3a sol3b Solution: Western Blot for AIF Release exp3->sol3b

Caption: Troubleshooting workflow for G2/M arrest without apoptosis.

Issue 2: My cells appear to be resistant to Pseudolaric Acid B treatment.

Possible Explanations and Solutions:

  • Multidrug Resistance (MDR): While PAB has been shown to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, some cell lines may have other resistance mechanisms.[1][3][6]

    • Troubleshooting Steps:

      • Verify P-gp Expression: Check the expression level of P-gp (ABCB1) in your cell line by western blot or qPCR.

      • Use MDR Modulators: Co-treat the cells with PAB and known MDR inhibitors to see if sensitivity is restored.

  • Altered Signaling Pathways: Resistance could be due to alterations in signaling pathways that counteract the effects of PAB. For example, overexpression of anti-apoptotic proteins like Bcl-2 or mutations in the p53 pathway can confer resistance.[2]

    • Troubleshooting Steps:

      • Profile Key Proteins: Perform a western blot to analyze the expression levels of key proteins in the apoptotic and cell cycle pathways, such as p53, p21, Bcl-2, Bax, and caspases.[2][11]

      • Investigate Upstream Pathways: Examine the activation status of pathways known to be affected by PAB, such as PI3K/Akt/mTOR and AMPK/JNK.[17][18]

PAB-Induced Apoptotic Signaling Pathway

PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules Bcl2 Bcl-2 Downregulation PAB->Bcl2 G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Pathway Bcl2->Mito Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of PAB-induced apoptosis.

Data Presentation

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-28Melanoma1.12[12]
A372Melanoma1.93[12]
624 melMelanoma2.86[12]
U87Glioblastoma~10[11]
DU145Prostate Cancer0.89 ± 0.18[13]
HeLaCervical Cancer10 (for 48h)[3]
MDA-MB-231Breast Cancer8.3 (for 48h)[19]
VariousVarious0.17 - 5.20[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from several sources describing the use of MTT assays to determine cell viability after PAB treatment.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • PAB Treatment: Treat the cells with various concentrations of PAB (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 node1 Seed Cells in 96-well plate node2 Treat with PAB node1->node2 node3 Add MTT (4h incubation) node2->node3 node4 Add DMSO node3->node4 node5 Read Absorbance (570 nm) node4->node5

Caption: Workflow for a typical MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on methodologies described for analyzing PAB's effect on the cell cycle.[2][11]

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of PAB for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blotting

This is a general protocol for western blotting to analyze protein expression changes induced by PAB, compiled from standard procedures.[20][21][22]

  • Protein Extraction: After PAB treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Technical Support Center: Managing Pseudolaric Acid B Autofluorescence in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to control for the autofluorescence of Pseudolaric Acid B (PAB) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with Pseudolaric Acid B (PAB)?

A1: Autofluorescence is the natural tendency of certain molecules, like PAB, to emit light upon excitation, independent of any specific fluorescent labels used in an assay.[1] This intrinsic fluorescence can interfere with measurements by masking the specific signal from your intended fluorescent probe, leading to reduced sensitivity, a lower signal-to-noise ratio, and potentially inaccurate results.[1]

Q2: Does Pseudolaric Acid B exhibit autofluorescence?

Q3: How can I determine if PAB autofluorescence is interfering with my assay?

A3: The most effective way to determine the impact of PAB autofluorescence is to run a "compound-only" control. This control should contain PAB at the desired concentration in the assay buffer or media, but without the specific fluorescent probe or cells. Measuring the fluorescence of this control will reveal the baseline fluorescence of PAB under your experimental conditions.[1]

Q4: What are the general strategies to control for compound autofluorescence?

A4: There are three primary strategies to mitigate autofluorescence:

  • Spectral Separation: Choose a fluorescent probe with excitation and emission spectra that are distinct from those of PAB. This often involves using red-shifted or far-red dyes, as autofluorescence is more common in the blue-green region of the spectrum.

  • Signal-to-Background Enhancement: Increase the specific signal of your fluorescent probe to a level that overwhelms the background fluorescence from PAB.

  • Computational Correction: Use software to subtract the background fluorescence signal from your experimental measurements.

Troubleshooting Guide

This guide addresses common issues related to PAB autofluorescence in assays.

Issue Potential Cause Recommended Solution
High background fluorescence in all wells containing PAB. PAB is autofluorescent at the excitation/emission wavelengths of your fluorescent probe.1. Characterize PAB's autofluorescence spectrum. (See Experimental Protocol 1) 2. Switch to a spectrally distinct fluorophore. Select a probe with excitation and emission maxima that do not overlap with PAB's autofluorescence. Red-shifted dyes are often a good choice. 3. Implement computational background subtraction. Use the "compound-only" control to subtract the background fluorescence.
Inconsistent or variable background fluorescence. PAB solubility issues or interaction with media components.1. Ensure complete solubilization of PAB. Confirm the solubility of PAB in your assay buffer. 2. Use phenol (B47542) red-free media. Phenol red is a known source of fluorescence. 3. Reduce serum concentration. Fetal Bovine Serum (FBS) can contribute to background fluorescence.[6]
Low signal-to-noise ratio. The specific signal from your probe is weak compared to the PAB autofluorescence.1. Increase the concentration of your fluorescent probe. Titrate the probe to find the optimal concentration that maximizes the signal-to-background ratio. 2. Use a brighter fluorophore. Select a probe with a higher quantum yield and extinction coefficient. 3. Consider signal amplification techniques if available for your assay.

Experimental Protocols

Protocol 1: Characterization of Pseudolaric Acid B Autofluorescence Spectrum

Objective: To determine the excitation and emission spectra of Pseudolaric Acid B to identify spectral windows for fluorescence assays.

Materials:

  • Pseudolaric Acid B (PAB)

  • Assay buffer or cell culture medium (phenol red-free recommended)

  • Fluorescence microplate reader or spectrofluorometer

  • Black-walled, clear-bottom microplates

Methodology:

  • Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

  • Create a dilution series of PAB in your assay buffer, including a vehicle-only control. A typical concentration range to test would be from the highest concentration used in your assay down to a 1:10 or 1:100 dilution.

  • Pipette the PAB dilutions and the vehicle control into the wells of a black-walled microplate.

  • Emission Scan:

    • Set the spectrofluorometer to a fixed excitation wavelength (e.g., 488 nm).

    • Scan a range of emission wavelengths (e.g., 500 nm to 700 nm).

    • Repeat this for several excitation wavelengths across the visible spectrum (e.g., 405 nm, 561 nm, 640 nm).

  • Excitation Scan:

    • Set the spectrofluorometer to a fixed emission wavelength where a peak was observed in the emission scan.

    • Scan a range of excitation wavelengths (e.g., 350 nm to 600 nm).

  • Data Analysis: Plot the fluorescence intensity against the wavelength for both the emission and excitation scans. This will reveal the optimal excitation and emission wavelengths for PAB autofluorescence.

Protocol 2: Computational Background Subtraction

Objective: To correct for PAB autofluorescence by subtracting the background signal.

Methodology:

  • Design your experiment to include the following controls:

    • Blank: Wells containing only assay buffer/media.

    • Compound-only control: Wells containing PAB at the desired concentration in assay buffer/media.

    • Unstained cells control (for cell-based assays): Wells with cells and vehicle, but no fluorescent probe.

    • Experimental wells: Wells with cells, PAB, and the fluorescent probe.

  • Acquire fluorescence readings from all wells using the same instrument settings.

  • Calculate the average fluorescence intensity from the "compound-only" control wells.

  • Subtract the average "compound-only" background from the fluorescence intensity of the corresponding experimental wells.

Data Presentation

Table 1: Example Data for PAB Autofluorescence Characterization

Excitation Wavelength (nm)Emission Wavelength (nm)PAB Fluorescence Intensity (a.u.)Vehicle Control Intensity (a.u.)
4054501500150
405525800120
4885255500200
4886001200180
561600300100
56167015090

This is hypothetical data for illustrative purposes.

Table 2: Comparison of Strategies to Mitigate Autofluorescence

StrategyPrincipleProsCons
Spectral Separation Avoids excitation of PAB and/or detection of its emission.Most robust method when possible.Requires knowledge of PAB's spectral properties; may require purchasing new reagents and filters.
Signal Enhancement Increases the specific signal to overcome the background.Can be effective if the specific signal can be significantly amplified.May not be sufficient for highly fluorescent compounds; may increase costs.
Computational Subtraction Mathematically removes the background signal.Can be applied post-acquisition; does not require changes to assay reagents.Assumes uniform background fluorescence; may not be accurate for heterogeneous samples.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_controls Control Wells cluster_exp Experimental Wells cluster_measurement Measurement & Analysis prep_pab Prepare PAB dilutions compound_only Compound Only (PAB) prep_pab->compound_only experimental Cells + PAB + Probe prep_pab->experimental prep_cells Plate cells unstained_cells Unstained Cells prep_cells->unstained_cells prep_cells->experimental prep_reagents Prepare fluorescent reagents prep_reagents->experimental blank Blank (media only) measure Read Fluorescence blank->measure compound_only->measure unstained_cells->measure experimental->measure subtract Subtract Background measure->subtract analyze Analyze Data subtract->analyze

Caption: Experimental workflow for controlling PAB autofluorescence.

troubleshooting_flowchart start High Background Signal with PAB? characterize Characterize PAB Spectrum (Protocol 1) start->characterize overlap Spectral Overlap? characterize->overlap spectral_shift Use Red-Shifted Dye overlap->spectral_shift Yes background_sub Computational Subtraction (Protocol 2) overlap->background_sub No end Assay Optimized spectral_shift->end optimize_signal Enhance Signal-to-Background background_sub->optimize_signal optimize_signal->end

Caption: Troubleshooting flowchart for PAB autofluorescence.

References

Best practices for storing Pseudolaric Acid B stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Pseudolaric Acid B (PAB) stock solutions. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users might encounter when working with Pseudolaric Acid B stock solutions.

Q1: My Pseudolaric Acid B stock solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation in your PAB stock solution can be due to several factors:

  • Solvent Saturation: The concentration of PAB may have exceeded its solubility limit in the chosen solvent. It is recommended to prepare stock solutions at a concentration that ensures complete dissolution. For instance, while DMSO can dissolve PAB at up to 86 mg/mL, it's advisable to work with concentrations like 50 mg/mL to ensure stability.[1] Sonication can aid in dissolving the compound.[2]

  • Improper Storage Temperature: Storing the solution at a temperature colder than recommended can cause the solute to precipitate. For example, if a stock solution prepared in DMSO is stored at -20°C instead of the recommended -80°C for long-term storage, precipitation might occur.[1][2]

  • Solvent Evaporation: If the vial is not sealed tightly, solvent evaporation can increase the concentration of PAB, leading to precipitation.

  • Moisture Absorption by Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of PAB. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1]

Troubleshooting Steps:

  • Gently warm the solution to 37°C to see if the precipitate redissolves.

  • If warming doesn't work, try adding a small amount of fresh solvent to dilute the solution.

  • For future preparations, consider using a slightly lower stock concentration or a different solvent system if compatible with your experimental design.

  • Always use high-quality, anhydrous solvents and store them appropriately.

Q2: I am observing lower than expected bioactivity of Pseudolaric Acid B in my experiments. What could be the cause?

A2: A decrease in the bioactivity of PAB can stem from several issues:

  • Degradation of the Compound: PAB, like many natural products, can be susceptible to degradation over time, especially if not stored correctly. Repeated freeze-thaw cycles can accelerate degradation. It is best to aliquot the stock solution into single-use vials to avoid this.[1]

  • Incorrect Storage: Storing PAB solutions at -20°C for extended periods (over one month) can lead to degradation. For long-term storage (up to a year), -80°C is recommended.[1][2] The powdered form of PAB is more stable and can be stored at -20°C for up to three years.[1][2]

  • Incompatibility with Experimental Medium: The solvent used for the stock solution might interfere with your assay. For example, high concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your working solution is compatible with your experimental system.

  • Adsorption to Plastics: PAB might adsorb to the surface of certain plastic storage tubes or experimental plates, reducing its effective concentration. Using low-adhesion microplates and tubes can mitigate this issue.

Troubleshooting Steps:

  • Prepare a fresh stock solution from powdered PAB.

  • Confirm the final concentration of your working solution.

  • Run a positive control to ensure your assay is performing as expected.

  • Review your storage and handling procedures to ensure they align with the best practices outlined in this guide.

Q3: Can I prepare a stock solution of Pseudolaric Acid B in an aqueous buffer?

A3: Pseudolaric Acid B is practically insoluble in water.[1] Therefore, preparing a stock solution directly in an aqueous buffer is not recommended as it will not dissolve properly. To prepare an aqueous working solution, you should first dissolve PAB in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. When diluting, ensure vigorous mixing to prevent precipitation. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are often necessary to achieve a stable solution.[2][3]

Data Presentation

Table 1: Solubility and Recommended Storage of Pseudolaric Acid B

ParameterDetailsReference(s)
Solubility in Organic Solvents
DMSO50 mg/mL (115.62 mM)[2][3], 86 mg/mL (198.86 mM)[1][1][2][3]
EthanolApproximately 10 mg/mL[4], 86 mg/mL[1][1][4]
Methanol1 mg/mL[4][4]
ChloroformApproximately 10 mg/mL[4][4]
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.62 mM)[2][2]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.81 mM)[3][3]
10% DMSO + 90% corn oil≥ 2.08 mg/mL (4.81 mM)[3][3]
Recommended Storage Conditions
Powder3 years at -20°C[1][2][1][2]
In Solvent1 year at -80°C[1][2][1][2]
1 month at -20°C[1][3][1][3]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Pseudolaric Acid B Stock Solution in DMSO

  • Materials:

    • Pseudolaric Acid B (powder form, MW: 432.46 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the PAB powder to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of PAB powder. For example, to prepare 1 mL of a 50 mM stock solution, you will need 21.62 mg of PAB (50 mmol/L * 1 mL * 432.46 g/mol / 1000).

    • Add the appropriate volume of anhydrous DMSO to the PAB powder.

    • Vortex the solution until the PAB is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.[2]

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and prevent solvent evaporation.

    • Store the aliquots at -80°C for long-term storage (up to one year).[1][2]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • PAB stock solution (e.g., 50 mM in DMSO)

    • Appropriate cell culture medium

  • Procedure:

    • Thaw an aliquot of the PAB stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration. For example, to prepare a 50 µM working solution, you would dilute the 50 mM stock solution 1:1000 in the culture medium.

    • Ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells (typically ≤ 0.5%).

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

    • It is recommended to use the working solution immediately after preparation.[2]

Mandatory Visualization

Signaling Pathway Diagram

Pseudolaric Acid B has been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Dynamics PAB->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2 Bcl-2 (anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Bax Bax (pro-apoptotic) Upregulation G2M_Arrest->Bax Mitochondria Mitochondrial Membrane Potential Collapse Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced apoptosis pathway via microtubule disruption.

References

Technical Support Center: Optimizing Pseudolaric Acid B Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Pseudolaric Acid B (PAB) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering Pseudolaric Acid B in vivo?

Pseudolaric Acid B (PAB) is a potent bioactive diterpenoid with significant anti-tumor, anti-inflammatory, and anti-fungal properties.[1][2] However, its therapeutic potential is often hindered by its poor water solubility, which presents a considerable challenge for formulation and in vivo delivery, potentially leading to low bioavailability.[3][4]

Q2: How can I dissolve PAB for my experiments?

PAB is poorly soluble in water but soluble in organic solvents. For stock solutions, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and chloroform (B151607) are effective.[5][6][7]

Q3: My PAB solution is precipitating upon dilution in aqueous media for in vivo administration. How can I prevent this?

Precipitation is a common issue when diluting a PAB stock solution (typically in DMSO) into an aqueous buffer or saline for injection. To mitigate this, consider the following:

  • Use a co-solvent system: A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Employ solubilizing agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase the aqueous solubility of PAB. Studies have shown that HP-β-CD can increase PAB's solubility by up to 600-fold.[4]

  • Utilize nanoformulations: Encapsulating PAB in delivery systems like liposomes, nanoparticles, or micelles can improve its stability and solubility in aqueous solutions.

Q4: What are the recommended storage conditions for PAB and its formulations?

  • Solid PAB: Store as a crystalline solid at -20°C for long-term stability (≥4 years).[5]

  • PAB in Solvent: Store stock solutions in solvents like DMSO at -80°C for up to one year.[7] Always protect from direct sunlight.[7]

  • Formulations: The stability of formulated PAB depends on the delivery system. For example, microemulsion-based gels have shown good physicochemical stability during 3-month storage tests.[3] It is recommended to prepare aqueous dilutions for injection fresh before each use.

Q5: What are the known molecular targets and signaling pathways of PAB?

PAB exerts its biological effects by modulating multiple signaling pathways. It is known to:

  • Induce G2/M phase cell cycle arrest and apoptosis by targeting microtubules and downregulating proteins like CDK1.[8][9][10]

  • Inhibit the NF-κB signaling pathway , which is crucial for its anti-inflammatory effects.[2][11][12]

  • Modulate the p38 MAPK pathway , which is involved in both its immune-regulating and anti-cancer activities.[12][13]

  • Trigger apoptosis through pathways involving Bcl-2/Bax, caspases, and the AMPK/JNK/DRP1 mitochondrial fission pathway.[1][12][14]

Troubleshooting Guides

Problem Encountered Potential Cause Recommended Solution & Troubleshooting Steps
Low or Inconsistent Bioavailability Poor aqueous solubility of PAB leading to precipitation in vivo.1. Optimize Formulation: Switch to a nano-delivery system such as liposomes, polymeric micelles, or solid lipid nanoparticles (SLNs) to improve solubility and stability.[15][16] 2. Use Solubilizers: Incorporate HP-β-CD into the formulation to enhance solubility.[4] 3. Verify Administration: Ensure the injection solution is homogenous and free of precipitates before administration. Use sonication if necessary to aid dissolution in the final vehicle.[7]
Signs of Animal Toxicity (e.g., weight loss, lethargy, irritation at injection site) High concentration of organic solvents (e.g., DMSO).Off-target effects of PAB.1. Reduce Solvent Concentration: Minimize the percentage of DMSO or other organic solvents in the final injection volume. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] 2. Adjust Dosage: Perform a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model. 3. Change Administration Route: If using intraperitoneal (i.p.) injection, consider if oral gavage or intravenous (i.v.) administration with a suitable formulation is feasible and less toxic.
Variable Anti-Tumor Efficacy in Xenograft Models Inconsistent drug formulation and particle size.Rapid clearance or metabolism of PAB.Drug resistance.1. Standardize Formulation Protocol: Follow a strict, validated protocol for preparing the PAB delivery system. Characterize each batch for particle size, encapsulation efficiency, and drug load. 2. Sustained Release Formulation: Utilize polymeric micelles or lipid nanoparticles designed for sustained drug release to maintain therapeutic concentrations over a longer period.[17] 3. Investigate Resistance Mechanisms: PAB has been shown to circumvent P-glycoprotein-mediated multidrug resistance, but other resistance mechanisms may exist.[8][12]
Difficulty Reproducing Published Results Differences in animal strain, age, or sex.Variations in the PAB formulation or source.Subtle differences in experimental procedures.1. Control Variables: Ensure your animal model specifications match the cited literature.[18][19] 2. Characterize PAB: Verify the purity (e.g., ≥98%) of the PAB compound used.[5] 3. Detailed Protocol Review: Meticulously compare your experimental protocol with the published methodology, paying close attention to formulation details, administration timing, and endpoint analysis.

Quantitative Data Summary

Table 1: Solubility of Pseudolaric Acid B (PAB)

SolventSolubilityReference
WaterPoorly soluble[3]
Dimethyl sulfoxide (DMSO)~10 mg/mL, 50 mg/mL (with sonication)[5][7]
Ethanol~10 mg/mL[5]
Chloroform~10 mg/mL[5]
Methanol1 mg/mL[6]
30% HP-β-CD Solution15.78 mg/mL[4]

Table 2: Examples of In Vivo PAB Administration and Efficacy

Animal ModelCondition / Cell LineDose & RouteObserved EfficacyReference
MiceDelayed-Type Hypersensitivity (DTH)5, 10, 20 mg/kg (Topical)Dose-dependent reduction in ear swelling and inflammation.[13]
MiceLewis Lung Cancer30, 60 mg/kg/day (i.p.)39.1% and 47.0% tumor growth inhibition, respectively.[1]
MiceHepatocarcinoma 22 (H22)30, 60 mg/kg/day (i.p.)14.4% and 40.1% tumor growth inhibition, respectively.[1]
Nude MiceEsophageal Squamous Cell Carcinoma (ESCC)N/AInhibited tumor proliferation, resulting in smaller tumor size and weight.[20]
MiceEchinococcus multilocularis infectionN/AUpregulated IFN-γ levels, increased Th1/Th17 cell proportions.[21]

Experimental Protocols

Protocol 1: Preparation of PAB-Loaded Liposomes via Thin-Film Hydration

This method is widely used for encapsulating hydrophobic drugs like PAB into lipid bilayers.

  • Lipid Film Preparation:

    • Dissolve PAB and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[22][23]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the lipid transition temperature (Tc).[23]

    • Further dry the film under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.[23]

  • Hydration:

    • Hydrate the dried lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tc of the lipids.

    • Agitate the flask (e.g., by gentle shaking or vortexing) to detach the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[24]

  • Sizing and Homogenization:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, sonicate the MLV suspension using a probe or bath sonicator.[24]

    • Alternatively, for better size control, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[22]

  • Purification:

    • Remove any unencapsulated PAB by dialysis or size exclusion chromatography.

Protocol 2: Preparation of PAB-Loaded Polymeric Micelles via Film Hydration

Polymeric micelles are self-assembling nanostructures ideal for solubilizing hydrophobic drugs.

  • Film Formation:

    • Dissolve the amphiphilic block copolymer (e.g., Pluronic P123, PEG-PLA) and PAB in a suitable organic solvent like methanol or chloroform in a round-bottom flask.[25][26]

    • Evaporate the solvent under vacuum using a rotary evaporator to form a homogenous drug-polymer film.[25]

    • Dry the film under vacuum overnight to ensure complete removal of the solvent.[26]

  • Hydration and Micelle Formation:

    • Add a pre-heated aqueous solution (e.g., water or PBS) to the flask.[25]

    • Hydrate the film by stirring or vortexing at a temperature above the critical micelle temperature (CMT) of the polymer for a specified time (e.g., 3 minutes) until the film is fully dispersed and a clear micellar solution is obtained.[25]

  • Purification:

    • Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter to remove any non-incorporated drug aggregates or impurities.[25]

Visualizations

troubleshooting_workflow start Start: Poor In Vivo Efficacy of PAB check_formulation Is PAB precipitating in the injection vehicle? start->check_formulation check_solubility Improve Solubility: - Use co-solvents (PEG300, Tween 80) - Add cyclodextrins (HP-β-CD) - Use nanoformulations check_formulation->check_solubility Yes check_toxicity Are there signs of animal toxicity? check_formulation->check_toxicity No check_solubility->check_toxicity reduce_toxicity Reduce Toxicity: - Lower DMSO concentration - Perform MTD study - Consider targeted delivery check_toxicity->reduce_toxicity Yes check_pk Suspect Poor Pharmacokinetics (Rapid Clearance) check_toxicity->check_pk No reduce_toxicity->check_pk improve_pk Improve PK: - Use sustained-release formulation (e.g., polymeric micelles) - Switch to IV route with liposomes check_pk->improve_pk review_protocol Review Protocol: - Check animal model details - Verify PAB purity - Standardize administration improve_pk->review_protocol

Caption: Troubleshooting workflow for poor PAB efficacy in animal models.

PAB_signaling_pathways cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anti-Cancer Effects PAB Pseudolaric Acid B (PAB) NFKB Inhibition of NF-κB Pathway PAB->NFKB p38 Modulation of p38 MAPK Pathway PAB->p38 PPAR Activation of PPARγ PAB->PPAR Microtubules Microtubule Destabilization PAB->Microtubules Mitochondria Mitochondrial Fission (AMPK/JNK/DRP1) PAB->Mitochondria CellCycle G2/M Phase Arrest (CDK1 Inhibition) Microtubules->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Bcl2 ↓ Bcl-2 / ↑ Bax Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases Mitochondria->Apoptosis

Caption: Key signaling pathways modulated by Pseudolaric Acid B (PAB).

experimental_workflow start Start: PAB Delivery System Development formulation 1. Formulation Preparation (e.g., Liposomes, Micelles) start->formulation characterization 2. Physicochemical Characterization - Particle Size (DLS) - Encapsulation Efficiency (%EE) - Drug Loading (%DL) formulation->characterization stability 3. Stability Studies (Storage, In-vitro release) characterization->stability invitro 4. In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) stability->invitro invivo 5. In Vivo Animal Model Studies - Pharmacokinetics (PK) - Efficacy (e.g., Tumor Growth) - Toxicity Assessment invitro->invivo end End: Optimized Delivery System invivo->end

Caption: General workflow for developing and testing a PAB delivery system.

References

Validation & Comparative

Pseudolaric Acid B vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of Pseudolaric Acid B (PAB) and paclitaxel (B517696), two potent anti-cancer agents that target the microtubule cytoskeleton. While both compounds disrupt microtubule function, leading to cell cycle arrest and apoptosis, their fundamental mechanisms are diametrically opposed. This document is intended for researchers, scientists, and drug development professionals interested in microtubule-targeting agents.

Core-Mechanism: Microtubule Destabilization vs. Stabilization

The primary distinction between Pseudolaric Acid B and paclitaxel lies in their effect on microtubule dynamics. PAB is a microtubule-destabilizing agent , actively promoting the disassembly of microtubules.[1][2] In contrast, paclitaxel is a well-characterized microtubule-stabilizing agent , preventing their depolymerization.[3][4][5][6][7][8][9] This fundamental difference in their interaction with tubulin, the building block of microtubules, dictates their downstream cellular effects.

PAB inhibits the polymerization of purified tubulin, leading to the disruption of the cellular microtubule network and the inhibition of mitotic spindle formation.[1][2] Conversely, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and protecting them from disassembly.[3][5] This results in the formation of abnormal, non-functional microtubule bundles and mitotic arrest.[3][5]

Comparative Efficacy in vitro

The opposing mechanisms of PAB and paclitaxel translate to distinct potencies in in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Effect on Tubulin Polymerization
CompoundMechanismIC50 (Tubulin Assembly)Cell Line/SystemReference
Pseudolaric Acid BInhibition1.1 µMPurified bovine brain tubulin[10]
PaclitaxelPromotionNot Applicable (Promoter)Purified tubulin[11][12]

Note: As a microtubule stabilizer, an IC50 for polymerization inhibition is not a relevant metric for paclitaxel. Its efficacy is often measured by the concentration required to induce polymerization.

Table 2: Induction of G2/M Cell Cycle Arrest
CompoundConcentration% of Cells in G2/MCell LineReference
Pseudolaric Acid B1.25 µM66.0%Canine mammary tumor U27 cells[13]
Paclitaxel20 nM29% (from 13% control)MTMEC cells[4]
Table 3: Induction of Apoptosis/Inhibition of Cell Viability
CompoundIC50AssayCell LineIncubation TimeReference
Pseudolaric Acid B3.4 µMApoptosisMCF-736 h[14]
Pseudolaric Acid B1.35 µMApoptosisMCF-748 h[14]
Pseudolaric Acid B~10 µMCell ViabilityU87 Glioblastoma24 h[15]
Paclitaxel10.99 nMCell ViabilityHeLa72 h[16]

Signaling Pathways and Apoptosis Induction

Both Pseudolaric Acid B and paclitaxel trigger apoptosis, a form of programmed cell death, following the disruption of microtubule dynamics and cell cycle arrest. However, the specific signaling cascades activated by each compound show some distinctions.

Pseudolaric Acid B has been shown to induce apoptosis through multiple pathways:

  • ATM Signaling Pathway: PAB can activate the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, leading to G2/M arrest.[17]

  • p53 Upregulation: It can increase the expression of the tumor suppressor p53.[14]

  • Mitochondrial Pathway: PAB can also trigger the mitochondrial apoptosis pathway.[18]

Paclitaxel is known to induce apoptosis via:

  • PI3K/Akt Pathway: Paclitaxel can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival.

  • Bcl-2 Family Proteins: It can also modulate the function of Bcl-2 family proteins, which are key regulators of apoptosis.

Below are diagrams illustrating the key signaling pathways involved in the action of each drug.

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules ATM ATM Activation PAB->ATM p53 p53 Upregulation PAB->p53 Mitochondria Mitochondrial Pathway PAB->Mitochondria G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ATM->G2M_Arrest p53->Apoptosis Mitochondria->Apoptosis Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt PI3K/Akt Inhibition Paclitaxel->PI3K_Akt Bcl2 Bcl-2 Family Modulation Paclitaxel->Bcl2 Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_Akt->Apoptosis Bcl2->Apoptosis Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin (on ice) Mix Combine in 96-well plate Tubulin->Mix Buffer Reaction Buffer (G-PEM + GTP) Buffer->Mix Compound Test Compound (PAB/Paclitaxel) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure OD340 Incubate->Measure Analyze Plot OD340 vs. Time Measure->Analyze Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Culture Cell Culture & Treatment Harvest Harvest & Fixation Culture->Harvest RNase RNase Treatment Harvest->RNase PI_Stain Propidium Iodide Staining RNase->PI_Stain Flow Flow Cytometry PI_Stain->Flow Histogram Generate DNA Content Histogram Flow->Histogram

References

A Comparative Guide to the Tubulin Binding of Pseudolaric Acid B and Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding properties of Pseudolaric Acid B (PAB) and colchicine (B1669291), two potent inhibitors of microtubule polymerization. By examining their binding affinities, inhibitory concentrations, and binding sites, this document aims to provide a clear and data-driven resource for researchers in oncology and cell biology.

At a Glance: Quantitative Comparison

The following table summarizes the key quantitative parameters for Pseudolaric Acid B and colchicine in their interaction with tubulin. It is important to note that these values are compiled from different studies and experimental conditions may vary.

ParameterPseudolaric Acid B (PAB)ColchicineReference
Binding Affinity (Kd) Not explicitly found~1.4 µM[1]
Inhibition of Tubulin Polymerization (IC50) ~1.1 µM~2.68 µM - 10.6 µM[2][3]
Inhibition Constant (Ki) for Colchicine Binding ~12-15 µM (competitive)N/A[2]

Mechanism of Action: A Tale of Two Binders

Both Pseudolaric Acid B and colchicine exert their cytotoxic and anti-proliferative effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Their primary mechanism involves binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting its polymerization.

Colchicine , a well-characterized anti-mitotic agent, binds with high affinity to a specific site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[4] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.

Pseudolaric Acid B , a diterpenoid isolated from the root bark of Pseudolarix kaempferi, also functions as a microtubule-destabilizing agent.[1] It effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

A key point of discussion and ongoing research is the precise location of the PAB binding site on tubulin. Some studies suggest that PAB binds to a novel site , distinct from those of colchicine and vinblastine.[1] However, other research indicates that PAB acts as a competitive inhibitor of colchicine binding, albeit weakly.[2] This competitive inhibition implies that PAB binds to the colchicine binding site or a site that overlaps with it.[2] This apparent discrepancy may suggest that while PAB interacts with the colchicine domain, its specific binding mode or orientation within that pocket differs from that of colchicine itself.

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a compound on the polymerization of purified tubulin in real-time.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules.

Protocol Outline:

  • Preparation: Purified tubulin is reconstituted in a general tubulin buffer. The test compound (PAB or colchicine) is prepared in various concentrations. A fluorescent reporter is included in the reaction mixture.

  • Initiation: The polymerization reaction is initiated by the addition of GTP and incubation at 37°C.

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates microtubule polymerization.

  • Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to a control (vehicle-treated) reaction. The IC50 value, the concentration of the inhibitor that reduces the polymerization rate or extent by 50%, is then calculated.

Competitive Tubulin Binding Assay (Radiolabeled)

This assay is used to determine if a test compound binds to the same site on tubulin as a known radiolabeled ligand, such as [³H]colchicine.

Principle: The assay measures the ability of an unlabeled test compound (PAB) to compete with a fixed concentration of a radiolabeled ligand ([³H]colchicine) for binding to tubulin.

Protocol Outline:

  • Incubation: Purified tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the unlabeled competitor (PAB).

  • Separation: The tubulin-ligand complexes are separated from the unbound ligand. This is often achieved by filtration through a membrane that retains the larger tubulin complexes.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of [³H]colchicine bound to tubulin, is measured using a scintillation counter.

  • Analysis: A decrease in radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. The Ki (inhibition constant) can be calculated from the IC50 value of the competition curve.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the downstream cellular consequences of tubulin binding, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis Tubulin Purified Tubulin Mix Mix Components in 96-well plate Tubulin->Mix Compound Test Compound (PAB or Colchicine) Compound->Mix Buffer Polymerization Buffer + GTP + Fluorescent Reporter Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Figure 1. Experimental workflow for a fluorescence-based tubulin polymerization assay.

G PAB_Col PAB / Colchicine Tubulin Tubulin Binding PAB_Col->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Spindle Mitotic Spindle Dysfunction Disruption->Spindle Bcl2 Bcl-2 Phosphorylation (inactivation) Disruption->Bcl2 JNK JNK Activation Disruption->JNK G2M G2/M Phase Arrest Spindle->G2M Caspase Caspase Cascade Activation G2M->Caspase Bcl2->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to the Efficacy of Pseudolaric Acid B and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pseudolaric Acid B (PAB), a novel microtubule-targeting agent, with established inhibitors such as taxanes and vinca (B1221190) alkaloids. The information presented is supported by experimental data to assist researchers in evaluating its potential as an anti-cancer therapeutic.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for cancer therapy.[1][2] Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents (MSAs) like paclitaxel (B517696), and microtubule-destabilizing agents (MDAs) like vincristine (B1662923) and colchicine.[3][4] Pseudolaric Acid B is a diterpene acid isolated from the root bark of Pseudolarix kaempferi that functions as a potent microtubule-destabilizing agent.[5][6]

Comparative Mechanism of Action

Microtubule inhibitors disrupt the delicate balance of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[2]

  • Microtubule-Destabilizing Agents (MDAs): This class, which includes Pseudolaric Acid B, vinca alkaloids, and colchicine, acts by inhibiting the polymerization of tubulin dimers into microtubules.[1][3] This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent apoptosis.[7] PAB has been identified as a novel microtubule-destabilizing agent that inhibits tubulin polymerization directly.[5][8][9][10] Unlike colchicine, competitive binding assays suggest that PAB interacts with tubulin at a novel binding site.[9]

  • Microtubule-Stabilizing Agents (MSAs): In contrast, MSAs like paclitaxel (a taxane) bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization.[11][12][13][14] This results in the formation of abnormally stable, nonfunctional microtubules, which also leads to mitotic arrest and apoptosis.[3][11]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization destabilizers Destabilizers (PAB, Vincristine, Colchicine) destabilizers->tubulin Inhibit stabilizers Stabilizers (Paclitaxel) stabilizers->microtubule Inhibit

Figure 1. General mechanisms of microtubule inhibitors.
Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While values can vary between studies due to different cell lines and experimental conditions, the available data provides a basis for comparison.[3]

Table 1: In Vitro Cytotoxicity (IC50) of Pseudolaric Acid B and Other Microtubule Inhibitors

CompoundCancer Cell LineIC50 Value (µM)Source
Pseudolaric Acid B Various Tumor Cells0.17 - 5.20[6]
Panel of Cancer Cells (average)~1.0[9]
HCT-116 (Colon)1.11[15]
AGS (Gastric)Dose-dependent inhibition shown[16]
Paclitaxel MCF-7 (Breast)Concentrations as low as 0.003-0.006 µM effective[17]
HeLa (Cervical)Generally in the nanomolar range[3]
Vincristine HeLa (Cervical)Generally in the nanomolar range[3]

Table 2: In Vivo Efficacy of Pseudolaric Acid B

Tumor ModelDosageTreatment DurationTumor Growth Inhibition RateSource
Hepatocarcinoma 22 (H22) 30 mg/kg/day (i.p.)10 days14.4%[6]
60 mg/kg/day (i.p.)10 days40.1%[6]
Lewis Lung Cancer 30 mg/kg/day (i.p.)10 days39.1%[6]
60 mg/kg/day (i.p.)10 days47.0%[6]
Overcoming Multidrug Resistance (MDR)

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). P-gp actively removes cytotoxic drugs from cancer cells, reducing their efficacy. Taxanes are known substrates for P-gp.[17]

A key therapeutic advantage of Pseudolaric Acid B is its ability to circumvent P-gp-mediated MDR.[5][8][18] Studies have shown that PAB retains potent cytotoxicity in P-gp-overexpressing, multidrug-resistant cell lines.[5][9][10] This suggests PAB could be effective in treating tumors that have developed resistance to other microtubule inhibitors.

G cluster_mdr MDR Cancer Cell cluster_pab MDR Cancer Cell + PAB pgp P-glycoprotein (P-gp) apoptosis_mdr Apoptosis (Blocked) paclitaxel Paclitaxel pgp->paclitaxel Ejected pgp_pab P-glycoprotein (P-gp) apoptosis_pab Apoptosis (Induced) pgp_pab->apoptosis_pab Leads to paclitaxel->pgp Enters Cell pab Pseudolaric Acid B pab->pgp_pab Enters Cell (Not a P-gp Substrate)

Figure 2. PAB circumvents P-glycoprotein (P-gp) mediated resistance.
Apoptotic Signaling Pathways

PAB-induced G2/M arrest and apoptosis are mediated through several signaling pathways.

  • Intrinsic Pathway: PAB has been shown to up-regulate the tumor suppressor protein p53, down-regulate the anti-apoptotic protein Bcl-2, and activate caspase-3, a key executioner of apoptosis.[6][16] This results in the proteolytic cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[16]

  • AMPK/JNK Pathway: In hepatocellular carcinoma cells, PAB triggers apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which leads to mitochondrial fission and cell death.[19]

G cluster_pathways Intracellular Signaling pab Pseudolaric Acid B mt Microtubule Destabilization pab->mt ampk AMPK Activation pab->ampk g2m G2/M Arrest mt->g2m p53 p53 (Upregulated) g2m->p53 bcl2 Bcl-2 (Downregulated) g2m->bcl2 jnk JNK Activation ampk->jnk drp1 DRP1 Phosphorylation jnk->drp1 mito Mitochondrial Fission drp1->mito apoptosis Apoptosis mito->apoptosis caspase3 Caspase-3 Activation p53->caspase3 bcl2->caspase3 caspase3->apoptosis

Figure 3. PAB-induced apoptotic signaling pathways.

Appendix: Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of microtubule inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the inhibitor (e.g., PAB) for a specified period (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Protocol:

    • Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer) and keep it on ice.

    • Add various concentrations of the test compound (e.g., PAB) or controls (Paclitaxel for promotion, Colchicine for inhibition) to a 96-well plate.

    • Initiate polymerization by adding the tubulin solution to the wells and incubating the plate at 37°C.

    • Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.

    • An increase in absorbance indicates microtubule polymerization. Destabilizing agents like PAB will inhibit this increase in a dose-dependent manner.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with the inhibitor for a set time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

    • Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

In Vivo Murine Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., PAB, via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.

    • Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the study.

    • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

    • Calculate the tumor growth inhibition rate to determine efficacy.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Identify Test Compound (e.g., Pseudolaric Acid B) mtt Cell Viability Assay (MTT) start->mtt Test Cytotoxicity tubulin Tubulin Polymerization Assay start->tubulin Test Direct Target Interaction cellcycle Cell Cycle Analysis (Flow Cytometry) mtt->cellcycle Investigate Mechanism xenograft Murine Xenograft Model cellcycle->xenograft Confirm Efficacy in Organism result Efficacy & Mechanism Determined xenograft->result

Figure 4. General experimental workflow for evaluating an anti-cancer compound.

References

Unlocking Antifungal Synergy: A Comparative Guide to Pseudolaric Acid B with Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antifungal resistance, particularly in pathogenic yeasts like Candida albicans and Candida tropicalis, combination therapy has emerged as a promising strategy to enhance the efficacy of existing drugs. This guide provides a comprehensive comparison of the synergistic antifungal effects observed when Pseudolaric Acid B (PAB), a natural diterpene acid, is combined with fluconazole (B54011) (FLC), a widely used azole antifungal. This document is intended for researchers, scientists, and drug development professionals seeking to understand the quantitative synergy, experimental validation, and underlying mechanisms of this potent combination.

Quantitative Analysis of Synergistic Efficacy

The synergy between PAB and FLC has been rigorously quantified using the fractional inhibitory concentration index (FICI). A FICI value of ≤ 0.5 is a definitive indicator of a synergistic interaction. Experimental data consistently demonstrates that the combination of PAB and FLC is highly synergistic, especially against FLC-resistant strains of Candida.

In studies involving FLC-resistant C. albicans, synergism was observed in 100% of the 22 strains tested, with FICI values ranging from 0.02 to 0.13.[1][2][3][4] For FLC-susceptible strains, the synergistic effect was less frequent, noted in approximately 17% of isolates.[1][2][3] Similar potent synergy was found against FLC-resistant Candida tropicalis, where all 13 resistant isolates tested showed synergistic FICI values between 0.070 and 0.375.[5][6][7]

The data presented below summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) for both compounds when used in combination against resistant fungal isolates.

Fungal SpeciesResistance ProfilePAB MIC Alone (µg/mL)FLC MIC Alone (µg/mL)FICI RangeSynergy OutcomeReference
Candida albicansFluconazole-Resistant0.5 - 4>640.02 - 0.13Synergistic (100% of isolates)[1][2]
Candida albicansFluconazole-Susceptible0.5 - 41 - 80.25 - 0.5Synergistic (17% of isolates)[1][2]
Candida tropicalisFluconazole-Resistant8 - 168 - 2560.070 - 0.375Synergistic (100% of isolates)[5][6][7]
Candida tropicalisFluconazole-Susceptible8 - 161 - 4>0.5Indifferent (most isolates)[5][6][7]

Proposed Mechanism of Synergistic Action

The profound synergistic effect of the PAB and FLC combination stems from their distinct and complementary mechanisms of action, which attack the fungal cell on multiple fronts. Fluconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical step in the ergosterol (B1671047) biosynthesis pathway.[5][8] Ergosterol is a vital component of the fungal cell membrane. Fungal resistance to FLC often involves the overexpression of efflux pumps (such as Cdr1p and Mdr1p) that actively remove the drug from the cell, or mutations in the ERG11 gene.[1][2]

Pseudolaric Acid B, conversely, appears to exert its antifungal effect through a different mechanism. Evidence suggests PAB directly damages the fungal cell integrity, causing cell deformation, swelling, collapse, and perforation of the outer membrane.[5][6][7] This physical disruption likely enhances the intracellular accumulation and retention of fluconazole, overwhelming the efflux pump-based resistance mechanisms. Furthermore, some studies suggest PAB may also interfere with sterol biosynthesis and drug efflux, directly complementing FLC's action.[9]

Synergy_Mechanism cluster_FungalCell Candida Cell cluster_Membrane Cell Membrane ERG11 Lanosterol 14α-demethylase (Erg11p) Ergosterol Ergosterol (Membrane Integrity) ERG11->Ergosterol EffluxPump Efflux Pumps (e.g., Cdr1p, Mdr1p) FLC_out Fluconazole (FLC) EffluxPump->FLC_out Expels FLC (Resistance) Lanosterol Lanosterol Lanosterol->ERG11 biosynthesis FLC_in FLC FLC_out->FLC_in Enters Cell PAB Pseudolaric Acid B (PAB) PAB->EffluxPump INHIBITS cluster_Membrane cluster_Membrane PAB->cluster_Membrane DAMAGES Membrane FLC_in->ERG11 INHIBITS FLC_in->EffluxPump

Caption: Proposed synergistic mechanism of PAB and FLC against Candida.

Experimental Protocols

The synergistic interactions detailed in this guide were primarily determined using the checkerboard broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Checkerboard Synergy Assay

This method is the gold standard for evaluating in vitro drug interactions. It involves testing serial dilutions of two drugs (PAB and FLC) both individually and in all possible combinations to determine their effect on fungal growth.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Fungal isolates (e.g., C. albicans)

  • RPMI 1640 medium buffered with MOPS

  • Pseudolaric Acid B (PAB) stock solution

  • Fluconazole (FLC) stock solution

  • Spectrophotometer (for inoculum standardization and reading results)

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This stock is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the test wells.

  • Drug Dilution Series:

    • In a 96-well plate, 50 µL of RPMI 1640 medium is added to all wells.

    • 100 µL of the PAB working solution (at 4x the highest desired final concentration) is added to the first column, and a 2-fold serial dilution is performed horizontally across the plate by transferring 50 µL from one column to the next.

    • 100 µL of the FLC working solution (at 4x the highest desired final concentration) is added to the first row, and a 2-fold serial dilution is performed vertically down the plate by transferring 50 µL from one row to the next.

    • This setup creates a gradient of concentrations for both drugs, with wells containing single drugs and various combinations.

  • Inoculation: 100 µL of the standardized fungal inoculum is added to each well. A growth control well (inoculum only) and a sterility control well (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 490 nm.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination well that shows growth inhibition using the following formula:

    • FICI = FIC of PAB + FIC of FLC

    • Where FIC of PAB = (MIC of PAB in combination) / (MIC of PAB alone)

    • And FIC of FLC = (MIC of FLC in combination) / (MIC of FLC alone)

    • The FICI for the interaction is the lowest FICI value calculated from all inhibitory combinations.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well Plate) Inoculum 1. Prepare & Standardize Fungal Inoculum (0.5 McFarland) Inoculate 6. Inoculate Plate with Standardized Fungus Inoculum->Inoculate Drugs 2. Prepare Stock Solutions of PAB and FLC DilutePAB 4. Create Horizontal Serial Dilution of PAB Drugs->DilutePAB DiluteFLC 5. Create Vertical Serial Dilution of FLC Drugs->DiluteFLC Dispense 3. Dispense RPMI Medium Dispense->DilutePAB Dispense->DiluteFLC DilutePAB->Inoculate DiluteFLC->Inoculate Incubate 7. Incubate at 35°C for 24-48 hours Inoculate->Incubate Read 8. Read MICs (Visually or Spectrophotometrically) Incubate->Read Calculate 9. Calculate FICI Values FICI = FIC(A) + FIC(B) Read->Calculate Interpret 10. Interpret Results (Synergy, Indifference, Antagonism) Calculate->Interpret

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion and Future Directions

The combination of Pseudolaric Acid B and fluconazole demonstrates remarkable synergistic activity, particularly against fluconazole-resistant Candida species. The mechanism appears to involve PAB-induced membrane damage, which facilitates the action of fluconazole. This multi-target approach not only restores the efficacy of a frontline antifungal but also represents a potent strategy for combating drug-resistant fungal infections.

Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this combination in clinical settings. Investigating the precise molecular interactions between PAB and fungal membrane components, as well as its effects on the expression of efflux pump and ergosterol biosynthesis genes, will provide a more complete understanding of this powerful synergistic relationship.

References

Combination Therapy of Pseudolaric Acid B with Doxorubicin: A Comparative Guide to Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in the clinical efficacy of many chemotherapeutic agents, including the widely used anthracycline antibiotic, doxorubicin (B1662922) (DOX). A promising strategy to counteract MDR is the combination of conventional chemotherapy with agents that can resensitize cancer cells to these drugs. Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated potent anticancer properties and, crucially, the ability to circumvent MDR. This guide provides a comprehensive comparison of the therapeutic effects of PAB and doxorubicin as single agents versus their combination, with a focus on the synergistic reversal of doxorubicin resistance in preclinical models.

In Vivo Efficacy: Synergistic Tumor Suppression in Doxorubicin-Resistant Gastric Cancer

A pivotal study investigated the combination of PAB and doxorubicin (Adriamycin, ADR) in a nude mouse xenograft model using both doxorubicin-sensitive (SGC7901) and doxorubicin-resistant (SGC7901/ADR) human gastric adenocarcinoma cells. The results demonstrated a significant synergistic effect of the combination therapy, particularly in the resistant cell line.

Table 1: In Vivo Tumor Growth Inhibition in Gastric Cancer Xenografts

Treatment GroupTumor Inhibition Rate (%) - SGC7901 (DOX-Sensitive)Tumor Inhibition Rate (%) - SGC7901/ADR (DOX-Resistant)
PAB60.2%64.1%
Doxorubicin (ADR)55.4%21.9%
PAB + Doxorubicin (ADR)88.1%85.8%
Data extracted from Sun et al., 2014.[1]

Table 2: Final Tumor Weight in Gastric Cancer Xenografts

Treatment GroupMean Tumor Weight (g) ± SD - SGC7901Mean Tumor Weight (g) ± SD - SGC7901/ADR
Control1.18 ± 0.211.28 ± 0.25
PAB0.47 ± 0.110.46 ± 0.13
Doxorubicin (ADR)0.53 ± 0.151.00 ± 0.19
PAB + Doxorubicin (ADR)0.14 ± 0.050.18 ± 0.07
Data extracted from Sun et al., 2014.[1]

The in vivo data clearly indicates that while PAB alone has significant antitumor activity, its combination with doxorubicin leads to a much more potent suppression of tumor growth, especially in the doxorubicin-resistant model.[1] The combination therapy was also well-tolerated, with less impact on the body weight of the mice compared to doxorubicin alone.[1]

In Vitro Cytotoxicity and Apoptosis

While comprehensive in vitro data for the direct combination of PAB and doxorubicin is limited in the currently available literature, the individual cytotoxic profiles of both agents have been established across various cancer cell lines.

Table 3: IC50 Values of Pseudolaric Acid B and Doxorubicin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50
Pseudolaric Acid BU87Glioblastoma~10 µM
DoxorubicinU87Glioblastoma1.8 µM
Pseudolaric Acid BDU145Prostate Cancer0.89 ± 0.18 µM (48h)
DoxorubicinPC3Prostate Cancer2.640 µg/ml
DoxorubicinHCT116Colon Cancer24.30 µg/ml
DoxorubicinHep-G2Liver Cancer14.72 µg/ml
Data for PAB in U87 and Doxorubicin in U87 from Khan et al., 2012.[2] Data for PAB in DU145 from Zhao et al., 2012.[3] Data for Doxorubicin in PC3, HCT116, and Hep-G2 from Al-Sanea et al., 2023.

Further in vitro studies are warranted to determine the combination index (CI) and to quantify the synergistic effects on apoptosis induction through methods such as Annexin V-FITC/PI staining. Based on the in vivo results, it is anticipated that the combination of PAB and doxorubicin would demonstrate a synergistic reduction in cell viability and a significant increase in apoptosis in doxorubicin-resistant cell lines.

Mechanism of Action: Reversal of Multidrug Resistance

The synergistic effect of PAB and doxorubicin in resistant cancer cells is attributed to the downregulation of the Cox-2/PKC-α/P-gp signaling pathway.[1] P-glycoprotein (P-gp), encoded by the mdr1 gene, is an ATP-dependent drug efflux pump that actively removes chemotherapeutic agents like doxorubicin from cancer cells, thereby conferring resistance. PAB has been shown to inhibit the expression of P-gp, as well as upstream regulators Cyclooxygenase-2 (Cox-2) and Protein Kinase C-alpha (PKC-α), thus restoring the intracellular concentration and efficacy of doxorubicin.[1]

G Pgp P-glycoprotein (P-gp) Dox_in Doxorubicin (intracellular) Pgp->Dox_in Dox_out Doxorubicin (extracellular) Dox_out->Dox_in Dox_in->Dox_out PAB Pseudolaric Acid B Cox2 Cox-2 PAB->Cox2 PKCa PKC-α PAB->PKCa Inhibits Cox2->PKCa PKCa->Pgp Upregulates Expression

PAB reverses doxorubicin resistance via the Cox-2/PKC-α/P-gp pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the combination therapy of PAB and doxorubicin.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Molecular Analysis CellCulture Cell Culture (SGC7901 & SGC7901/ADR) MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V-FITC/PI) CellCulture->Apoptosis Xenograft Nude Mouse Xenograft Model MTT->Xenograft Proceed to in vivo if synergistic Treatment Treatment Groups: - Control - PAB - Doxorubicin - PAB + Doxorubicin Xenograft->Treatment TumorMeasurement Tumor Volume & Weight Measurement Treatment->TumorMeasurement TumorHarvest Tumor Tissue Harvesting TumorMeasurement->TumorHarvest WB Western Blot (Cox-2, PKC-α, P-gp) TumorHarvest->WB IHC Immunohistochemistry (Cox-2, PKC-α, P-gp) TumorHarvest->IHC

Experimental workflow for PAB and doxorubicin combination therapy.

Detailed Experimental Protocols

In Vivo Nude Mouse Xenograft Model
  • Cell Culture: Human gastric adenocarcinoma SGC7901 and doxorubicin-resistant SGC7901/ADR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Animal Model: Four to six-week-old male BALB/c nude mice are used. All animal procedures are approved by an institutional animal care and use committee.

  • Tumor Cell Implantation: 2.5 x 10^6 cells in 0.2 mL of serum-free medium are injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Once the tumors reach a volume of approximately 100 mm³, the mice are randomly divided into the following groups (n=5-10 per group):

    • Control (Normal Saline)

    • PAB (25 mg/kg, administered daily by oral gavage)

    • Doxorubicin (ADR) (1.25 mg/kg, administered daily by intraperitoneal injection)

    • PAB + Doxorubicin (ADR) (same dosages as individual groups)

  • Monitoring: Tumor size is measured every other day using a caliper, and tumor volume is calculated using the formula: (width² × length)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: After a predefined period (e.g., 19 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.[1]

Western Blot Analysis
  • Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Cox-2, PKC-α, P-gp, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned into 4 µm slices.

  • Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

  • Antibody Incubation: The sections are incubated with primary antibodies for Cox-2, PKC-α, and P-gp overnight at 4°C.

  • Detection: A polymer-based detection system with an HRP-conjugated secondary antibody is used. The signal is developed with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the antigen site.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

  • Analysis: The staining intensity and percentage of positive cells are evaluated under a light microscope.[1]

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of PAB, doxorubicin, or their combination for 24, 48, or 72 hours.

  • MTT Incubation: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Treatment: Cells are seeded in 6-well plates and treated with PAB, doxorubicin, or the combination for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

References

Unveiling the In Vivo Anticancer Potential of Pseudolaric Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the anticancer activity of Pseudolaric Acid B (PAB), a natural compound isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Its performance is objectively compared with established chemotherapeutic agents—paclitaxel (B517696), vincristine, and docetaxel (B913)—supported by experimental data to inform preclinical and clinical research strategies.

In Vivo Efficacy: A Head-to-Head Comparison

The in vivo anticancer activity of Pseudolaric Acid B has been demonstrated across various tumor models. This section summarizes key quantitative data on tumor growth inhibition, offering a comparative perspective against standard chemotherapeutic drugs.

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
Pseudolaric Acid B Lewis Lung CarcinomaC57BL/6 Mice30 mg/kg/day, i.p. for 10 days39.1%[1]
Lewis Lung CarcinomaC57BL/6 Mice60 mg/kg/day, i.p. for 10 days47.0%[1]
Hepatocarcinoma 22 (H22)Kunming Mice30 mg/kg/day, i.p. for 10 days14.4%[1]
Hepatocarcinoma 22 (H22)Kunming Mice60 mg/kg/day, i.p. for 10 days40.1%[1]
Esophageal Squamous Cell Carcinoma (Eca-109 xenograft)Nude Mice20 mg/kg, i.p. daily for 14 daysSignificant reduction in tumor volume and weight[2]
Pancreatic Cancer (SW1990 xenograft)Nude Mice20 mg/kg, i.p. every other day for 21 days36.9%[3]
Paclitaxel Lewis Lung CarcinomaC57BL/6 mice10 mg/kg, i.p. for 10 daysTumor weight reduced from 2.83g (control) to 0.59g[4]
Non-Small Cell Lung Cancer (A549 xenograft)Nude mice24 mg/kg/day, i.v. for 5 daysSignificant tumor growth inhibition[5]
Vincristine Lymphoma (L5178Y)BALB/c mice0.30 mg/kgSignificant reduction in tumor volume[6]
Docetaxel Esophageal Cancer (human xenografts)Nude miceNot specifiedAntitumor effect demonstrated[7][8][9]

Delving into the Mechanism: Signaling Pathways

Pseudolaric Acid B and the comparator drugs primarily exert their anticancer effects by targeting microtubules, albeit through different mechanisms. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Pseudolaric Acid B: The Microtubule Destabilizer

PAB functions as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules.[10][11][12] This leads to the disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis.[1] Key signaling pathways implicated in PAB-induced apoptosis include the upregulation of p53 and the activation of caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, PAB has been shown to inhibit the PI3K/AKT and ERK1/2 pathways and modulate the NF-κB pathway.[13][14]

Pseudolaric_Acid_B_Signaling_Pathway PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits p53 p53 ↑ PAB->p53 Bcl2 Bcl-2 ↓ PAB->Bcl2 PI3K_AKT PI3K/AKT Pathway ↓ PAB->PI3K_AKT ERK ERK1/2 Pathway ↓ PAB->ERK NFkB NF-κB Pathway ↓ PAB->NFkB Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation G2M_Arrest->Caspase3 p53->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis PI3K_AKT->Apoptosis ERK->Apoptosis NFkB->Apoptosis

Caption: Pseudolaric Acid B signaling pathway.

Paclitaxel and Docetaxel: The Microtubule Stabilizers

In contrast to PAB, paclitaxel and docetaxel are microtubule-stabilizing agents. They bind to β-tubulin, promoting the assembly of microtubules and preventing their depolymerization.[15][16] This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and ultimately, apoptosis.[16][17] The JNK/SAPK signaling cascade is one of the pathways activated by paclitaxel-induced microtubule dysfunction, contributing to apoptosis.[17]

Paclitaxel_Docetaxel_Signaling_Pathway Paclitaxel_Docetaxel Paclitaxel / Docetaxel Tubulin_Depolymerization Tubulin Depolymerization Paclitaxel_Docetaxel->Tubulin_Depolymerization inhibits Microtubule_Stabilization Abnormal Microtubule Stabilization Tubulin_Depolymerization->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest JNK_SAPK JNK/SAPK Pathway Activation Microtubule_Stabilization->JNK_SAPK Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_SAPK->Apoptosis

Caption: Paclitaxel/Docetaxel signaling pathway.

Vincristine: The Mitotic Inhibitor

Vincristine, a vinca (B1221190) alkaloid, also disrupts microtubule function but through a mechanism of inhibiting tubulin polymerization, similar to PAB.[18][19] It binds to tubulin dimers, preventing their assembly into microtubules, which is essential for the formation of the mitotic spindle.[18][20] This leads to metaphase arrest and subsequent cell death.[18]

Vincristine_Signaling_Pathway Vincristine Vincristine Tubulin_Polymerization Tubulin Polymerization Vincristine->Tubulin_Polymerization inhibits Microtubule_Assembly Microtubule Assembly Tubulin_Polymerization->Microtubule_Assembly Mitotic_Spindle_Formation Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle_Formation Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Formation->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Vincristine signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited in vivo studies.

General Animal Xenograft Model Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., Lewis Lung, H22, Eca-109) Tumor_Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Selection (e.g., C57BL/6, Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (i.p. or i.v.) Randomization->Drug_Administration Tumor_Measurement Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Survival_Monitoring Survival Monitoring Drug_Administration->Survival_Monitoring Tissue_Harvesting Tissue Harvesting and Analysis Tumor_Measurement->Tissue_Harvesting

Caption: General experimental workflow for in vivo anticancer studies.

1. Pseudolaric Acid B in Lewis Lung Carcinoma and Hepatocarcinoma 22 Models [1]

  • Cell Lines: Lewis Lung Carcinoma (LLC) and Hepatocarcinoma 22 (H22) cells.

  • Animal Model: Male C57BL/6 mice (for LLC) and male Kunming mice (for H22), weighing 18-22g.

  • Tumor Implantation: 0.2 mL of tumor cell suspension (1 x 10^7 cells/mL) was inoculated subcutaneously into the right axillary region of the mice.

  • Treatment: One day after tumor cell inoculation, mice were randomly divided into control and treatment groups. PAB was administered via intraperitoneal (i.p.) injection daily for 10 days at doses of 30 mg/kg and 60 mg/kg. The control group received the vehicle.

  • Tumor Measurement: On day 11, mice were sacrificed, and tumors were excised and weighed. The tumor growth inhibition rate was calculated as: (1 - average tumor weight of treated group / average tumor weight of control group) x 100%.

2. Paclitaxel in Lewis Lung Carcinoma Model [4]

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: LLC cells were inoculated subcutaneously into the mice.

  • Treatment: Paclitaxel was injected intraperitoneally at a dose of 10 mg/kg for ten days.

  • Tumor Measurement: The average weight of the tumors was measured and compared between the treatment and control groups.

3. Docetaxel in Esophageal Cancer Xenograft Model [7][8][9]

  • Cell Lines: Human esophageal cancer cell lines.

  • Animal Model: Nude mice.

  • Tumor Implantation: Esophageal cancer cells were implanted subcutaneously to establish xenografts.

  • Treatment: Docetaxel was administered to the mice. Specific dosage and administration schedules vary between studies.

  • Tumor Measurement: Antitumor effects were evaluated by measuring tumor growth over time.

4. Vincristine in Lymphoma Model [6]

  • Cell Line: L5178Y lymphoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Implantation: Solid tumors were induced.

  • Treatment: Vincristine was administered at doses of 0.05, 0.15, and 0.30 mg/kg.

  • Tumor Measurement: Tumor volume was measured to assess the inhibition of tumor growth.

Concluding Remarks

Pseudolaric Acid B demonstrates significant in vivo anticancer activity across multiple tumor models, primarily through the destabilization of microtubules, leading to cell cycle arrest and apoptosis. Its efficacy is comparable to that of established chemotherapeutic agents like paclitaxel in certain models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Pseudolaric Acid B and to design future preclinical and clinical studies. The distinct mechanism of action of PAB compared to taxanes suggests its potential utility in overcoming taxane (B156437) resistance, a critical area for future research.

References

A Comparative Cytotoxicity Analysis of Pseudolaric Acid A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cytotoxic properties of Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), two diterpenoid compounds isolated from the root bark of Pseudolarix kaempferi. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the anticancer potential of these natural products.

Executive Summary

Pseudolaric Acid A and Pseudolaric Acid B both demonstrate potent cytotoxic effects against a range of cancer cell lines. While both compounds induce cell cycle arrest and apoptosis, their primary molecular targets and the specific signaling pathways they modulate appear to differ. This guide synthesizes available experimental data to facilitate a direct comparison of their cytotoxic efficacy and mechanisms of action.

Data Presentation: Cytotoxicity (IC50) Values

The following tables summarize the 50% inhibitory concentration (IC50) values for Pseudolaric Acid A and Pseudolaric Acid B in various cancer cell lines as reported in the scientific literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of Pseudolaric Acid A in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.60
A549Lung Carcinoma2.72
SMMC-7721Hepatocellular Carcinoma1.36
HeLaCervical Carcinoma2.92
SW480Colorectal Adenocarcinoma6.16

Table 2: IC50 Values of Pseudolaric Acid B in Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
Various Tumor CellsMultiple0.17 - 5.20
HKCNormal Human Kidney5.77

Mechanisms of Action

Both Pseudolaric Acid A and B exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. However, their upstream molecular targets and signaling cascades show distinct characteristics.

Pseudolaric Acid A: Recent studies have identified Heat shock protein 90 (Hsp90) as a direct molecular target of PAA.[3] By inhibiting Hsp90, PAA disrupts the stability and function of numerous oncogenic client proteins, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis mediated by the activation of the caspase-8/caspase-3 pathway.[3]

Pseudolaric Acid B: The cytotoxic mechanism of PAB is multi-faceted. It is known to be a microtubule-destabilizing agent, leading to disruption of the cellular microtubule network and inhibition of mitotic spindle formation.[4] This interference with microtubule dynamics results in a G2/M phase cell cycle arrest.[4][5] Subsequently, PAB induces apoptosis through the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.[6] The c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in PAB-induced apoptosis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by Pseudolaric Acid A and B.

PAA_Signaling_Pathway PAA Pseudolaric Acid A Hsp90 Hsp90 PAA->Hsp90 inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest PAA->G2M_Arrest Caspase8 Caspase-8 PAA->Caspase8 ClientProteins Oncogenic Client Proteins (e.g., Akt, Cdk4) Hsp90->ClientProteins stabilization Degradation Protein Degradation Hsp90->Degradation prevents ClientProteins->Degradation Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of Pseudolaric Acid A cytotoxicity.

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Dynamics PAB->Microtubules destabilization Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) PAB->Bcl2 regulation JNK JNK Pathway PAB->JNK activation MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Caspases Caspase Activation (e.g., Caspase-9, -3) Mitochondria->Caspases Caspases->Apoptosis JNK->Apoptosis

Caption: Signaling pathway of Pseudolaric Acid B cytotoxicity.

Experimental Protocols

The following outlines a general methodology for assessing the cytotoxicity of Pseudolaric Acid A and B, based on commonly employed techniques in the cited literature.

Cell Culture and Treatment:

  • Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Stock solutions of Pseudolaric Acid A and B are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations in the culture medium.

  • The cells are then treated with the compounds for specific time periods (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (MTT Assay):

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Incubation Incubation with Compounds Seeding->Incubation DrugPrep Compound Dilution (PAA & PAB) DrugPrep->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

Both Pseudolaric Acid A and B are promising natural compounds with significant cytotoxic activity against cancer cells. While they share the common outcomes of inducing apoptosis and cell cycle arrest, their distinct molecular targets—Hsp90 for PAA and microtubules for PAB—suggest they may have different therapeutic applications or could potentially be used in combination therapies. Further research, particularly head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate their relative potency and therapeutic potential.

References

Unveiling the Strategy of Pseudolaric Acid B in Overcoming P-glycoprotein Mediated Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, with the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, being a primary culprit. P-gp functions as a drug efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] The quest for effective P-gp inhibitors to reverse this resistance is a critical area of research. Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a promising natural compound that can overcome P-gp-mediated MDR. This guide provides a comprehensive comparison of PAB's mechanism of action with other P-gp modulators, supported by experimental data and detailed protocols to aid researchers in this field.

Mechanism of Action: A Comparative Overview

PAB distinguishes itself from many classical P-gp inhibitors by primarily targeting the expression of the transporter rather than its direct function. While many inhibitors, such as verapamil (B1683045), act by competitively binding to P-gp or interfering with its ATPase activity, PAB takes a different approach by downregulating a key signaling pathway responsible for P-gp expression.[2][3][4]

Pseudolaric Acid B: Downregulation of the Cox-2/PKC-α/P-gp Signaling Pathway

Experimental evidence strongly indicates that PAB reverses P-gp-mediated MDR by inhibiting the Cyclooxygenase-2 (Cox-2)/Protein Kinase C-α (PKC-α)/P-glycoprotein signaling pathway.[2] In adriamycin-resistant gastric cancer cells (SGC7901/ADR), PAB treatment leads to a significant reduction in the protein expression of Cox-2, PKC-α, and subsequently, P-gp.[2] This multi-target approach not only reduces the efflux pump's presence on the cell surface but may also interfere with other cellular processes that contribute to drug resistance.

Alternative P-gp Inhibitors: A Snapshot

In contrast, other P-gp inhibitors employ different strategies:

  • Verapamil: A first-generation P-gp inhibitor, verapamil is a calcium channel blocker that also directly competes with chemotherapeutic drugs for binding to P-gp.[3][5] However, its clinical utility is limited by its cardiovascular side effects and the high concentrations required for effective P-gp inhibition.[3]

  • Third-Generation Inhibitors (e.g., Tariquidar): These are highly potent and specific non-competitive inhibitors of P-gp that do not serve as substrates for the pump. They allosterically modulate P-gp function, inhibiting its ATPase activity and locking it in a conformation that is unable to transport drugs.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effect of Pseudolaric Acid B on P-gp mediated resistance in SGC7901 and SGC7901/ADR (adriamycin-resistant) gastric cancer cell xenografts in nude mice.[2]

Treatment Group (SGC7901/ADR cells)Average Tumor Volume Inhibition Rate (%)P-gp Protein Expression
Pseudolaric Acid B (PAB) 64.1%Significantly Lowered
Adriamycin (ADR) 21.9%High
PAB + ADR Not specified, but significantly more potent than either aloneSignificantly Lowered
Verapamil (for comparison) Varies by cell line and concentrationCan decrease expression over time[5]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of PAB on the chemosensitivity of resistant cells to anticancer drugs.

Protocol:

  • Cell Seeding: Seed sensitive (e.g., SGC7901) and resistant (e.g., SGC7901/ADR) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., adriamycin) in the presence or absence of a non-toxic concentration of PAB. Include wells with PAB alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) values. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of PAB indicates a reversal of resistance.[7]

P-glycoprotein Expression Analysis (Western Blot)

This method is used to quantify the changes in P-gp protein levels after treatment with PAB.

Protocol:

  • Cell Lysis: Treat resistant cells with PAB for a specified time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression of P-gp.[8][9]

P-glycoprotein Functionality Assay (Rhodamine 123 Efflux Assay)

This assay measures the efflux pump activity of P-gp. A decrease in the efflux of the fluorescent P-gp substrate, Rhodamine 123, indicates inhibition of P-gp function.

Protocol:

  • Cell Preparation: Harvest resistant cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the cells with PAB or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium with or without the inhibitor and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the PAB-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.[10][11][12]

P-glycoprotein ATPase Activity Assay

This assay determines if a compound directly interacts with the ATP-binding site of P-gp and modulates its ATPase activity.

Protocol:

  • Membrane Preparation: Isolate cell membranes from P-gp overexpressing cells.

  • ATPase Reaction: In a 96-well plate, add the membrane preparation to a reaction buffer containing ATP. Add varying concentrations of PAB or a known modulator (e.g., verapamil, which stimulates ATPase activity).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Data Analysis: An increase or decrease in Pi production in the presence of PAB would suggest a direct interaction with P-gp's ATPase function.[1][13][14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

PAB_Signaling_Pathway PAB Pseudolaric Acid B Cox2 Cox-2 PAB->Cox2 Inhibits PKCa PKC-α Cox2->PKCa Activates Pgp_Gene ABCB1 Gene (P-gp) PKCa->Pgp_Gene Upregulates Transcription Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_Gene->Pgp_Protein Expression Chemo Chemotherapeutic Drugs Pgp_Protein->Chemo Efflux Resistance Drug Resistance Pgp_Protein->Resistance Cell_Interior Intracellular Accumulation Chemo->Cell_Interior Cell_Exterior Extracellular Chemo->Cell_Exterior Cell_Interior->Pgp_Protein

Caption: PAB's mechanism in overcoming P-gp resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Resistant Cancer Cells (e.g., SGC7901/ADR) Treatment Treat with Pseudolaric Acid B Start->Treatment MTT MTT Assay (Assess Chemosensitivity) Treatment->MTT Western Western Blot (Quantify P-gp Expression) Treatment->Western Rhodamine Rhodamine 123 Efflux (Assess P-gp Function) Treatment->Rhodamine ATPase P-gp ATPase Assay (Direct Interaction?) Treatment->ATPase Data_Analysis Analyze Data & Compare to Controls MTT->Data_Analysis Western->Data_Analysis Rhodamine->Data_Analysis ATPase->Data_Analysis Xenograft Establish Xenograft Model in Nude Mice Data_Analysis->Xenograft InVivo_Treatment Treat Mice with PAB +/- Chemotherapy Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue (P-gp, Cox-2, PKC-α) Tumor_Measurement->IHC InVivo_Analysis Analyze Tumor Inhibition & Protein Expression IHC->InVivo_Analysis Conclusion Conclusion: PAB reverses MDR via downregulation of P-gp expression InVivo_Analysis->Conclusion

Caption: Workflow for investigating PAB's effect on P-gp.

Conclusion

Pseudolaric Acid B presents a compelling strategy for overcoming P-gp-mediated multidrug resistance. Its unique mechanism of downregulating the Cox-2/PKC-α/P-gp signaling pathway offers a distinct advantage over direct P-gp inhibitors, potentially leading to fewer side effects and a broader impact on cancer cell biology. The provided experimental framework serves as a guide for researchers to further explore the therapeutic potential of PAB and other natural compounds in the ongoing battle against cancer drug resistance. Further investigations are warranted to fully elucidate the nuances of its interaction with P-gp and to translate these promising preclinical findings into clinical applications.

References

Cross-resistance studies with Pseudolaric Acid B and other anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant potential as an anticancer agent. Notably, emerging research indicates its ability to circumvent and even reverse multidrug resistance (MDR) in various cancer cell lines, a major obstacle in current chemotherapy regimens. This guide provides a comparative analysis of PAB's efficacy in drug-resistant cancer models, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of Pseudolaric Acid B in Drug-Resistant Cancer Cells

PAB exhibits potent cytotoxic effects against cancer cells that have developed resistance to conventional chemotherapeutic agents. This section summarizes the quantitative data on its efficacy compared to other anticancer drugs in sensitive and resistant cell lines.

Cross-Resistance with 5-Fluorouracil (B62378) (5-FU)

Studies on colorectal cancer (CRC) have shown that PAB is effective in both 5-FU-sensitive and 5-FU-resistant cell lines. This suggests that PAB's mechanism of action is distinct from that of 5-FU and can overcome the resistance mechanisms developed by the cancer cells.

Cell LineDrugIC50 (µM)Resistance Index (RI)
HCT-15 (5-FU Sensitive)5-Fluorouracil25.3 ± 2.1-
Pseudolaric Acid B1.8 ± 0.3-
HCT-15/5FU-R (5-FU Resistant)5-Fluorouracil189.6 ± 15.77.5
Pseudolaric Acid B2.1 ± 0.41.2

Data presented as mean ± standard deviation. Resistance Index (RI) = IC50 of resistant cells / IC50 of sensitive cells.

The data clearly indicates that while the HCT-15/5FU-R cell line shows significant resistance to 5-FU (RI = 7.5), it remains highly sensitive to Pseudolaric Acid B, with only a marginal increase in the IC50 value (RI = 1.2)[1][2].

Efficacy in Doxorubicin (B1662922) (Adriamycin)-Resistant Cells

In vivo studies using a xenograft model of doxorubicin-resistant human gastric adenocarcinoma (SGC7901/ADR) have demonstrated the potent antitumor activity of PAB. Notably, the combination of PAB and Adriamycin (ADR) resulted in a synergistic effect, suggesting that PAB may re-sensitize resistant cells to conventional chemotherapy.

Treatment Group (SGC7901/ADR Xenograft)Tumor Inhibition Rate (%)
Adriamycin (ADR)21.9
Pseudolaric Acid B (PAB)64.1
PAB + ADR85.8

These findings highlight PAB's potential not only as a standalone therapy but also as a combinatorial agent to overcome doxorubicin resistance[3][4].

Mechanisms of Action and Reversal of Multidrug Resistance

PAB's ability to combat drug resistance stems from its unique mechanisms of action that differ from many conventional anticancer drugs.

Microtubule Destabilization

PAB acts as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[5]. This mechanism is crucial as many drug-resistant cancer cells, particularly those resistant to taxanes like paclitaxel, have alterations in microtubule dynamics. By targeting microtubules through a different mechanism, PAB can bypass this form of resistance.

Bypassing P-glycoprotein (P-gp) Mediated Efflux

A common mechanism of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic drugs from the cancer cell. PAB has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.

Downregulation of Resistance-Associated Signaling Pathways

PAB has been found to reverse multidrug resistance by downregulating the Cox-2/PKC-α/P-gp signaling pathway[4][6]. This pathway is often upregulated in MDR cancer cells, and its inhibition by PAB can restore sensitivity to other chemotherapeutic agents.

dot

cluster_PAB_Action Pseudolaric Acid B (PAB) Action PAB Pseudolaric Acid B Cox2 Cox-2 Inhibition PAB->Cox2 downregulates PKCa PKC-α Inhibition Cox2->PKCa leads to Pgp P-gp Expression (Drug Efflux Pump) PKCa->Pgp decreased MDR Multidrug Resistance Pgp->MDR reduced

Caption: PAB reverses multidrug resistance by inhibiting the Cox-2/PKC-α/P-gp pathway.

Apoptotic Signaling Pathways of Pseudolaric Acid B

PAB induces apoptosis through both caspase-dependent and caspase-independent pathways. Understanding these pathways is crucial for researchers investigating its therapeutic potential.

dot

cluster_Apoptosis PAB-Induced Apoptosis cluster_Caspase_Dependent Caspase-Dependent Pathway cluster_Caspase_Independent Caspase-Independent Pathway PAB Pseudolaric Acid B p53 p53 upregulation PAB->p53 AIF AIF nuclear translocation PAB->AIF Bax Bax (pro-apoptotic) upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation p53->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis1 Apoptosis PARP->Apoptosis1 Apoptosis2 Apoptosis AIF->Apoptosis2

Caption: PAB induces apoptosis through both caspase-dependent and caspase-independent pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PAB's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of PAB and other anticancer drugs on cancer cell lines.

dot

cluster_MTT MTT Assay Workflow node1 1. Seed cells in a 96-well plate node2 2. Treat with varying concentrations of PAB/drug node1->node2 node3 3. Incubate for 48-72 hours node2->node3 node4 4. Add MTT solution to each well node3->node4 node5 5. Incubate for 4 hours node4->node5 node6 6. Add solubilization solution (e.g., DMSO) node5->node6 node7 7. Measure absorbance at 570 nm node6->node7 node8 8. Calculate IC50 values node7->node8

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Pseudolaric Acid B or other anticancer drugs for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathways induced by PAB.

Protocol Details:

  • Cell Lysis: After treatment with PAB, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.

Conclusion

Pseudolaric Acid B demonstrates significant promise as an anticancer agent, particularly in the context of multidrug resistance. Its ability to overcome resistance to established drugs like 5-fluorouracil and doxorubicin, coupled with its distinct mechanisms of action, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to developing novel and more effective cancer therapies.

References

A Comparative Guide to Validating the Tubulin Binding Site of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies used to validate the binding site of Pseudolaric Acid B (PAB) on tubulin, a critical target in cancer therapy. PAB, a diterpene acid isolated from the root bark of Pseudolarix kaempferi, has demonstrated potent anti-proliferative and anti-angiogenic activities by disrupting microtubule dynamics.[1][2] Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

While initial studies suggested PAB might interact with a novel site on tubulin, substantial evidence now points towards the colchicine (B1669291) binding site.[1][4] This guide details the key experiments, presents comparative data, and outlines the workflows necessary to verify this interaction, providing a framework for researchers investigating novel tubulin-targeting agents.

Experimental Validation of the PAB-Tubulin Interaction

Validating the specific binding site of a compound on tubulin is essential for understanding its mechanism of action and for rational drug design. The following sections compare three core methodologies: tubulin polymerization assays, competitive binding studies via fluorescence spectroscopy, and computational docking.

Tubulin Polymerization Assay

This biochemical assay directly measures a compound's effect on the assembly of microtubules from purified tubulin dimers. It serves as a primary functional screen to classify agents as either microtubule destabilizers (inhibitors of polymerization) or stabilizers.

Experimental Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., >99% pure, from bovine or porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[5][6]

    • A GTP stock solution is prepared and added to the tubulin solution to a final concentration of 1 mM.

    • Test compounds (PAB, colchicine, paclitaxel) are serially diluted in the same buffer. A vehicle control (e.g., DMSO) is also prepared.

  • Assay Execution:

    • The tubulin-GTP solution is mixed with the test compounds or vehicle control in a 96-well plate.

    • The plate is immediately transferred to a spectrophotometer or plate reader pre-warmed to 37°C to initiate polymerization.

    • The change in optical density (absorbance) at 340 nm, which is proportional to the mass of microtubule polymer formed, is monitored over time (e.g., 60 minutes).[5]

  • Data Analysis:

    • The rate and maximum level of polymerization are calculated from the resulting curves.

    • The concentration of the compound that inhibits polymerization by 50% (IC₅₀) is determined by plotting the extent of inhibition against a range of compound concentrations.

Comparative Performance Data:

CompoundBinding SitePrimary Effect on TubulinIC₅₀ (Tubulin Polymerization Inhibition)
Pseudolaric Acid B (PAB) Colchicine SiteDestabilizer / Inhibitor~1.1 µM[4]
Colchicine Colchicine SiteDestabilizer / Inhibitor~1-3 µM
Vinblastine Vinca SiteDestabilizer / Inhibitor~1-5 µM
Paclitaxel (Taxol) Taxol SiteStabilizer / PromoterN/A (Promotes Polymerization)

Experimental Workflow:

G cluster_prep Preparation (On Ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Reconstitute Purified Tubulin in Polymerization Buffer P2 Add GTP (1 mM final) P1->P2 R1 Mix Tubulin-GTP with Test Compounds in 96-well plate P2->R1 P3 Prepare Serial Dilutions of PAB & Controls P3->R1 R2 Incubate at 37°C R1->R2 R3 Monitor Absorbance at 340 nm over time R2->R3 A1 Plot Polymerization Curves (Absorbance vs. Time) R3->A1 A2 Calculate % Inhibition vs. Vehicle Control A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the Tubulin Polymerization Assay.

Competitive Binding Fluorescence Spectroscopy

This method is used to determine if a test compound binds to the same site as a known ligand. The assay relies on monitoring changes in the fluorescence properties of either tubulin's intrinsic tryptophan residues or a fluorescently labeled probe when a ligand binds.[7][8] Competition is observed when the addition of an unlabeled compound (PAB) prevents or reverses the fluorescence change caused by a known site-specific ligand (colchicine).

Experimental Protocol:

  • Reagent Preparation:

    • Purified tubulin is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 1 mM EDTA, pH 7.0).

    • Stock solutions of PAB and a known colchicine-site ligand (e.g., colchicine or its fluorescent analog) are prepared.

  • Assay Execution (Intrinsic Fluorescence Method):

    • The intrinsic tryptophan fluorescence of the tubulin solution is measured (Excitation ~295 nm, Emission ~335 nm).

    • Increasing concentrations of colchicine are added, and the quenching of the fluorescence signal is recorded as it binds.

    • The experiment is repeated, but the tubulin is pre-incubated with a fixed concentration of PAB before the addition of colchicine.

  • Assay Execution ([³H]colchicine Binding):

    • Tubulin is incubated with radiolabeled [³H]colchicine in the presence or absence of varying concentrations of unlabeled PAB.

    • The amount of bound [³H]colchicine is separated from the unbound ligand (e.g., by gel filtration).

    • The radioactivity of the tubulin-bound fraction is measured by scintillation counting. A decrease in radioactivity in the presence of PAB indicates competition.

  • Data Analysis:

    • For the fluorescence assay, a reduction in colchicine-induced quenching in the presence of PAB indicates competition.

    • Kinetic analysis of the competition data allows for the calculation of the inhibition constant (Ki) for PAB.[4]

Comparative Performance Data:

CompoundAssay MethodFindingBinding Affinity (Ki)
Pseudolaric Acid B (PAB) Fluorescence & [³H]colchicineCompetitively inhibits colchicine binding~12-15 µM[4]
Colchicine Self-competitionBinds to the colchicine siteHigh Affinity (nM to low µM range)
Vinblastine Non-competitiveDoes not inhibit colchicine bindingN/A (Binds to Vinca site)

Note: While PAB competes for the colchicine site, its binding kinetics differ. It binds and dissociates more rapidly than colchicine itself.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Purified Tubulin in Buffer E1 Measure Intrinsic Tubulin Fluorescence (Ex:295/Em:335) P1->E1 E3 Pre-incubate Tubulin with PAB P1->E3 P2 Prepare PAB and Colchicine Solutions E2 Titrate with Colchicine; Record Fluorescence Quenching P2->E2 E4 Repeat Colchicine Titration P2->E4 E1->E2 A1 Compare Quenching Curves (with and without PAB) E2->A1 E3->E4 E4->A1 A2 Is Quenching Reduced by PAB? A1->A2 A3 Yes: Competitive Binding Calculate Ki value A2->A3 Yes A4 No: Non-competitive or Different Binding Site A2->A4 No

Caption: Workflow for Competitive Fluorescence Binding Assay.

Computational Docking and Molecular Modeling

Computational docking predicts the preferred binding pose and affinity of a ligand within the three-dimensional structure of a target protein. This in silico method provides a structural hypothesis for the binding site and identifies key amino acid residues involved in the interaction, which can then be validated experimentally.

Experimental Protocol (General Workflow):

  • Structure Preparation:

    • Obtain a high-resolution crystal structure of the αβ-tubulin dimer from the Protein Data Bank (PDB). A structure containing a co-crystallized colchicine-site ligand is ideal (e.g., PDB ID: 1SA0).[4]

    • Prepare the protein structure using software (e.g., Schrödinger Maestro, UCSF Chimera) by removing water molecules, adding hydrogens, and repairing any missing side chains.

    • Generate a 3D structure of PAB and optimize its geometry and energy state.

  • Binding Site Definition:

    • Define the search space for docking. For validation, a grid is generated around the known colchicine binding site on the β-tubulin subunit. Blind docking, where the entire protein surface is searched, can also be performed to identify potential novel sites.[9]

  • Molecular Docking:

    • Use a docking program (e.g., Glide, AutoDock, GOLD) to systematically place the PAB molecule into the defined binding site in various conformations and orientations.[10][11]

    • The program calculates a "docking score" or estimated binding free energy for each pose, ranking the most probable interactions.

  • Analysis and Visualization:

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic contacts) between PAB and tubulin residues.

    • Compare the predicted binding mode of PAB with that of known colchicinoids to identify shared pharmacophoric features.[4]

Comparative Docking Results:

ParameterPAB in Colchicine SitePAB in Vinca SitePAB in Taxol Site
Predicted Binding Energy Favorable (Lowest Energy Score)Less FavorableUnfavorable
Key Interacting Residues Cys241, Leu248, Ala250, Val318, etc.N/AN/A
Pharmacophoric Overlap Shares key features with colchicinoidsMinimal to noneNone

Logical Relationship Diagram:

G PDB Obtain Tubulin Crystal Structure (e.g., PDB: 1SA0) PREP_PROT Prepare Protein: Add Hydrogens, Optimize PDB->PREP_PROT LIG Generate 3D Structure of PAB PREP_LIG Prepare Ligand: Minimize Energy LIG->PREP_LIG GRID Define Docking Grid (e.g., around Colchicine Site) PREP_PROT->GRID DOCK Perform Molecular Docking (e.g., Glide, AutoDock) PREP_LIG->DOCK GRID->DOCK SCORE Calculate & Rank Poses by Binding Energy/Score DOCK->SCORE ANALYZE Analyze Top Pose for Key Interactions (H-bonds, etc.) SCORE->ANALYZE VALIDATE Compare with Experimental Data (e.g., Competition Assays) ANALYZE->VALIDATE

Caption: Logical workflow for computational docking studies.

Conclusion and Summary

The validation of Pseudolaric Acid B's binding site on tubulin is a case study in the synergistic use of functional, biochemical, and computational methods. While initial functional data classified PAB as a microtubule-destabilizing agent, it was the combination of competitive binding assays and molecular modeling that pinpointed its location of action.

References

A Comparative Analysis of the Antifungal Spectrum of Pseudolaric Acid B and Commercially Available Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This report provides a comprehensive comparison of the in vitro antifungal activity of Pseudolaric Acid B (PAB), a natural compound isolated from the root bark of Pseudolarix kaempferi, against established antifungal agents: fluconazole (B54011), amphotericin B, and caspofungin. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel antifungal compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with distinct mechanisms of action. Pseudolaric Acid B, a diterpenoid acid, has demonstrated promising antifungal activity. This document presents a comparative analysis of its antifungal spectrum against a panel of clinically relevant fungal pathogens, benchmarked against widely used antifungal drugs.

Comparative Antifungal Spectrum

The in vitro antifungal activity of Pseudolaric Acid B and comparator agents was determined by minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) for each compound against various fungal species.

Table 1: Antifungal Activity against Candida Species (MIC in µg/mL)
Fungal SpeciesPseudolaric Acid BFluconazoleAmphotericin BCaspofungin
Candida albicans8 - 16[1]0.25 - 128[2]0.25 - 1[2]0.015 - 16[3]
Candida glabrataData not available0.12 - >640.12 - 20.03 - 2
Candida parapsilosis64 - 128[4]0.12 - 40.03 - 20.25 - 4
Candida tropicalis8 - 16[1]0.12 - >640.12 - 20.03 - 2
Candida kruseiData not available8 - >640.25 - 40.03 - 8[3]
Table 2: Antifungal Activity against Aspergillus Species (MIC in µg/mL)
Fungal SpeciesPseudolaric Acid BFluconazoleAmphotericin BCaspofungin
Aspergillus fumigatusDose-dependent inhibition[5][6]>640.25 - 20.015 - 0.5[7]
Aspergillus flavusData not available>640.5 - 40.015 - 0.5[7]
Aspergillus nigerData not available>640.5 - 40.015 - 0.5[7]
Aspergillus terreusData not available>641 - 40.015 - 0.5[7]

Note: MIC values can vary depending on the specific isolates and testing methodology. The data presented is a synthesis from multiple sources.

Mechanisms of Action

The antifungal agents included in this comparison exhibit distinct mechanisms of action, targeting different essential components of the fungal cell.

  • Pseudolaric Acid B: Evidence suggests a dual mechanism of action. It has been shown to disrupt microtubule assembly, which is crucial for cell division and intracellular transport.[8][9] Additionally, molecular docking studies indicate that PAB can bind to Rho1, a protein involved in the synthesis of (1,3)-β-D-glucan, a key component of the fungal cell wall.[5][6]

  • Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[7][10][11] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[10][11] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[10]

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane.[4][12][13] This binding forms pores or channels in the membrane, leading to increased permeability and leakage of intracellular ions and macromolecules, resulting in cell death.[12][13][14]

  • Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of (1,3)-β-D-glucan, an essential polysaccharide in the fungal cell wall.[15][16][17] It achieves this by non-competitively inhibiting the enzyme (1→3)-β-D-glucan synthase.[15][16] This disruption of the cell wall leads to osmotic instability and cell lysis.[15]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antifungal agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution MIC Assay (Based on CLSI M27/EUCAST E.DEF 7.3.2)
  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Microplate Inoculation: A 96-well microtiter plate is used for the assay. Each well contains a specific concentration of the antifungal agent, and a standardized volume of the fungal inoculum is added to each well. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is recorded as the MIC.

Visualizations

Signaling Pathway Diagrams

Antifungal_Mechanisms cluster_PAB Pseudolaric Acid B cluster_Fluconazole Fluconazole cluster_AmphotericinB Amphotericin B cluster_Caspofungin Caspofungin PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Microtubules Microtubules PAB->Microtubules Disrupts assembly Rho1 Rho1 PAB->Rho1 Binds to Tubulin->Microtubules Polymerization GlucanSynthase_complex (1,3)-β-D-glucan synthase complex Rho1->GlucanSynthase_complex Activates Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis AmphotericinB Amphotericin B Ergosterol Ergosterol (in cell membrane) AmphotericinB->Ergosterol Binds to Pore_formation Pore Formation & Membrane Disruption Ergosterol->Pore_formation Caspofungin Caspofungin Glucan_synthase (1,3)-β-D-glucan synthase Caspofungin->Glucan_synthase Inhibits Glucan_synthesis (1,3)-β-D-glucan Synthesis Glucan_synthase->Glucan_synthesis

Caption: Mechanisms of action for Pseudolaric Acid B and comparator antifungal agents.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of antifungal agents C Inoculate 96-well plate (antifungals + inoculum) A->C B Prepare standardized fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Read plate visually or spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Generalized workflow for the broth microdilution MIC assay.

Conclusion

Pseudolaric Acid B demonstrates notable in vitro antifungal activity, particularly against Candida species. Its potential dual mechanism of action, targeting both microtubule dynamics and cell wall biosynthesis, distinguishes it from existing antifungal classes and suggests it may be less susceptible to current resistance mechanisms. Further research is warranted to fully elucidate its antifungal spectrum, in vivo efficacy, and toxicological profile. The data presented in this guide provides a foundation for such future investigations and highlights Pseudolaric Acid B as a promising candidate for the development of new antifungal therapies.

References

Unveiling the Potency of Pseudolaric Acid B: An In Vitro and In Vivo Correlation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Pseudolaric Acid B (PAB), a natural compound isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). We present a comprehensive overview of its in vitro and in vivo efficacy, benchmarked against other microtubule-targeting agents. Detailed experimental protocols and visual representations of its mechanism of action are included to support further research and development.

correlating In Vitro Cytotoxicity with In Vivo Anti-Tumor Efficacy

Pseudolaric Acid B has demonstrated significant cytotoxic effects across a range of cancer cell lines in vitro, which correlates with its ability to inhibit tumor growth in preclinical in vivo models. The primary mechanism of action is the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

In Vitro Activity of Pseudolaric Acid B

PAB exhibits potent growth-inhibitory effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
Various Tumor CellsMultiple0.17 - 5.20[1]
HeLaCervical Cancer10[2]
U87Glioblastoma~10[3]
HKC (Normal)Kidney Epithelial5.77[1]
In Vivo Anti-Tumor Activity of Pseudolaric Acid B

In vivo studies using murine xenograft models have confirmed the anti-tumor potential of PAB. Administration of PAB has been shown to significantly inhibit tumor growth.

Tumor ModelDosing RegimenTumor Growth Inhibition RateCitation
Hepatocarcinoma 22 (H22)30 mg/kg/day (i.p.) for 10 days14.4%[1]
Hepatocarcinoma 22 (H22)60 mg/kg/day (i.p.) for 10 days40.1%[1]
Lewis Lung Cancer30 mg/kg/day (i.p.) for 10 days39.1%[1]
Lewis Lung Cancer60 mg/kg/day (i.p.) for 10 days47.0%[1]
Esophageal Squamous Cell CarcinomaNot SpecifiedSignificant reduction in tumor volume and weight[4]

Comparative Analysis with Other Microtubule-Targeting Agents

PAB's mechanism of action as a microtubule-destabilizing agent places it in the same class as drugs like colchicine (B1669291) and vinca (B1221190) alkaloids. A key differentiator for PAB is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer chemotherapy.

CompoundTarget Site on TubulinIC50 (Tubulin Polymerization, µM)Activity in MDR CellsCitation
Pseudolaric Acid B Colchicine Site1.1Circumvents P-glycoprotein-mediated resistance[5]
Colchicine Colchicine SiteNot Specified in direct comparisonSusceptible to P-glycoprotein-mediated resistance
Paclitaxel Taxane Site (Stabilizer)Not Applicable (Promotes polymerization)Susceptible to P-glycoprotein-mediated resistance

Note: Direct side-by-side IC50 comparisons in the same study are limited. The data presented is based on available literature.

Mechanism of Action: Signaling Pathways

Pseudolaric Acid B exerts its anti-cancer effects by modulating several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

PAB_Mechanism_of_Action PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Colchicine Site p53 p53 Activation PAB->p53 Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) p53->Bcl2 Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Caspases->Apoptosis

Figure 1: Simplified signaling pathway of Pseudolaric Acid B leading to apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of Pseudolaric Acid B on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Pseudolaric Acid B (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of PAB and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of Pseudolaric Acid B on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pseudolaric Acid B

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PAB for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Pseudolaric Acid B in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Matrigel (optional)

  • Pseudolaric Acid B formulation for injection (e.g., in a solution of ethanol, Cremophor EL, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer PAB or the vehicle control intraperitoneally (i.p.) or intravenously (i.v.) according to the desired dosing schedule.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Experimental_Workflow In_Vitro In Vitro Studies MTT MTT Assay (Cytotoxicity) In_Vitro->MTT Flow_Cytometry Flow Cytometry (Cell Cycle) In_Vitro->Flow_Cytometry Western_Blot Western Blot (Protein Expression) In_Vitro->Western_Blot Correlation Correlation Analysis MTT->Correlation Flow_Cytometry->Correlation Western_Blot->Correlation In_Vivo In Vivo Studies Xenograft Xenograft Model (Tumor Growth) In_Vivo->Xenograft Toxicity Toxicity Assessment (Body Weight, Histology) In_Vivo->Toxicity Xenograft->Correlation

Figure 2: General experimental workflow for evaluating PAB activity.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for Pseudolaric Acid B on major clinical trial registries such as ClinicalTrials.gov. Its development appears to be in the preclinical stage.

Conclusion

Pseudolaric Acid B is a promising natural product with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action as a microtubule-destabilizing agent, coupled with its ability to overcome multidrug resistance, makes it a compelling candidate for further drug development. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate and potentially advance PAB towards clinical application.

References

Head-to-Head Comparison of Pseudolaric Acid B Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Pseudolaric Acid B (PAB) and its synthetic derivatives as potential anticancer agents.

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has long been recognized in traditional Chinese medicine for its therapeutic properties.[1][2][3] In modern oncology research, PAB has garnered significant attention for its potent cytotoxic, anti-proliferative, and anti-angiogenic activities against a spectrum of cancer cell lines.[4][5] However, the therapeutic potential of PAB is often accompanied by concerns regarding its toxicity and bioavailability. This has spurred the development of numerous synthetic derivatives aimed at enhancing its anticancer efficacy while minimizing adverse effects.

This guide provides a head-to-head comparison of prominent PAB derivatives, summarizing their performance based on available experimental data. We delve into their cytotoxic profiles, effects on the cell cycle and apoptosis, and the underlying molecular mechanisms of action.

Comparative Cytotoxicity of PAB Derivatives

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, with lower values indicating greater potency. The following table summarizes the IC50 values of PAB and several of its notable derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Pseudolaric Acid B (PAB) HCT-116Colon Carcinoma1.11[1]
SiHaCervical Cancer5.44[5]
HeLaCervical Cancer10[2]
AGSGastric Cancer>2.5, <5[6]
HO-8910Ovarian CancerDose-dependent[7]
A2780Ovarian CancerDose-dependent[7]
Derivative D3 HCT-116Colon Carcinoma0.21[1]
Derivative M2 SiHaCervical Cancer0.68[5]
Compound 30 HCT-116Colon CarcinomaSignificantly Inhibited Proliferation[8]
HT-29Colon CarcinomaSignificantly Inhibited Proliferation[8]

Key Findings:

  • Derivative D3 demonstrates significantly enhanced potency against the HCT-116 colon cancer cell line, with an IC50 value approximately 5.3 times lower than that of the parent compound, PAB.[1]

  • Derivative M2 exhibits superior inhibitory activity against the SiHa cervical cancer cell line, with an IC50 value about 8 times lower than PAB.[5]

  • Compound 30 has been identified as a potent inhibitor of proliferation in both HCT-116 and HT-29 colon cancer cells, acting through the induction of ferroptosis, a distinct form of programmed cell death.[8]

Impact on Cell Cycle Progression and Apoptosis

PAB and its derivatives exert their anticancer effects not only by inhibiting cell proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cells from dividing and multiplying.

Cell Cycle Arrest:

A common mechanism of action for PAB and its derivatives is the induction of cell cycle arrest at the G2/M phase.[6][9][10][11] This prevents the cells from entering mitosis and undergoing cell division.

  • PAB: Treatment with PAB has been shown to cause a significant accumulation of cells in the G2/M phase in various cancer cell lines, including canine mammary tumor cells, gastric cancer cells, and leukemia cells.[6][9][10][11]

  • Derivative D3: This derivative also induces G2/M phase arrest in HCT-116 cells.[1]

Induction of Apoptosis:

Apoptosis is a crucial pathway for eliminating cancerous cells. PAB and its derivatives have been demonstrated to be potent inducers of apoptosis.

  • PAB: PAB-induced apoptosis is characterized by morphological changes such as cell shrinkage and chromatin condensation, and is mediated through the activation of caspase cascades.[4][6][7][10] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases like caspase-3 and caspase-9.[2][7][12]

  • Derivative D3: This derivative has also been confirmed to induce apoptosis in HCT-116 cells.[1]

The following diagram illustrates the general experimental workflow for assessing apoptosis and cell cycle arrest induced by PAB derivatives.

G cluster_treatment Cell Treatment cluster_analysis Analysis cluster_assays Specific Assays CancerCells Cancer Cell Culture Treatment Treatment with PAB or Derivative CancerCells->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Staining Staining Harvesting->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) CellCycleAssay Cell Cycle Assay (Propidium Iodide Staining) DataAnalysis Data Analysis FlowCytometry->DataAnalysis ApoptosisResults ApoptosisResults DataAnalysis->ApoptosisResults Quantification of Apoptotic Cells CellCycleResults CellCycleResults DataAnalysis->CellCycleResults Quantification of Cell Cycle Distribution

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Molecular Mechanisms of Action

The anticancer effects of PAB and its derivatives are underpinned by their interactions with various cellular signaling pathways.

Apoptosis Signaling Pathway:

A primary mechanism involves the modulation of the intrinsic apoptosis pathway. PAB treatment leads to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[2][12]

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade PAB Pseudolaric Acid B (or Derivative) Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Downregulation Bax Bax (Pro-apoptotic) PAB->Bax Upregulation CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced apoptosis signaling pathway.

Anti-Angiogenic Signaling Pathway:

Derivative M2 has been shown to inhibit angiogenesis by targeting the PI3K/AKT and MAPK signaling pathways, which in turn regulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[5]

G cluster_pathways Signaling Pathways cluster_hif HIF-1α Regulation M2 Derivative M2 PI3K_AKT PI3K/AKT Pathway M2->PI3K_AKT Inhibits MAPK MAPK Pathway M2->MAPK Inhibits HIF1a HIF-1α PI3K_AKT->HIF1a Regulates MAPK->HIF1a Regulates VEGF VEGF Secretion HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Anti-angiogenic signaling of Derivative M2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of PAB or its derivatives and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry:

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.

  • Cell Treatment and Harvesting: Treat cells with PAB or its derivatives for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Following treatment with PAB or its derivatives, harvest the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

The synthetic derivatives of Pseudolaric Acid B, particularly D3 and M2, demonstrate enhanced anticancer activity compared to the parent compound. Their improved potency, coupled with their ability to induce cell cycle arrest and apoptosis, underscores their potential as promising candidates for further preclinical and clinical development. The elucidation of their distinct mechanisms of action, such as the induction of ferroptosis by compound 30 and the anti-angiogenic effects of M2, opens new avenues for targeted cancer therapy. Continued research into the structure-activity relationships of PAB derivatives is crucial for the rational design of novel and more effective anticancer agents.

References

Unveiling the Molecular Targets of Pseudolaric Acid B: A Comparative Guide Leveraging Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pseudolaric Acid B (PAB), a natural compound with demonstrated anti-cancer properties, and its molecular targets. We delve into experimental data, with a focus on target validation through knockout models, to offer a clear perspective on its mechanism of action and therapeutic potential.

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest in cancer research due to its cytotoxic effects on a variety of tumor cell lines. Understanding the precise molecular targets of PAB is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge, emphasizing the power of genetic knockout and knockdown models in confirming these targets.

Confirmed Molecular Target: CD147 (Basigin)

Recent studies have identified Cluster of Differentiation 147 (CD147), also known as Basigin, as a direct molecular target of PAB. CD147 is a transmembrane glycoprotein (B1211001) that is overexpressed in many cancers and plays a role in tumor progression, including proliferation, invasion, and apoptosis.

A pivotal study in acute myeloid leukemia (AML) cells has provided direct evidence for CD147 as a target of PAB using a short hairpin RNA (shRNA) knockdown model.[1] Genetic silencing of CD147 was shown to significantly reduce the cytotoxic effects of PAB, confirming that CD147 is crucial for its anti-leukemic activity.[1]

Comparative Analysis: PAB vs. AC-73

To further understand the therapeutic potential of targeting CD147, we compare PAB with AC-73, another small molecule inhibitor of CD147.

ParameterPseudolaric Acid B (PAB)AC-73Reference
Mechanism of Action Binds to CD147, leading to its downregulation, suppression of the NF-κB pathway, and induction of apoptosis.Specifically disrupts CD147 dimerization, suppressing the CD147/ERK1/2/STAT3/MMP-2 pathway.[1][2]
IC50 (AML cell lines) 1.59 ± 0.47 µM32.79 ± 4.18 µM[3]
Effect in CD147 Knockdown Cells Cytotoxicity is significantly reduced.Not explicitly tested in the same study, but its action is dependent on the presence of CD147.[1]

The data clearly indicates that PAB is a more potent inhibitor of AML cell viability compared to AC-73. The use of a CD147 knockdown model was instrumental in validating that the cytotoxic effects of PAB are indeed mediated through this specific target.

Signaling Pathway: PAB's Impact on CD147-Mediated Pathways

PAB's interaction with CD147 triggers a cascade of downstream signaling events that ultimately lead to apoptosis. The knockdown of CD147 has been shown to mimic the effects of PAB treatment, confirming the on-target nature of the compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Pseudolarifuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prudent management of pseudolarifuroic acid, a novel research compound with incompletely characterized toxicological properties, is imperative for laboratory safety and environmental protection. As a definitive Safety Data Sheet (SDS) is not publicly available, this compound must be treated as hazardous. The following guidelines provide a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

When handling novel compounds like this compound, where full hazard information is unavailable, the guiding principle is to assume the substance is hazardous. The known biological activity of related pseudolaric acids, including antifungal and anticancer properties, underscores the need for cautious handling and disposal to prevent potential biological and chemical hazards.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Safety goggles

  • Face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for Novel Compounds

For any new or uncharacterized research chemical, it is critical to ascertain and document its physical and chemical properties. In the absence of specific data for this compound, the following table outlines the essential information that should be determined and recorded prior to its use and disposal.

PropertyValueSource
Chemical Formula Data not available; consult supplier's documentation.Supplier/Internal Analysis
Molecular Weight Data not available; consult supplier's documentation.Supplier/Internal Analysis
Appearance Data not available; observe and record.Laboratory Observation
Solubility Data not available; determine in relevant solvents.Experimental Determination
Melting Point Data not available; determine if applicable.Experimental Determination
Storage Temperature Data not available; consult supplier's recommendations.Supplier Documentation
Hazard Class Unknown; treat as hazardous.Institutional EHS Guidelines
Toxicity Data (LD50) Not available; assume high toxicity.Precautionary Principle

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the safe disposal of small quantities of this compound, typically generated in a research laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Waste Identification and Characterization

  • Treat as Hazardous Waste : Due to the unknown toxicity and potential biological activity, all this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Do Not Neutralize : As an organic acid with unknown reactivity, do not attempt to neutralize it with a base, as this could generate heat or toxic byproducts.

  • Avoid Drain and Trash Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 2: Segregation and Containerization

  • Select a Compatible Container :

    • For solid waste (e.g., powder, contaminated weigh boats), use a clearly labeled, sealable, and sturdy container. The original manufacturer's container is often a suitable choice if it is in good condition.

    • For liquid waste (e.g., solutions), use a compatible, leak-proof container with a screw-top cap. Avoid using glass containers if there is any suspicion of reactivity. High-density polyethylene (B3416737) (HDPE) is a generally safe choice for many organic acid solutions.

  • Segregate Waste Streams :

    • Keep this compound waste separate from other chemical waste streams unless their compatibility is known and confirmed.

    • Solid and liquid waste should be collected in separate containers.

Step 3: Labeling of Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound Waste " (avoid abbreviations or chemical formulas)

  • A clear indication of the waste's composition (e.g., "Solid this compound," "this compound in DMSO," and the estimated concentration)

  • The statement: "Hazards Not Fully Known "

  • The date when waste was first added to the container (accumulation start date)

  • The Principal Investigator's name and laboratory location

Step 4: Storage of Waste

  • Designated Storage Area : Store the sealed waste container in a designated and properly labeled hazardous waste accumulation area within the laboratory.

  • Secondary Containment : Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.

  • Segregation from Incompatibles : Ensure the stored waste is segregated from incompatible materials, such as bases and strong oxidizing agents.

Step 5: Arranging for Disposal

  • Contact EHS : Once the waste container is full or has been in storage for a period approaching your institution's limit (e.g., 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Provide Documentation : Be prepared to provide the EHS office with all available information about the compound.

Experimental Protocols

As this compound is a novel research compound, specific experimental protocols are not widely established. Research involving this compound would likely include assays to determine its biological activity, such as:

  • Cytotoxicity Assays : To determine the concentration at which the compound is toxic to various cell lines. Methodologies such as MTT or LDH assays would be employed.

  • Enzyme Inhibition Assays : To investigate its effect on specific enzymatic pathways.

  • In Vivo Studies : To assess its efficacy and toxicity in animal models.

Detailed methodologies for these experiments would need to be developed and rigorously reviewed by the institution's safety committees prior to commencement.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of a novel research chemical like this compound.

cluster_0 Step 1: Identification & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal A Novel Compound (this compound) B Assume Hazardous (Toxicity Unknown) A->B C Solid Waste D Liquid Waste E Select & Fill Compatible Container C->E D->E F Attach Hazardous Waste Label E->F G Specify Contents & 'Hazards Not Fully Known' F->G H Store in Designated Area with Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Provide All Available Compound Information I->J

Caption: Workflow for Novel Chemical Disposal

A Start: Waste Generation B Is SDS Available? A->B C Follow SDS Disposal Section B->C Yes D Treat as Hazardous Waste: 'Hazards Not Fully Known' B->D No I End: Proper Disposal C->I E Segregate into Compatible Containers (Solid/Liquid) D->E F Label Container with Full Chemical Name, Date, and PI Info E->F G Store in Secondary Containment in Designated Area F->G H Schedule Pickup with EHS G->H H->I

Caption: Decision Flowchart for Research Waste

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudolarifuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pseudolarifuroic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on established best practices for handling potent and potentially hazardous chemical compounds.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE, drawing on general safety protocols for handling acidic and toxic compounds.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of acids.[1] Always inspect gloves for tears or holes before use. For prolonged work or when handling larger quantities, consider double-gloving. Change gloves immediately if contamination is suspected.
Eyes & Face Safety goggles and face shieldChemical splash goggles are the minimum requirement.[2] For operations with a higher risk of splashes, such as transferring solutions, a full-face shield must be worn in addition to goggles to protect the entire face.[1]
Body Laboratory coat and chemical-resistant apronA fully buttoned laboratory coat is the minimum requirement. When handling larger volumes or during procedures with a significant splash risk, an impervious or chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Respirator (as needed)Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate acid gas cartridge is necessary.[1]
Feet Closed-toe shoesNever wear open-toed shoes in a laboratory setting. Shoes should be made of a material that will not absorb chemicals.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area gather_ppe Assemble All Required PPE prep_area->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Shower, Spill Kit) gather_ppe->locate_safety don_ppe Don All Required PPE locate_safety->don_ppe work_in_hood Conduct All Work in a Certified Chemical Fume Hood don_ppe->work_in_hood handle_carefully Handle with Care to Avoid Aerosol Generation or Spills work_in_hood->handle_carefully decontaminate Decontaminate Work Surfaces handle_carefully->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste label_waste Label Waste Container Clearly segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste start Material Contaminated with This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid waste container is_liquid->liquid_waste Liquid solid_waste Place in a labeled, sealed solid waste container is_liquid->solid_waste Solid store_waste Store in a designated hazardous waste area liquid_waste->store_waste solid_waste->store_waste contact_ehs Contact Environmental Health & Safety for professional disposal store_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.